molecular formula C9H10N4 B1331960 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine CAS No. 3524-31-0

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1331960
CAS No.: 3524-31-0
M. Wt: 174.2 g/mol
InChI Key: LSXHCDYKHFLGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-4-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHCDYKHFLGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360274
Record name 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787315
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3524-31-0
Record name 1-(4-Pyridinylmethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Pyridin-4-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available data. The target compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, is listed primarily in chemical supplier catalogs for research purposes.[1][2] Detailed experimental studies on its synthesis, reactivity, and biological activity are not extensively published. Therefore, this guide provides core chemical data alongside generalized protocols and workflows based on the known chemistry of related pyrazole derivatives.

Executive Summary

This compound is a heterocyclic organic compound featuring a pyrazole ring system N-substituted with a pyridin-4-ylmethyl group. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities.[3][4][5] This, combined with the pyridine moiety, makes the title compound a molecule of significant interest for medicinal chemistry and drug discovery programs. This guide covers its fundamental chemical properties, outlines plausible synthetic and characterization workflows, and discusses its potential within the broader context of pyrazole chemistry.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are compiled from various chemical data sources.

Structural and Physical Data
PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 3524-31-0[1][6]
Molecular Formula C₉H₁₀N₄[1][2][6]
Molecular Weight 174.20 g/mol [1][2][6][7]
Physical Form Solid[1][6]
SMILES String NC1=CC=NN1CC2=CC=NC=C2[1][6]
InChI Key LSXHCDYKHFLGAE-UHFFFAOYSA-N[1][6]
MDL Number MFCD06368067[1][6]
Safety and Handling Information

Safety data indicates that the compound is acutely toxic if swallowed.[1][6]

Hazard InformationValueSource(s)
GHS Pictogram GHS06 (Skull and crossbones)[1][6]
Signal Word Danger[1][6]
Hazard Code H301 (Toxic if swallowed)[1][6]
Precautionary Code P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1][6]
Hazard Class Acute Toxicity 3 (Oral)[1][6]
Storage Class 6.1D (Non-combustible, acute toxic Cat. 3)[1][6]

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for this compound is not available, a logical synthetic route can be proposed based on standard heterocyclic chemistry. The most straightforward approach is the N-alkylation of a pyrazole precursor.

Generalized Synthetic Workflow

The synthesis would likely involve the direct alkylation of 1H-pyrazol-5-amine with a suitable 4-picolyl electrophile, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine, in the presence of a base to neutralize the resulting acid.

Synthetic Workflow Diagram 1: Generalized Synthesis Workflow Start Starting Materials: - 1H-Pyrazol-5-amine - 4-(Chloromethyl)pyridine HCl - Base (e.g., K₂CO₃, NaH) Reaction Reaction Vessel Solvent (e.g., DMF, Acetonitrile) Stir at RT to 60°C Start->Reaction Workup Aqueous Workup - Quench with H₂O - Extract with Organic Solvent (e.g., EtOAc, DCM) Reaction->Workup Purification Purification Silica Gel Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product Characterization Characterization Product->Characterization

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Generalized)
  • Preparation: To a stirred solution of 1H-pyrazol-5-amine (1.0 eq) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq).

  • Reaction: Add 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) portion-wise to the suspension at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.

  • Isolation: Evaporate the solvent from the pure fractions to yield this compound as a solid.

Characterization Workflow

Confirmation of the product's identity and purity is achieved through a standard battery of analytical techniques.

Characterization_Workflow Diagram 2: Product Characterization Workflow Input Purified Solid NMR NMR Spectroscopy (¹H, ¹³C) Confirm structure & connectivity Input->NMR MS Mass Spectrometry (HRMS, LC-MS) Confirm molecular weight Input->MS FTIR FTIR Spectroscopy Identify functional groups (N-H, C=N, C=C) Input->FTIR MP Melting Point Analysis Assess purity Input->MP Output Confirmed Structure & Purity Data NMR->Output MS->Output FTIR->Output MP->Output Screening_Workflow Diagram 3: General Biological Screening Workflow Compound Test Compound (Purity >95%) HTS High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) Compound->HTS Hit_ID Hit Identification (Activity confirmed) HTS->Hit_ID Dose_Resp Dose-Response & IC₅₀/EC₅₀ Determination Hit_ID->Dose_Resp Primary Hits Lead_Gen Lead Generation (Confirmed potent & selective hit) Dose_Resp->Lead_Gen Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Lead_Gen->Cell_Assay Further_Dev Lead Optimization & Further Development Cell_Assay->Further_Dev

References

An Overview of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS 3524-31-0) and the Broader Significance of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical and Safety Data

The following table summarizes the key physicochemical properties of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 3524-31-0Santa Cruz Biotechnology
Molecular Formula C₉H₁₀N₄Santa Cruz Biotechnology
Molecular Weight 174.20 g/mol Santa Cruz Biotechnology
Appearance White to yellow crystal powderBOC Sciences
Purity ≥97%BOC Sciences
Storage Room temperature, sealed wellBOC Sciences

Safety Information: This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) with the hazard statement H301. The GHS pictogram associated with this hazard is GHS06 (skull and crossbones), and the signal word is "Danger".

The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry

While specific data on this compound is limited, the pyrazole nucleus is a well-established and highly significant scaffold in drug discovery and development. Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a wide array of approved drugs and investigational compounds, demonstrating a broad spectrum of pharmacological activities.[1][2]

The versatility of the pyrazole ring allows for the synthesis of a diverse range of derivatives with activities including:

  • Anti-inflammatory

  • Anticancer

  • Antimicrobial

  • Antidepressant

  • Antiviral[1]

The success of pyrazole-containing drugs is attributed to the unique physicochemical properties of the pyrazole core, which can lead to favorable pharmacokinetic and pharmacodynamic profiles.[1]

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various established chemical reactions. A common and historical method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes to form the aromatic pyrazole ring.

Another prevalent method for synthesizing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile. This reaction first forms a hydrazone, which then undergoes cyclization through the addition of the second nitrogen atom of the hydrazine to the nitrile carbon.

The general workflow for a typical pyrazole synthesis can be visualized as follows:

G cluster_reactants Reactants Hydrazine Hydrazine or Hydrazine derivative Condensation Condensation Reaction Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound or β-Ketonitrile Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Formation Pyrazole Substituted Pyrazole Cyclization->Pyrazole

A generalized workflow for the synthesis of pyrazole derivatives.

Potential Pharmacological Significance

Given its structure, this compound incorporates both a pyrazole and a pyridine ring. Both of these heterocyclic systems are prevalent in pharmacologically active compounds. The pyrazole moiety, as discussed, is a versatile scaffold. The pyridine ring is also a common feature in many drugs due to its ability to participate in hydrogen bonding and other molecular interactions.

While no specific signaling pathways have been elucidated for this compound, pyrazole derivatives have been shown to interact with a multitude of biological targets, including enzymes and receptors. For any future research on this compound, a logical starting point would be to screen it against a panel of targets commonly modulated by other pyrazole-containing molecules.

A hypothetical workflow for the initial investigation of a novel pyrazole compound could be structured as follows:

G start Novel Pyrazole Compound (e.g., CAS 3524-31-0) synthesis Synthesis & Purification start->synthesis physchem Physicochemical Characterization synthesis->physchem invitro In Vitro Screening (Target-based & Phenotypic) physchem->invitro hit_id Hit Identification invitro->hit_id moa Mechanism of Action Studies hit_id->moa Active lead_opt Lead Optimization hit_id->lead_opt Active invivo In Vivo Efficacy & Toxicology moa->invivo invivo->lead_opt

References

An In-depth Technical Guide to 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of the molecular structure, properties, and potential applications of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. This compound incorporates two key heterocyclic moieties: a pyrazole ring, known for its diverse roles in medicinal chemistry, and a pyridine ring, a common feature in many bioactive molecules. This guide summarizes its chemical identity, physicochemical properties, and available safety information. While detailed experimental protocols and biological activity data for this specific molecule are not extensively published, this paper explores its structural significance and potential areas of research based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Identity

The fundamental identification of this compound is established through its unique chemical identifiers. These are crucial for unambiguous reference in research, procurement, and regulatory documentation.

IdentifierValue
CAS Number 3524-31-0[1][2]
Molecular Formula C₉H₁₀N₄[1]
Molecular Weight 174.20 g/mol [1][2]
SMILES String NC1=CC=NN1CC2=CC=NC=C2[2]
InChI 1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2[2]
InChIKey LSXHCDYKHFLGAE-UHFFFAOYSA-N[2]
MDL Number MFCD06368067[2]
PubChem Substance ID 329775646[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The data available for this compound is summarized below.

PropertyValue
Physical Form Solid[2]
Purity Typically supplied for research purposes; buyer assumes responsibility to confirm purity.

Structural Representation

The molecular structure consists of a pyrazole ring substituted at the N1 position with a pyridin-4-ylmethyl group and at the C5 position with an amine group.

Caption: 2D chemical structure of this compound.

Experimental Protocols & Data

Synthesis

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 5-Aminopyrazole Derivative (with protecting group, PG) step1 N-Alkylation (Base, Solvent) start1->step1 start2 4-(Halomethyl)pyridine (e.g., X = Cl, Br) start2->step1 step2 Deprotection step1->step2 product 1-(pyridin-4-ylmethyl) -1H-pyrazol-5-amine step2->product

Caption: Conceptual workflow for the synthesis of the target compound.

Spectroscopic Data

As noted by a major supplier, analytical data for this specific product is not routinely collected. Therefore, detailed public data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, or Mass Spectrometry (MS) are not available. Researchers would need to perform these analyses independently to confirm the structure and purity of the compound.

Biological Context and Potential Applications

While no specific biological activity has been published for this compound, its structural motifs are of significant interest in medicinal chemistry. Aminopyrazole cores are prevalent in a wide range of kinase inhibitors and other therapeutic agents.

For instance, a related class of compounds, 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, has been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[3] IRAK4 is a critical transducer in the signaling pathways of the IL-1 receptor and Toll-like receptors (TLRs), making it an attractive target for treating inflammatory diseases.[3] The aminopyrazole moiety is often a key pharmacophore that interacts with the hinge region of the kinase active site.

The pyridylmethyl group can influence solubility, metabolic stability, and provide a vector for additional interactions with the target protein. Given this context, this compound serves as a valuable chemical scaffold or fragment for the synthesis of more complex molecules targeting kinases or other enzyme families.

signaling_pathway TLR Toll-like Receptor (TLR) / IL-1 Receptor MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Inflammatory Cytokine Production NFkB->Cytokines Inhibitor Potential Inhibitor (e.g., Pyrazole Scaffold) Inhibitor->IRAK4

Caption: Hypothetical inhibition of the IRAK4 signaling pathway by a pyrazole-based compound.

Safety Information

According to available Safety Data Sheets, this compound is classified as acutely toxic if swallowed. Appropriate safety precautions must be taken during handling.

Safety InformationDetails
GHS Pictogram GHS06 (Skull and Crossbones)[2]
Signal Word Danger[2]
Hazard Statement H301: Toxic if swallowed.[2]
Precautionary Code P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
Hazard Class Acute Toxicity 3 (Oral)[2]
Storage Class 6.1D: Non-combustible, acute toxic Cat. 3 / toxic hazardous materials or hazardous materials causing chronic effects.[2]

Conclusion

This compound is a well-defined chemical entity with a structure that combines the pharmacologically relevant aminopyrazole and pyridine rings. While comprehensive experimental data on its properties and biological activity are sparse in the public domain, its structural components suggest significant potential as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The provided data on its chemical identity and safety are sufficient for its use in a research setting, where further investigation can unlock its potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a plausible and chemically sound synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted aminopyrazole. The pyrazole nucleus is a well-established pharmacophore present in a variety of biologically active compounds. The incorporation of a pyridinylmethyl group at the N1 position can significantly influence the molecule's physicochemical properties, such as solubility and basicity, and its interactions with biological targets. This guide outlines a two-step synthetic approach to this target molecule.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through two primary retrosynthetic approaches. This guide will focus on a robust and versatile two-step pathway involving the initial formation of the 5-aminopyrazole ring followed by N-alkylation.

Retrosynthetic Analysis:

The target molecule can be disconnected at the N1-CH₂ bond, leading to two key synthons: 1H-pyrazol-5-amine and a (pyridin-4-yl)methyl electrophile (e.g., 4-(chloromethyl)pyridine). 1H-pyrazol-5-amine itself can be synthesized from the cyclization of a hydrazine with a β-ketonitrile.

A plausible forward synthesis is therefore:

  • Step 1: Synthesis of 1H-pyrazol-5-amine. This is achieved through the condensation reaction of hydrazine with a suitable C3 synthon, such as 2-cyanoacetaldehyde or its synthetic equivalent. A more common and practical approach involves the reaction of hydrazine with a β-ketonitrile like 3-oxopropanenitrile.

  • Step 2: N-Alkylation of 1H-pyrazol-5-amine. The pre-formed 1H-pyrazol-5-amine is then alkylated at the N1 position using 4-(chloromethyl)pyridine or a similar reactive species.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Alkylation hydrazine Hydrazine aminopyrazole 1H-pyrazol-5-amine hydrazine->aminopyrazole Cyclization beta_ketonitrile β-Ketonitrile beta_ketonitrile->aminopyrazole aminopyrazole_step2 1H-pyrazol-5-amine alkylating_agent 4-(Chloromethyl)pyridine target_molecule This compound alkylating_agent->target_molecule Alkylation aminopyrazole_step2->target_molecule

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the target compound.

Step 1: Synthesis of 1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a well-established and versatile method.[1] This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization involving the nitrile group.[1]

Reaction Scheme:

Step1_Reaction reagents Hydrazine + 3-Oxopropanenitrile product 1H-pyrazol-5-amine reagents->product Reaction

Caption: Synthesis of 1H-pyrazol-5-amine.

Experimental Procedure:

  • Materials:

    • Hydrazine hydrate

    • 3-Oxopropanenitrile (or a suitable precursor/equivalent)

    • Ethanol

    • Sodium ethoxide (or another suitable base)

  • Protocol:

    • To a solution of sodium ethoxide in absolute ethanol, add 3-oxopropanenitrile at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes to ensure the formation of the enolate.

    • Add hydrazine hydrate dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

ParameterValueReference
Reactant Ratio1:1.1 (β-ketonitrile:hydrazine)General Method[1]
SolventEthanolGeneral Method[1]
TemperatureRefluxGeneral Method[1]
Reaction Time4-8 hoursGeneral Method[1]
Yield60-80%General Method[1]
Step 2: Synthesis of this compound

N-alkylation of pyrazoles is a common transformation.[2] In the case of 1H-pyrazol-5-amine, alkylation can occur at either of the two ring nitrogens. The regioselectivity can be influenced by the reaction conditions, including the choice of base and solvent. For the synthesis of the N1-substituted product, a suitable base is used to deprotonate the pyrazole ring, followed by the addition of the alkylating agent.

Reaction Scheme:

Step2_Reaction reagents 1H-pyrazol-5-amine + 4-(Chloromethyl)pyridine product This compound reagents->product Reaction

Caption: N-Alkylation to form the target compound.

Experimental Procedure:

  • Materials:

    • 1H-pyrazol-5-amine

    • 4-(Chloromethyl)pyridine hydrochloride

    • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Protocol:

    • To a suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1H-pyrazol-5-amine in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)pyridine hydrochloride in anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValueReference
Reactant Ratio1:1.2 (1H-pyrazol-5-amine : 4-(chloromethyl)pyridine)General Method[2]
BaseSodium Hydride (1.2 eq.)General Method[2]
SolventN,N-Dimethylformamide (DMF)General Method[2]
Temperature0 °C to room temperatureGeneral Method[2]
Reaction Time12-24 hoursGeneral Method[2]
Yield50-70%General Method[2]

Conclusion

This technical guide has outlined a reliable and reproducible synthetic pathway for the preparation of this compound. The described two-step process, involving the formation of the 5-aminopyrazole ring followed by N-alkylation, provides a flexible and efficient route to the target molecule. The detailed experimental protocols and representative quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to standard laboratory safety procedures is essential when carrying out these chemical transformations.

References

An In-depth Technical Guide to 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a heterocyclic organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring both a pyrazole and a pyridine ring, is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential biological activities based on related compounds. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₉H₁₀N₄.[1][2] It is identified by the CAS Number 3524-31-0.[1][2] The molecular weight of the compound is 174.20 g/mol .[1][2]

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 3524-31-0[1][2]
Molecular Formula C₉H₁₀N₄[1][2]
Molecular Weight 174.20 g/mol [1][2]
Physical Form Solid[1]
SMILES String NC1=CC=NN1CC2=CC=NC=C2[1]
InChI Key LSXHCDYKHFLGAE-UHFFFAOYSA-N[1]

Synthesis

A potential synthetic pathway is outlined below:

G cluster_0 Step 1: Formation of Pyrazole Ring cluster_1 Step 2: N-alkylation A Hydrazine C 1H-pyrazol-5-amine A->C Condensation B 3-oxopropanenitrile B->C E This compound C->E Alkylation (Base, Solvent) D 4-(chloromethyl)pyridine D->E

Caption: Plausible synthetic route for this compound.

General Experimental Protocol (Hypothetical)

Materials:

  • 1H-pyrazol-5-amine

  • 4-(chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-pyrazol-5-amine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • Add 4-(chloromethyl)pyridine hydrochloride (1.1 equivalents) to the mixture.

  • Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is limited. However, the pyrazole and aminopyrazole moieties are present in numerous compounds with diverse pharmacological properties, suggesting potential areas for investigation.

Derivatives of 1H-pyrazol-5-amine have been explored for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Novel 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties have been synthesized and shown to possess potent antifungal and antibacterial properties.[3]

  • Kinase Inhibition: 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been identified as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key transducer in inflammatory signaling pathways.[4] Furthermore, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5]

Based on the activity of these related compounds, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is the FGFR signaling cascade.

FGF FGF FGFR FGFR FGF->FGFR PLCγ PLCγ FGFR->PLCγ RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC PKC DAG->PKC IP3->PKC MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration PKC->Cell Proliferation, Survival, Migration ERK ERK MEK->ERK mTOR->Cell Proliferation, Survival, Migration ERK->Cell Proliferation, Survival, Migration

Caption: Hypothetical inhibition of the FGFR signaling pathway.

Experimental Workflow for Biological Screening

To elucidate the biological activity of this compound, a systematic experimental workflow is recommended.

A Compound Synthesis and Purification B In vitro Kinase Panel Screening (e.g., IRAK4, FGFR) A->B C Cell-based Proliferation Assays (e.g., Cancer Cell Lines) A->C D Antimicrobial Susceptibility Testing (e.g., MIC determination) A->D E Lead Compound Identification B->E C->E D->E F Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) E->F G In vivo Efficacy Studies (e.g., Xenograft models) F->G H Preclinical Development G->H

Caption: Experimental workflow for biological evaluation.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently sparse, the known activities of related pyrazole derivatives provide a strong rationale for its investigation as a potential kinase inhibitor or antimicrobial agent. The synthetic route and experimental workflows outlined in this guide offer a framework for researchers to explore the therapeutic potential of this and similar molecules. Further research is warranted to fully characterize its biological profile and mechanism of action.

References

Spectroscopic Data for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide focuses on the spectroscopic characterization of the novel heterocyclic compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. Due to the absence of publicly available experimental data, this document outlines the predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It also provides a detailed, generalized experimental protocol for the synthesis and subsequent spectroscopic analysis of this compound, offering a roadmap for researchers seeking to prepare and characterize it. This guide is intended to serve as a foundational resource for scientists interested in the potential applications of this molecule in medicinal chemistry and materials science.

Introduction

Pyrazole and pyridine moieties are prominent scaffolds in a vast array of biologically active compounds and functional materials. The combination of these two heterocyclic systems in this compound presents a unique molecular architecture with potential for diverse chemical interactions and applications. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for any future development. This guide aims to bridge the current information gap by providing predicted data and standardized protocols.

Predicted Spectroscopic Data

Given the lack of experimentally acquired spectra for this compound, the following tables summarize the predicted data based on computational modeling and comparison with structurally similar compounds. These predictions offer a valuable reference for the identification and characterization of the synthesized compound.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50d2HH-2', H-6' (Pyridinyl)
~7.30d2HH-3', H-5' (Pyridinyl)
~7.25d1HH-3 (Pyrazolyl)
~5.80d1HH-4 (Pyrazolyl)
~5.30s2HCH₂
~5.10s (br)2HNH₂
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~155.0C-5 (Pyrazolyl)
~150.0C-2', C-6' (Pyridinyl)
~145.0C-4' (Pyridinyl)
~138.0C-3 (Pyrazolyl)
~122.0C-3', C-5' (Pyridinyl)
~95.0C-4 (Pyrazolyl)
~52.0CH₂
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H Stretch (Amine)
3100-3000MediumC-H Stretch (Aromatic)
2950-2850MediumC-H Stretch (Aliphatic)
~1620StrongC=N Stretch (Rings)
~1590StrongC=C Stretch (Rings)
~1500MediumN-H Bend (Amine)
~1420MediumCH₂ Bend
~810StrongC-H Bend (Para-substituted Pyridine)
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zAssignment
175.09[M+H]⁺
174.08[M]⁺
92.05[C₅H₄NCH₂]⁺

Experimental Protocols

The following section details the generalized procedures for the synthesis of this compound and its subsequent spectroscopic characterization.

Synthesis of this compound

A plausible synthetic route involves the reaction of 4-(hydrazinylmethyl)pyridine with a suitable three-carbon synthon, such as a β-ketonitrile or a derivative thereof, to construct the pyrazole ring.

Materials:

  • 4-(Hydrazinylmethyl)pyridine dihydrochloride

  • Malononitrile or a suitable equivalent

  • Base (e.g., Sodium ethoxide, Triethylamine)

  • Anhydrous ethanol

Procedure:

  • A solution of 4-(hydrazinylmethyl)pyridine is prepared by neutralizing the dihydrochloride salt with a suitable base in anhydrous ethanol.

  • To this solution, an equimolar amount of malononitrile is added.

  • The reaction mixture is refluxed for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).

  • The purified product is dried under vacuum to yield this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. Infrared (IR) Spectroscopy

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample is prepared as a KBr pellet.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

  • The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source.

  • Data is collected in positive ion mode.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of the target compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 4-(Hydrazinylmethyl)pyridine + Malononitrile Reaction Cyclocondensation (Reflux in Ethanol) Reactants->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS MS Product->MS

Caption: Synthetic and analytical workflow.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the synthesis and characterization of this compound. While experimental validation is essential, the information presented herein offers a valuable starting point for researchers and scientists in the fields of medicinal chemistry and materials science. The successful synthesis and detailed characterization of this compound will undoubtedly open new avenues for its exploration and potential application.

Investigational Compound Profile: 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document is a hypothetical technical guide based on the known biological activities of structurally similar compounds. The experimental data presented herein is illustrative and not based on published results for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.

Introduction

The intersection of pyrazole and pyridine moieties has yielded a rich scaffold for the development of targeted therapeutics, particularly in the realm of oncology.[1][2] Pyrazolopyridine derivatives are recognized as privileged structures in kinase drug discovery, with several compounds progressing to clinical trials and receiving regulatory approval.[3][4] The aminopyrazole core, specifically, is a versatile framework for designing potent enzyme inhibitors.[5][6] This document outlines the potential biological activity of the novel compound, this compound, as a putative inhibitor of key signaling kinases implicated in cancer progression. Based on the structure-activity relationships of analogous compounds, we hypothesize that this molecule may exhibit inhibitory activity against receptor tyrosine kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are known to be targeted by similar aminopyrazole derivatives.[7][8]

Proposed Mechanism of Action

We postulate that this compound acts as an ATP-competitive inhibitor of a specific oncogenic kinase, such as FGFR. The pyrazolopyridine core is known to mimic the adenine ring of ATP, allowing it to bind to the hinge region of the kinase's active site.[9][10] The 5-amino group of the pyrazole ring is predicted to form critical hydrogen bonds within the ATP-binding pocket, a common feature of aminopyrazole-based kinase inhibitors.[5][11] The pyridin-4-ylmethyl substituent at the N1 position of the pyrazole can extend into a hydrophobic pocket, potentially conferring selectivity and enhanced potency. Inhibition of this kinase would block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-5-amine Compound->RTK Inhibition ATP ATP ATP->RTK Binds Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation

Figure 1: Proposed signaling pathway inhibition.

Quantitative Biological Data (Illustrative)

The following tables summarize the hypothetical in vitro activity of this compound against a panel of kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity
Kinase Target IC50 (nM)
FGFR185
FGFR262
VEGFR21,250
EGFR>10,000
SRC8,700
Table 2: In Vitro Anti-proliferative Activity
Cell Line (Cancer Type) GI50 (µM)
SNU-16 (Gastric)0.59
KATO III (Gastric)0.73
NCI-H520 (Lung)1.19
A549 (Lung)>50
MCF-7 (Breast)25.6

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Serial Dilution of This compound C Incubate Kinase with Test Compound A->C B Prepare Kinase, Substrate, and ATP Solutions D Initiate Reaction with ATP/Substrate Mix B->D C->D E Stop Reaction and Measure Product Formation (e.g., ADP-Glo) D->E F Calculate % Inhibition and Determine IC50 E->F

Figure 2: Workflow for in vitro kinase assay.

Materials:

  • Recombinant human kinase (e.g., FGFR2)

  • Kinase substrate peptide

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.

  • Assay Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the kinase stock in 1x kinase assay buffer and add 2 µL to each well.

  • Incubation: Gently shake the plate and incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well, which converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value using a suitable software package.

Cell Viability (MTT/XTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.[13]

G A Seed Cells in 96-well Plate B Allow Cells to Adhere (24 hours) A->B C Treat Cells with Serial Dilutions of This compound B->C D Incubate for 72 hours C->D E Add MTT or XTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilizing Agent (for MTT only) F->G MTT Path H Read Absorbance on Plate Reader F->H XTT Path G->H I Calculate % Viability and Determine GI50 H->I

Figure 3: Workflow for cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in dilute HCl)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

  • Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should typically not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • For XTT: Add 50 µL of the activated XTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization and Measurement:

    • For MTT: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

    • For XTT: The formazan product is water-soluble, so no solubilization step is needed.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[13]

  • Data Analysis: Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control wells, and determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Conclusion

The structural features of this compound, particularly its aminopyrazole core linked to a pyridine ring, suggest its potential as a kinase inhibitor. The illustrative data and proposed mechanisms of action provide a strong rationale for its further investigation as a targeted anti-cancer agent. The detailed experimental protocols herein offer a clear path for the empirical validation of its biological activity. Further studies, including broader kinase profiling, ADME/Tox assessments, and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound.

References

Core Mechanism of Action of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is not extensively available in public literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related pyrazole and pyridine-containing compounds. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When fused or substituted with other heterocyclic rings, such as pyridine, the resulting molecules often exhibit potent and selective inhibitory effects on various key cellular signaling pathways. The compound this compound combines the pyrazole and pyridine moieties, suggesting a strong potential for therapeutic applications. This technical guide consolidates the likely mechanisms of action for this compound by examining the activities of its structural analogs, focusing primarily on kinase inhibition, with secondary considerations for its potential roles in inflammatory pathways and neurological functions.

Hypothesized Primary Mechanism of Action: Protein Kinase Inhibition

The most probable mechanism of action for this compound is the inhibition of protein kinases. Pyrazole derivatives are well-established as potent kinase inhibitors, targeting a wide array of kinases involved in oncogenesis and other diseases.[3][4]

Key Kinase Families Targeted by Pyrazole Analogs:

  • Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[2]

  • Janus Kinases (JAKs): These are involved in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers.[2][4]

  • Epidermal Growth Factor Receptor (EGFR): A key target in many cancers, its inhibition can block tumor growth and proliferation.[3]

  • AKT/PI3K Pathway Kinases: This pathway is central to cell survival and proliferation, and its inhibition is a major focus of cancer drug discovery.[3]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical component of the innate immune response, its inhibition is a promising strategy for treating inflammatory diseases.[5][6]

The aminopyrazole core of this compound can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors. The pyridine ring can form additional interactions within the ATP-binding pocket of various kinases, enhancing both potency and selectivity.

The following table summarizes the inhibitory activities of several pyrazole-based compounds against various kinases and cancer cell lines, providing a reference for the potential potency of this compound.

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[1]
Compound 3ALK2.9-27 (cellular)[1]
Compound 6Aurora A160HCT116 (colon)0.39[1]
PrexasertibCHK1<1--[4]
RuxolitinibJAK1, JAK2~3--[4]
AS2444697IRAK419--[5]

The inhibition of key kinases by this compound would likely modulate critical signaling pathways involved in cell proliferation and survival.

CDK_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb p-Rb (Phosphorylated) CyclinD_CDK46->pRb phosphorylates Gene_Transcription G1/S Phase Gene Transcription pRb->Gene_Transcription activates Rb_E2F Rb-E2F Complex Rb_E2F->pRb releases E2F E2F E2F CyclinE_CDK2 Cyclin E / CDK2 Gene_Transcription->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor 1-(pyridin-4-ylmethyl) -1H-pyrazol-5-amine Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor 1-(pyridin-4-ylmethyl) -1H-pyrazol-5-amine Inhibitor->JAK inhibits Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Viability Cell Viability Assay (e.g., MTT) Determine_IC50->Cell_Viability Western_Blot Western Blot for Phospho-Proteins Cell_Viability->Western_Blot

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS 3524-31-0) is currently available for research purposes only and is not intended for diagnostic or therapeutic use. There is a notable absence of publicly available data regarding its specific biological activity and therapeutic targets. This guide, therefore, presents a predictive analysis based on structurally similar pyrazole-containing compounds with known pharmacological activities. The potential therapeutic applications discussed herein are extrapolated from these analogs and should be considered hypothetical until validated by direct experimental evidence for the compound of interest.

This technical whitepaper provides a comprehensive overview of potential therapeutic targets for the novel small molecule this compound. Given the limited direct research on this specific molecule, this guide synthesizes data from closely related pyrazole-pyridine and aminopyrazole analogs to forecast its likely mechanisms of action and therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Therapeutic Arenas and Molecular Targets

The core structure of this compound, featuring a pyrazole ring linked to a pyridine moiety and bearing an amino group, is a privileged scaffold in medicinal chemistry. Analysis of analogous structures reveals potential applications in oncology, immunology, and neurology. The most probable molecular targets include protein kinases and immune checkpoint proteins.

Oncology

The pyrazole scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.

Aberrant FGFR signaling is a key driver in various malignancies. Aminopyrazole derivatives have been successfully developed as potent FGFR inhibitors. These compounds often target the ATP-binding pocket of the kinase domain.

  • Potential Target: FGFR1, FGFR2, FGFR3, and their resistance mutants.

  • Mechanism of Action: Competitive inhibition of ATP binding to the FGFR kinase domain, leading to the suppression of downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cell proliferation, angiogenesis, and survival.

Small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint are a promising area of cancer immunotherapy. Pyrazolone derivatives have been shown to bind to PD-L1, disrupting its interaction with PD-1 and restoring T-cell-mediated antitumor immunity.[1][2][3]

  • Potential Target: Programmed Death-Ligand 1 (PD-L1).

  • Mechanism of Action: Allosteric inhibition of the PD-1/PD-L1 interaction, potentially by inducing dimerization of PD-L1, which blocks the downstream signaling that leads to T-cell exhaustion.[2][3]

Inflammatory and Autoimmune Diseases

IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[4] Pyrazole-based compounds have been identified as potent and selective IRAK4 inhibitors.[4][5]

  • Potential Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

  • Mechanism of Action: Inhibition of IRAK4 kinase activity prevents the phosphorylation of downstream substrates, leading to the suppression of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) and mitigating inflammatory responses.

Quantitative Data for Analogous Compounds

The following tables summarize key quantitative data for structurally related compounds, providing a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of Aminopyrazole Analogs against FGFR Kinases

Compound ClassTargetIC50 (nM)Reference Cell Lines
5-amino-1H-pyrazole-4-carboxamidesFGFR146N/A
"FGFR241N/A
"FGFR399N/A
"FGFR2 V564F Mutant62N/A
"NCI-H520 (Lung Cancer)19N/A
"SNU-16 (Gastric Cancer)59N/A
"KATO III (Gastric Cancer)73N/A

Data extracted from a study on pan-FGFR covalent inhibitors.[6]

Table 2: In Vitro Inhibitory Activity of Pyrazole Analogs against PD-L1

Compound ClassTargetIC50 (nM)Assay Type
4-arylindoline-pyrazolePD-1/PD-L1 Interaction5.5Biochemical Assay

Data from a study on small-molecule inhibitors of the PD-1/PD-L1 interaction.[7]

Table 3: In Vitro Inhibitory Activity of Pyrazole Analogs against IRAK4

Compound ClassTargetIC50 (µM)
AmidopyrazolesIRAK4< 0.01

Data from a study on potent and selective amidopyrazole inhibitors of IRAK4.[8]

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for assays used to characterize the activity of analogous pyrazole derivatives.

FGFR Kinase Inhibition Assay
  • Principle: A biochemical assay to measure the inhibition of FGFR kinase activity, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Procedure:

    • Recombinant human FGFR kinase domain is incubated with the test compound at varying concentrations in a kinase reaction buffer.

    • A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of EDTA.

    • A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

    • After incubation, the TR-FRET signal is measured. A decrease in the signal indicates inhibition of the kinase.

    • IC50 values are calculated from the dose-response curves.

PD-1/PD-L1 Interaction Assay (HTRF)
  • Principle: A homogeneous time-resolved fluorescence (HTRF) assay to quantify the disruption of the PD-1/PD-L1 protein-protein interaction.

  • Procedure:

    • His-tagged human PD-L1 and Fc-fused human PD-1 are incubated with the test compound in an assay buffer.

    • Anti-His-d2 antibody and anti-Fc-cryptate antibody are added.

    • The mixture is incubated to allow for protein-protein interaction and antibody binding.

    • The HTRF signal is read at 665 nm and 620 nm. A decrease in the 665/620 nm ratio indicates inhibition of the PD-1/PD-L1 interaction.

    • IC50 values are determined from the resulting dose-response curves.

IRAK4 Kinase Inhibition Assay
  • Principle: Measurement of IRAK4 kinase activity through the quantification of ADP produced during the phosphotransferase reaction using a commercially available kit (e.g., ADP-Glo™).

  • Procedure:

    • Recombinant IRAK4 is incubated with the test compound.

    • A suitable substrate and ATP are added to start the kinase reaction.

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The kinase detection reagent is added to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Luminescence is measured, which is proportional to the ADP generated and thus the kinase activity.

    • IC50 values are calculated based on the inhibition of the luminescent signal.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the potential therapeutic targets of this compound.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-5-amine (Predicted Inhibitor) Compound->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Predicted inhibition of the FGFR signaling pathway.

PD1_PDL1_Signaling_Pathway cluster_APC Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP2 PD1->SHP2 recruits TCR TCR TCell_Inhibition T-Cell Inhibition SHP2->TCR dephosphorylates Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-5-amine (Predicted Inhibitor) Compound->PDL1 inhibits interaction IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-5-amine (Predicted Inhibitor) Compound->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Experimental_Workflow Start Compound Synthesis and Characterization Biochemical Biochemical Assays (e.g., Kinase Inhibition) Start->Biochemical Cellular Cell-Based Assays (e.g., Proliferation, Cytokine Release) Biochemical->Cellular Lead Lead Optimization Biochemical->Lead ADME In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Cellular->ADME InVivo In Vivo Efficacy Studies (e.g., Xenograft Models, Inflammation Models) Cellular->InVivo ADME->InVivo InVivo->Lead

References

The Strategic Role of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in Medicinal Chemistry: A Gateway to Bioactive Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. While the direct biological activity of this compound is not extensively documented, its significance lies in providing a strategic entry point to a class of compounds with profound pharmacological relevance. Pyrazolo[1,5-a]pyrimidines, accessible from 5-aminopyrazole derivatives, are recognized as "privileged structures" in drug discovery, demonstrating a broad spectrum of biological activities. Notably, they have emerged as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Pim kinases, which are critical targets in oncology. This technical guide elucidates the role of this compound as a synthetic intermediate, details the synthesis of resulting pyrazolo[1,5-a]pyrimidines, summarizes their biological activities with a focus on kinase inhibition, and provides insight into their mechanisms of action.

Core Compound Specifications

Basic chemical information for the title compound is summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 3524-31-0
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Appearance Solid
SMILES NC1=CC=NN1CC2=CC=NC=C2
InChI 1S/C9H10N4/c10-9-3-6-12-13(9)7-8-1-4-11-5-2-8/h1-6H,7,10H2

Synthetic Pathways to Pyrazolo[1,5-a]pyrimidines

The primary utility of this compound is in the construction of the pyrazolo[1,5-a]pyrimidine ring system. This is typically achieved through condensation reactions with β-dicarbonyl compounds or their synthetic equivalents.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C Condensation Reaction (Acid or Base Catalysis) A->C B β-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Substituted Pyrazolo[1,5-a]pyrimidine C->D

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine

The following is a general protocol for the synthesis of a 2,5-dimethyl-7-(pyridin-4-ylmethylamino)pyrazolo[1,5-a]pyrimidine derivative, a representative structure derived from the title compound.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Hexane

Procedure:

  • A mixture of this compound (1 equivalent) and acetylacetone (1.1 equivalents) in glacial acetic acid is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure (in vacuo).

  • The residue is partitioned between dichloromethane and a saturated sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired 2,5-dimethyl-7-substituted-pyrazolo[1,5-a]pyrimidine.

Biological Activity of Derived Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles are potent inhibitors of several protein kinases implicated in cancer and other diseases. The pyridinylmethyl moiety can be crucial for establishing key interactions within the ATP-binding pocket of these kinases.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against key kinase targets. It is important to note that these are examples from the broader class of pyrazolo[1,5-a]pyrimidines and specific data for derivatives of this compound would require dedicated synthesis and screening.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrimidine (BS-194)CDK23[1]
Pyrazolo[1,5-a]pyrimidine (BS-194)CDK130[1]
Pyrazolo[1,5-a]pyrimidine (BS-194)CDK990[1]
Pyrazolo[1,5-a]pyrimidine (Compound 18b)CDK9100[2]
Pyrazolo[1,5-a]pyrimidine (Compound 11b)Pim-1<10
Pyrazolo[1,5-a]pyrimidine (SGI-1776)Pim-17

Mechanism of Action: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines often function as ATP-competitive inhibitors of protein kinases. The fused heterocyclic core mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of the kinase. Substituents on the pyrazolo[1,5-a]pyrimidine scaffold, such as the pyridin-4-ylmethyl group, can form additional interactions, including hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.

Representative Signaling Pathway: CDK9 Inhibition

CDK9 is a key regulator of transcriptional elongation. Its inhibition by pyrazolo[1,5-a]pyrimidines leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and subsequent induction of apoptosis in cancer cells.

G cluster_upstream Upstream Regulation cluster_action Kinase Action cluster_downstream Downstream Effect cluster_inhibitor Inhibition cluster_outcome Cellular Outcome A CDK9 / Cyclin T1 (P-TEFb) B Phosphorylation of RNA Pol II C-terminal domain A->B C Transcriptional Elongation B->C D Expression of anti-apoptotic proteins (e.g., Mcl-1) C->D F Apoptosis D->F E Pyrazolo[1,5-a]pyrimidine Inhibitor E->A

Caption: Simplified CDK9 signaling pathway and its inhibition.

Conclusion

This compound serves as a valuable and versatile intermediate in medicinal chemistry. Its primary importance lies in its role as a precursor to the pyrazolo[1,5-a]pyrimidine scaffold, which is a cornerstone for the development of potent and selective kinase inhibitors. The synthesis of pyrazolo[1,5-a]pyrimidines from this aminopyrazole allows for the introduction of a pyridinylmethyl group, which can be strategically utilized to enhance binding affinity and modulate the pharmacokinetic properties of the resulting drug candidates. Further exploration of derivatives from this compound holds significant promise for the discovery of novel therapeutics, particularly in the field of oncology.

References

Aminopyrazole Derivatives: A Technical Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of aminopyrazole derivatives, focusing on their role as kinase inhibitors, their structure-activity relationships (SAR), the signaling pathways they modulate, and the experimental protocols used for their evaluation.

Introduction to Aminopyrazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The aminopyrazole core serves as a versatile template for the design of inhibitors that can target the ATP-binding site of various kinases. The core structure typically forms key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.[2] Modifications at different positions of the pyrazole ring and the amino group allow for the fine-tuning of potency and selectivity against specific kinase targets.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of aminopyrazole derivatives has been evaluated against a range of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds against key kinase families.

Table 1: Inhibitory Activity of Aminopyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)

CompoundTarget KinaseIC50 (nM)Cell-Based Assay (Cell Line)Cellular Potency (µM)
AT7519CDK1, CDK2, CDK4, CDK6, CDK910-210--
Compound 22CDK2, CDK524, 23--
Analog 24CDK2, CDK5low-nMPancreatic Cancer Cell LinesSub-µM

Table 2: Inhibitory Activity of Aminopyrazole Derivatives against c-Jun N-terminal Kinase (JNK) and p38

CompoundTarget KinaseIC50 (nM)Selectivity (JNK3 vs p38)Cell-Based Assay (Cell Line)Cellular Potency (µM)
SR-3576JNK37>2800-foldINS-1~1
SR-3737 (Indazole)JNK312~0.25-fold--
SR-3737 (Indazole)p383---

Table 3: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against Janus Kinases (JAKs)

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Cell LineAntiproliferative IC50 (µM)
Compound 3f3.42.23.5PC-3, HEL, K562, MCF-7, MOLT4Low micromolar
Compound 11b---HEL, K5620.35, 0.37
Ruxolitinib---HEL, K562-

Key Signaling Pathways Targeted by Aminopyrazole Derivatives

Aminopyrazole inhibitors have been developed to modulate several critical signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[3][4] Dysregulation of this pathway is associated with various cancers and inflammatory diseases.[5] Aminopyrazole derivatives have shown potent inhibition of JAK family members, thereby blocking the downstream activation of STAT proteins and mitigating the pathological effects of aberrant signaling.[5]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (active) Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus Gene Target Gene Transcription Nucleus->Gene 5. Gene Regulation Inhibitor Aminopyrazole Inhibitor Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a common feature in many cancers. Specific aminopyrazole derivatives have been designed to target kinases within this pathway, such as JNK and p38, offering therapeutic potential for various malignancies and inflammatory conditions.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK JNK_p38 JNK / p38 ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Aminopyrazole Inhibitor (e.g., JNK/p38) Inhibitor->JNK_p38

MAPK Signaling Pathway and Potential Targets

Experimental Protocols

The evaluation of aminopyrazole derivatives as kinase inhibitors involves a series of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

General Workflow for Kinase Inhibitor Evaluation

The discovery and development of kinase inhibitors follow a structured workflow, from initial screening to preclinical testing. This process is designed to identify potent, selective, and safe drug candidates.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling (Selectivity, MoA) Lead_Opt->In_Vitro Cell_Based Cell-Based Assays (Potency, Target Engagement) In_Vitro->Cell_Based In_Vivo In Vivo Efficacy & Toxicology Cell_Based->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

General Kinase Inhibitor Discovery Workflow
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (aminopyrazole derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • Add 5 µL of the 4X test compound dilution to the wells. Include "no inhibitor" (DMSO) and "no enzyme" controls.

    • Add 10 µL of the 2X kinase solution.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 4X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrazole derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to verify target engagement of a drug in a cellular environment based on ligand-induced thermal stabilization of the target protein.[7]

Materials:

  • Cells expressing the target kinase

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies specific to the target protein

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific time.

  • Heating: Heat the cell suspensions at various temperatures for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation, followed by rapid cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection: Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[8]

KINOMEscan® Assay

KINOMEscan® is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).[9]

General Procedure:

  • Kinases tagged with DNA are incubated with an immobilized ligand and the test compound.

  • Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand.

  • The amount of kinase captured on the solid support is measured by detecting the associated DNA tag via qPCR.

  • The results are reported as the percentage of kinase bound to the immobilized ligand relative to a DMSO control, which can be used to determine the dissociation constant (Kd).[9]

NanoBRET™ Target Engagement Assay

NanoBRET™ is a live-cell assay that measures compound binding to a specific kinase target using Bioluminescence Resonance Energy Transfer (BRET).[10]

Principle: The assay utilizes a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase. When a test compound is added, it competes with the tracer for binding to the kinase, resulting in a decrease in the BRET signal.[11]

General Procedure:

  • Cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • The transfected cells are seeded into assay plates.

  • A fluorescent tracer and the test compound at various concentrations are added to the cells.

  • After an incubation period, the NanoLuc® substrate is added, and the BRET signal is measured on a luminometer.

  • The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined.[10]

Conclusion

Aminopyrazole derivatives represent a highly promising class of kinase inhibitors with demonstrated efficacy against a variety of important therapeutic targets. Their synthetic tractability and the potential for modification allow for the development of compounds with high potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working in this exciting field. Continued exploration of the aminopyrazole scaffold is expected to yield novel and effective therapies for a range of human diseases.

References

Pyrazole Compounds in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have led to the development of a wide array of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the role of pyrazole compounds in modern drug discovery, with a focus on their synthesis, biological activities, and clinical applications.

Introduction to Pyrazole Compounds

The pyrazole nucleus is a versatile pharmacophore that can be readily functionalized to modulate its biological activity, selectivity, and pharmacokinetic properties. The presence of two nitrogen atoms allows for hydrogen bonding interactions, while the aromatic ring can engage in π-π stacking with biological targets. This combination of features has made pyrazole a cornerstone in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules.

A significant number of pyrazole-containing drugs have received FDA approval, highlighting the clinical success of this scaffold. These drugs target a diverse range of clinical conditions, including inflammatory diseases, cancer, viral infections, and neurological disorders.[1][2][3]

Synthetic Strategies for Pyrazole Scaffolds

The construction of the pyrazole ring is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists.

Knorr Pyrazole Synthesis

One of the most fundamental methods for pyrazole synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is highly versatile and allows for the introduction of various substituents on the pyrazole core.

Experimental Protocol: Synthesis of Celecoxib

This protocol outlines a representative synthesis of the selective COX-2 inhibitor, Celecoxib.

Materials:

  • 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Heptane

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • 4-sulfamoylphenylhydrazine hydrochloride is added to the solution.

  • A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.[1]

Characterization:

The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[1]

Other Synthetic Methodologies

Besides the Knorr synthesis, other methods such as 1,3-dipolar cycloadditions of diazo compounds with alkynes or alkenes, and multicomponent reactions have been developed to access diverse pyrazole derivatives. Continuous flow synthesis has also emerged as a safe and efficient method for the production of pyrazole-based active pharmaceutical ingredients (APIs) like Celecoxib.[4]

Biological Activities and Therapeutic Applications

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, with significant contributions in the fields of oncology and inflammation.

Anticancer Activity

The anticancer potential of pyrazole compounds stems from their ability to inhibit various kinases involved in cancer cell proliferation and survival, as well as other key cellular processes.

Many pyrazole-containing drugs are potent kinase inhibitors. For instance, Ruxolitinib is a JAK1/JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.[5][6] Crizotinib is an ALK and ROS1 tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.[7] The pyrazole moiety often plays a crucial role in binding to the ATP-binding pocket of these kinases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Initiates Transcription Cytokine Cytokine Cytokine->Receptor Binds Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole-based inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Cell Growth, Proliferation) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., p38 inhibitors) Pyrazole_Inhibitor->Raf Inhibits

Caption: Pyrazole inhibitors targeting the MAPK/ERK signaling pathway.

Pyrazole derivatives have also been shown to induce apoptosis, inhibit tubulin polymerization, and act as DNA binding agents.[7]

CompoundTarget/Cell LineIC50/GI50 (µM)Reference
Ruxolitinib JAK10.0034[8]
JAK20.0022[8]
JAK30.0035[8]
Compound 29 MCF717.12[7]
HepG210.05[7]
A54929.95[7]
Caco225.24[7]
Compound 57 HepG23.11[7]
MCF74.91[7]
HeLa4.24[7]
Compound 5b K5620.021[9]
A5490.69[9]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Celecoxib is a well-known selective COX-2 inhibitor that reduces the production of pro-inflammatory prostaglandins.[1][10] The trifluoromethyl group and the sulfonamide moiety of Celecoxib are crucial for its selective binding to the COX-2 active site.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX2_Enzyme->Prostaglandins Catalyzes Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2_Enzyme Inhibits

Caption: Selective inhibition of the COX-2 enzyme by pyrazole compounds.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-2-78.06[10]
Compound 5u COX-21.7972.73[10]
Compound 5s COX-22.5165.75[10]
Compound 5f COX-21.50-[11]
Compound 6f COX-21.15-[11]

Biological Evaluation Protocols

The biological activity of pyrazole compounds is assessed using a variety of in vitro and in vivo assays.

In Vitro Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Plate cells in a 96-well plate and incubate to allow for attachment.

  • Treat the cells with various concentrations of the pyrazole compound for a specified period.

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

This assay determines the inhibitory potency of compounds against COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Prepare a reaction mixture containing the COX enzyme (COX-1 or COX-2), heme, and a reaction buffer.

  • Add the test pyrazole compound at various concentrations to the reaction mixture and incubate.

  • Initiate the reaction by adding arachidonic acid.

  • After a specific incubation time, stop the reaction.

  • Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as ELISA or a colorimetric assay monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[12]

  • Calculate the IC50 value for each compound against both COX isoforms.

In Vivo Assays

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Administer the test pyrazole compound to rats at a specific dose.

  • After a predetermined time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage of edema inhibition compared to a vehicle-treated control group.[13][14]

Anti_inflammatory_Workflow Start Start: Synthesized Pyrazole Compounds In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->In_Vitro_Screening Potent_Selective_Hits Identify Potent and Selective COX-2 Inhibitors In_Vitro_Screening->Potent_Selective_Hits In_Vivo_Testing In Vivo Testing (Carrageenan-Induced Paw Edema) Potent_Selective_Hits->In_Vivo_Testing Active Compounds Efficacy_Confirmed Confirm In Vivo Efficacy In_Vivo_Testing->Efficacy_Confirmed Lead_Optimization Lead Optimization (ADME/Tox Studies) Efficacy_Confirmed->Lead_Optimization Efficacious Compounds Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate

Caption: A typical workflow for the screening of pyrazole-based anti-inflammatory drugs.

Clinical Landscape of Pyrazole-Containing Drugs

The clinical success of pyrazole-based drugs is a testament to the versatility and therapeutic potential of this scaffold.

Approved Pyrazole Drugs

A significant number of drugs containing the pyrazole moiety have been approved by the FDA and other regulatory agencies.

Drug NameTargetTherapeutic Area
Celecoxib COX-2Anti-inflammatory
Ruxolitinib JAK1/JAK2Myelofibrosis, Polycythemia Vera
Crizotinib ALK, ROS1Non-Small Cell Lung Cancer
Sildenafil PDE5Erectile Dysfunction
Apixaban Factor XaAnticoagulant
Axitinib VEGFRRenal Cell Carcinoma
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma
Lonazolac COXAnti-inflammatory
Difenamizole -Analgesic
Fezolamine -Antidepressant
Pyrazole Compounds in Clinical Trials

The pipeline of pyrazole-based drugs continues to expand, with numerous compounds currently in various phases of clinical development for a wide range of indications, including various cancers and inflammatory disorders. Pyrazoloacridine (NSC 366140), for example, is a pyrazoline-fused acridine analog that has been investigated in Phase II clinical trials as an anticancer agent.[15]

Conclusion and Future Perspectives

Pyrazole and its derivatives have firmly established their importance in drug discovery, providing a rich source of clinically effective therapeutic agents. The synthetic accessibility and the ability to fine-tune the physicochemical and pharmacological properties of the pyrazole scaffold ensure its continued relevance in the development of novel drugs. Future research will likely focus on the development of pyrazole-based compounds with novel mechanisms of action, improved selectivity profiles, and the potential to address unmet medical needs. The application of new synthetic methodologies and computational drug design will further accelerate the discovery of the next generation of pyrazole-containing medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step process. The initial step involves the synthesis of the key intermediate, (pyridin-4-ylmethyl)hydrazine, through the reaction of 4-(chloromethyl)pyridine with hydrazine hydrate. The subsequent step details the cyclocondensation of this substituted hydrazine with acrylonitrile to yield the target 5-aminopyrazole derivative. This protocol includes comprehensive experimental procedures, tables of reactants and expected yields, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

5-Aminopyrazole scaffolds are prevalent motifs in a wide array of biologically active compounds, exhibiting properties ranging from kinase inhibition to antimicrobial and anti-inflammatory activities. The N-1 functionalization of the pyrazole ring with a pyridylmethyl group introduces a key pharmacophoric element, enhancing the potential for molecular interactions with biological targets. The following protocol outlines a reliable and accessible method for the preparation of this compound, designed for researchers in organic synthesis and drug development.

Overall Reaction Scheme

Data Presentation

Table 1: Reactants and Stoichiometry for the Synthesis of (Pyridin-4-ylmethyl)hydrazine (Step 1)

ReactantMolecular FormulaMolar Mass ( g/mol )Molar EquivalentsAmount
4-(Chloromethyl)pyridine hydrochlorideC₆H₇Cl₂N164.041.0User-defined
Hydrazine hydrate (~64% hydrazine)H₆N₂O50.0610.0Calculated
Ethanol (95%)C₂H₆O46.07SolventSufficient volume
Diethyl etherC₄H₁₀O74.12ExtractionSufficient volume
Sodium hydroxide (pellets)NaOH40.00For basificationAs needed

Table 2: Reactants and Stoichiometry for the Synthesis of this compound (Step 2)

ReactantMolecular FormulaMolar Mass ( g/mol )Molar EquivalentsAmount
(Pyridin-4-ylmethyl)hydrazineC₆H₉N₃123.161.0From Step 1
AcrylonitrileC₃H₃N53.061.0Calculated
Sodium methoxideCH₃ONa54.02CatalystCatalytic amount
MethanolCH₄O32.04SolventSufficient volume
Isopropyl alcoholC₃H₈O60.10For workupSufficient volume

Table 3: Expected Product Yield and Properties

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical YieldExpected PurityPhysical Appearance
This compoundC₉H₁₀N₄174.2060-75% (overall)>95%Off-white to pale yellow solid

Experimental Protocols

Step 1: Synthesis of (Pyridin-4-ylmethyl)hydrazine

This procedure is adapted from established methods for the synthesis of substituted hydrazines from alkyl halides. A large excess of hydrazine hydrate is utilized to minimize the formation of the dialkylated byproduct.

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Hydrazine hydrate (~64% hydrazine, ~10 equivalents)

  • Ethanol (95%)

  • Diethyl ether

  • Sodium hydroxide (pellets)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 eq.).

  • Slowly add 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) to the stirred hydrazine hydrate at room temperature. The addition may be exothermic.

  • After the initial reaction subsides, heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess hydrazine hydrate and water.

  • To the resulting residue, add a minimal amount of water and basify by the portion-wise addition of solid sodium hydroxide until the aqueous layer is strongly alkaline (pH > 12). Ensure the mixture is cooled in an ice bath during this process.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (pyridin-4-ylmethyl)hydrazine as an oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is an adaptation of the well-established Organic Syntheses procedure for the preparation of 3(5)-aminopyrazole.

Materials:

  • (Pyridin-4-ylmethyl)hydrazine (from Step 1)

  • Acrylonitrile (1.0 eq.)

  • Sodium methoxide (catalytic amount, e.g., 0.05 eq.)

  • Methanol

  • Isopropyl alcohol

  • Round-bottom flask

  • Stirring plate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve (pyridin-4-ylmethyl)hydrazine (1.0 eq.) in methanol.

  • Slowly add acrylonitrile (1.0 eq.) to the stirred solution. The temperature should be maintained between 30-35 °C, using a water bath for cooling if necessary.

  • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the formation of the β-cyanoethylhydrazine intermediate.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Heat the mixture to reflux for 4-6 hours. The cyclization reaction will occur, leading to the formation of the aminopyrazole.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the methanol by distillation.

  • The crude product, a viscous oil, is then purified. Distillation under high vacuum is a suitable method. Alternatively, the product can be crystallized from a suitable solvent like isopropyl alcohol or an ethanol/ether mixture.

  • Collect the solid product by filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum to obtain this compound.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of (Pyridin-4-ylmethyl)hydrazine cluster_1 Step 2: Synthesis of this compound A 4-(Chloromethyl)pyridine HCl C Reaction & Reflux (Ethanol, 3-4h) A->C B Hydrazine Hydrate B->C D Workup (Evaporation, Basification, Extraction) C->D E (Pyridin-4-ylmethyl)hydrazine (Intermediate) D->E G Cyclocondensation (Methanol, NaOMe, Reflux) E->G F Acrylonitrile F->G H Purification (Distillation/Crystallization) G->H I This compound (Final Product) H->I

Application Notes and Protocols for the Purification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. The methodologies described herein are based on common and effective techniques for the purification of heterocyclic compounds with similar functionalities, including column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).

Overview of Purification Strategies

The purification of this compound, a compound possessing both a basic pyridine ring and a nucleophilic pyrazole-5-amine moiety, requires careful selection of the appropriate technique to achieve high purity. The choice of method will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity. The most common and effective methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[1] For challenging separations or high-purity requirements, preparative HPLC is a powerful alternative.

A general workflow for the purification of this compound can be visualized as follows:

Purification Workflow General Purification Workflow for this compound crude_product Crude Product initial_analysis Initial Purity Assessment (TLC, LC-MS) crude_product->initial_analysis primary_purification Primary Purification Method initial_analysis->primary_purification column_chromatography Column Chromatography primary_purification->column_chromatography Complex mixtures recrystallization Recrystallization primary_purification->recrystallization Crystalline solid prep_hplc Preparative HPLC primary_purification->prep_hplc Difficult separations/ High purity needed fraction_analysis Fraction/Crystal Analysis (TLC, LC-MS) column_chromatography->fraction_analysis recrystallization->fraction_analysis prep_hplc->fraction_analysis pure_fractions Combine Pure Fractions/Crystals fraction_analysis->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal final_product Pure this compound solvent_removal->final_product final_analysis Final Purity and Characterization (NMR, LC-MS, etc.) final_product->final_analysis

Caption: General purification workflow for this compound.

Column Chromatography

Column chromatography is a highly effective method for separating the target compound from reaction byproducts and impurities with different polarities.[1] Due to the basic nature of the pyridine and amine groups, which can interact strongly with acidic silica gel, the use of deactivated silica gel or neutral alumina is recommended.

Quantitative Data for Column Chromatography
ParameterRecommended ConditionsRationale
Stationary Phase Silica gel (100-200 mesh) treated with triethylamine (1% v/v in eluent) or neutral alumina.Deactivation of acidic silica gel with a base like triethylamine minimizes tailing and irreversible adsorption of the basic compound.[1] Neutral alumina is an alternative for basic compounds.[1]
Mobile Phase (Eluent) Gradient of ethyl acetate in hexane or dichloromethane in methanol.A gradient elution, starting with a less polar solvent system and gradually increasing polarity, allows for the separation of compounds with a wide range of polarities.[2]
Typical Gradient 0% to 50% Ethyl Acetate in Hexane or 0% to 10% Methanol in Dichloromethane.The optimal gradient should be determined by thin-layer chromatography (TLC) analysis first.
Loading Ratio 1:20 to 1:50 (crude material to silica gel by weight).This ratio generally provides good separation.[1]
Target Rf Value Approximately 0.3-0.4 on TLC for the desired product.An Rf in this range typically ensures good separation on the column.[1]
Experimental Protocol for Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of ethyl acetate and hexane (e.g., 20:80, 50:50) or methanol and dichloromethane (e.g., 2:98, 5:95) to find a solvent system that provides good separation and an Rf value of ~0.3-0.4 for the product.[1]

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[1]

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent system.

    • Gradually increase the polarity of the eluent according to the predetermined gradient.

    • Collect fractions in an organized manner.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Further dry the product under high vacuum to remove any residual solvent.[1]

Recrystallization

Recrystallization is an excellent technique for the final purification of a solid compound, especially for removing small amounts of impurities with different solubility profiles.[1]

Quantitative Data for Recrystallization
ParameterRecommended Solvents/SystemsRationale
Single Solvents Ethanol, Methanol, Ethyl Acetate, Toluene.[1][3]The ideal solvent dissolves the compound when hot but sparingly when cold.[3]
Mixed Solvent Systems Ethanol/Water, Acetone/Water, Toluene/Hexane.[3]A mixed system can be tailored to achieve the desired solubility profile.
Decolorization Activated charcoal treatment.Can be used to remove colored impurities.[1][3]
Experimental Protocol for Recrystallization
  • Solvent Selection:

    • In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[3]

    • Select a solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot solvent required to completely dissolve the solid.[3]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • For maximum recovery, the flask can be placed in an ice bath once it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals on the filter paper by drawing air through them, followed by drying in a vacuum oven.[3]

Preparative HPLC

For instances where impurities are structurally very similar to the product or when very high purity is required, preparative reverse-phase HPLC (RP-HPLC) is the method of choice.[4][5]

Prep_HPLC_Workflow Preparative HPLC Workflow start Crude Sample analytical_dev Analytical Method Development (LC-MS) start->analytical_dev scale_up Scale-up to Preparative Column analytical_dev->scale_up injection Inject Sample scale_up->injection fraction_collection Fraction Collection (UV or MS Triggered) injection->fraction_collection analysis Analyze Fractions (LC-MS) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Solvent Removal (Lyophilization) pooling->lyophilization final_product High-Purity Product lyophilization->final_product

Caption: Workflow for preparative HPLC purification.

Quantitative Data for Preparative RP-HPLC
ParameterRecommended ConditionsRationale
Stationary Phase C18, 5 µm particle size.C18 is a versatile stationary phase for the separation of a wide range of compounds.[5][6]
Mobile Phase A Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).Acidic modifiers improve peak shape for basic compounds like pyridines.[6]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or TFA.Common organic solvents for reverse-phase chromatography.[6][7]
Detection UV at 254 nm and/or Mass Spectrometry (MS).UV detection is standard; MS-triggered fraction collection is highly specific.[5][6]
Flow Rate Dependent on column diameter (e.g., 15-20 mL/min for a 19 mm ID column).[5]
Sample Preparation Dissolve in a suitable solvent like methanol, ethanol, or a mixture with the mobile phase.[5]Ensure the sample is fully dissolved and filtered before injection.
Experimental Protocol for Preparative HPLC
  • Analytical Method Development:

    • Develop a separation method on an analytical scale C18 column using a fast gradient (e.g., 5-95% Acetonitrile in Water over 10 minutes) to identify the retention time of the target compound and its impurities.

    • Optimize the gradient to achieve good resolution between the product and key impurities.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or the initial mobile phase).[5]

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the starting mobile phase composition.

    • Inject the prepared sample onto the column.

    • Run the optimized gradient method.

  • Fraction Collection:

    • Collect fractions based on the UV detector signal or, for higher specificity, use a mass spectrometer to trigger collection of the fraction corresponding to the mass of the target compound.[5][6]

  • Post-Purification Analysis:

    • Analyze the collected fractions using analytical LC-MS to confirm their purity.

    • Combine the fractions that meet the desired purity level.

  • Product Isolation:

    • Remove the organic solvent (e.g., acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a solid, often as the formic acid or TFA salt.

Acid Addition Salt Crystallization

For basic pyrazoles that are difficult to crystallize directly, forming an acid addition salt can facilitate crystallization and purification.[8]

Experimental Protocol for Acid Addition Salt Crystallization
  • Dissolution:

    • Dissolve the crude pyrazole in an organic solvent such as acetone, ethanol, or isopropanol.[1]

  • Acid Addition:

    • Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl in isopropanol) or an organic acid dropwise to the solution.[8]

  • Crystallization:

    • Stir the mixture and allow the acid addition salt to crystallize. Cooling may be necessary.

  • Isolation:

    • Separate the crystallized salt by filtration.[8]

    • Wash the crystals with a small amount of cold solvent.

  • Free-Basing (Optional):

    • If the free base is required, the purified salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified free base, which can then be extracted with an organic solvent.

This comprehensive guide provides a strong foundation for the successful purification of this compound. The specific conditions for each technique should be optimized based on the results of small-scale trials.

References

Application Notes and Protocols: Solubility of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound incorporating both a pyridine and a pyrazole moiety. Understanding its solubility in various solvents is a critical first step in many research and development applications, including chemical synthesis, formulation development, and in vitro biological screening. These application notes provide a qualitative overview of the expected solubility of this compound and a detailed protocol for its quantitative determination.

Qualitative Solubility Profile

The chemical structure of this compound, containing both a basic pyridine ring and a pyrazole ring with an amino group, suggests a degree of polarity. The pyridine component generally enhances solubility in polar solvents.[1][2] Pyridine itself is miscible with water and a broad range of organic solvents.[2][3] The pyrazole ring, while having limited water solubility on its own, is soluble in various organic solvents such as ethanol and methanol.[4] The presence of the amino group can also contribute to hydrogen bonding and potentially increase solubility in protic solvents.

Based on these structural features, it is anticipated that this compound will exhibit good solubility in polar organic solvents and potentially limited to moderate solubility in water. Its solubility in non-polar organic solvents may be lower.

Quantitative Solubility Data

The following table should be used to record the experimentally determined solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Solvent Solvent Type Solubility (mg/mL) Solubility (mol/L)
WaterPolar Protic
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous Buffer
MethanolPolar Protic
EthanolPolar Protic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Dichloromethane (DCM)Non-polar
TolueneNon-polar
HexaneNon-polar

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5] This protocol outlines the steps for determining the solubility of this compound.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (high purity)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) at a known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.

  • Equilibration: Securely cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Sample Dilution: Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples and the standard solutions using HPLC or UV-Vis spectrophotometry.

4.3. Data Analysis

  • Calibration Curve: Plot the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions against their known concentrations to generate a calibration curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted saturated samples.

  • Solubility Calculation: Calculate the solubility in the original saturated solution by multiplying the determined concentration by the dilution factor. Express the solubility in mg/mL and mol/L.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions G Analyze Standards (HPLC/UV-Vis) A->G B Add Excess Solid to Solvent C Equilibrate (Shake at Constant Temp) B->C D Separate Solid and Liquid Phases C->D E Filter Supernatant D->E F Dilute Saturated Solution E->F H Analyze Samples (HPLC/UV-Vis) F->H I Generate Calibration Curve G->I J Calculate Solubility H->J I->J G A Determine Solubility of This compound B Solubility > Threshold? A->B C Proceed with Formulation and Biological Screening B->C Yes D Consider Salt Formation or Formulation Strategies B->D No

References

Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS Number: 3524-31-0), a key intermediate in pharmaceutical research and drug development. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀N₄[1]
Molecular Weight 174.20 g/mol [1]
Appearance Solid
CAS Number 3524-31-0[1]
Boiling Point 411.8±30.0 °C (Predicted)[2]
Density 1.26±0.1 g/cm³ (Predicted)[2]
Safety and Handling

This compound is classified as acutely toxic if swallowed. Appropriate safety measures must be implemented to minimize exposure.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is essential. The following should be worn at all times when handling the compound:

  • Eye Protection: Chemical safety glasses or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU) are required.[3]

  • Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected before use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[3]

  • Body Protection: A complete suit protecting against chemicals is necessary to prevent skin contact.[3] Immediately change contaminated clothing.

2.2. Engineering Controls

  • Work in a well-ventilated area.[3] Use of a chemical fume hood is recommended.

  • Provide appropriate exhaust ventilation at places where dust is formed.[3]

2.3. Hygiene Measures

  • Wash hands before breaks and at the end of the workday.[3]

  • Do not eat, drink, or smoke when using this product.[4]

Storage

Proper storage is critical to maintain the stability and purity of this compound.

ParameterRecommendation
Temperature Room Temperature
Atmosphere Store under an inert atmosphere.
Light Protect from light; the compound is light-sensitive.[3]
Container Keep in a suitable, tightly closed container.[3]
Ventilation Keep in a well-ventilated place.
First Aid Measures

In case of exposure, follow these first aid protocols:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Accidental Release Measures

In the event of a spill, adhere to the following procedure:

  • Evacuate personnel to safe areas.[3]

  • Wear appropriate personal protective equipment (see Section 2.1).

  • Avoid dust formation.[3]

  • Do not let the product enter drains.[3]

  • Pick up and arrange disposal without creating dust. Sweep up and shovel.[3]

  • Keep in suitable, closed containers for disposal.[3]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its structural motifs suggest its use as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems for drug discovery. Pyrazole derivatives are known to be important scaffolds in medicinal chemistry.[5] The following is a generalized protocol for a typical cross-coupling reaction, a common application for such compounds.

General Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a representative procedure for the coupling of an aryl halide with a boronic acid, where a pyrazole derivative could be a key component of either reactant.

Materials:

  • This compound derivative (or a related pyrazole-containing reactant)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the pyrazole-containing reactant (1.0 eq), aryl boronic acid (1.2 eq), and base (2.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05 eq) to the vessel.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Visualizations

Diagram 1: Safe Handling and Storage Workflow

cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_emergency Emergency Procedures storage_conditions Store at Room Temperature in Inert Atmosphere (Light-Sensitive) container Tightly Closed Container in Well-Ventilated Area storage_conditions->container Packaging ppe Wear Full PPE: - Safety Glasses/Face Shield - Chemical-Resistant Gloves - Protective Suit storage_conditions->ppe Accessing Compound engineering Use in Well-Ventilated Area (Fume Hood Recommended) ppe->engineering Work Environment hygiene Practice Good Hygiene: - Wash Hands Thoroughly - No Eating/Drinking/Smoking engineering->hygiene Personal Conduct spill Accidental Release: - Evacuate Area - Contain Spill - Collect for Disposal hygiene->spill In Case of Accident exposure Personal Exposure: - Follow First Aid Measures - Seek Medical Attention spill->exposure Prioritize Safety

Caption: Workflow for safe handling and storage of the compound.

Diagram 2: Generalized Experimental Workflow

start Start: Assemble Reactants (Pyrazole, Boronic Acid, Base) inert_atm Establish Inert Atmosphere (Purge with N₂ or Ar) start->inert_atm add_catalyst Add Palladium Catalyst inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir Reaction (Monitor by TLC/LC-MS) add_solvent->reaction workup Reaction Workup (Extraction and Washing) reaction->workup purification Purify Product (Column Chromatography) workup->purification end End: Isolated Pure Product purification->end

Caption: Generalized Suzuki cross-coupling experimental workflow.

References

Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vitro assay data for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is not publicly available. The following application notes and protocols are based on the general biological activities of structurally related pyrazole-amine derivatives and are provided as a guide for the potential screening and characterization of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring linked to a pyridine moiety. The pyrazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial, and anticancer effects.[1][2] The presence of the 5-amino group and the pyridinylmethyl substituent suggests that this compound may interact with various biological targets, making it a candidate for screening in a variety of in vitro assays.[3][4]

These application notes provide a starting point for researchers interested in evaluating the in vitro pharmacological profile of this compound. The primary suggested applications are in the areas of oncology and immunology, focusing on kinase inhibition and cell viability.

Potential Applications and Screening Strategy

Given the prevalence of the pyrazole scaffold in kinase inhibitors, a primary application for this compound would be in cancer and inflammation research. A logical first step would be to screen this compound against a panel of protein kinases to identify potential targets. Subsequently, cell-based assays can be employed to determine its effect on cell viability, proliferation, and apoptosis in relevant cancer cell lines.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Cellular Assays cluster_3 Mechanism of Action Compound Compound Kinase Panel Screening Kinase Panel Screening Compound->Kinase Panel Screening Identify Hit Kinases Identify Hit Kinases Kinase Panel Screening->Identify Hit Kinases Cell Viability Assays Cell Viability Assays Identify Hit Kinases->Cell Viability Assays Downstream Signaling Analysis Downstream Signaling Analysis Cell Viability Assays->Downstream Signaling Analysis

Figure 1: Proposed screening workflow for this compound.

Quantitative Data Summary

As no specific quantitative data for this compound was found, the following table is a template that can be used to summarize experimental findings. Data for related 5-amino-1H-pyrazole derivatives often show activity in the nanomolar to micromolar range in various assays. For example, certain 5-amino-1H-pyrazole-4-carboxamide derivatives have demonstrated nanomolar IC50 values against FGFR kinases.[3]

Assay Type Target/Cell Line Parameter Value (e.g., IC50, EC50) Reference
Biochemical Kinase Assaye.g., FGFR1, CDK2IC50To be determinedInternal Data
Cell Viability Assaye.g., NCI-H520, SNU-16IC50To be determinedInternal Data
Apoptosis Assaye.g., KATO IIIEC50To be determinedInternal Data

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase using a fluorescence-based assay.

Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. The extent of phosphorylation is detected by a specific antibody, often in a time-resolved fluorescence resonance energy transfer (TR-FRET) format. Inhibition of the kinase results in a decreased fluorescence signal.

Materials:

  • Recombinant human kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • This compound (dissolved in DMSO)

  • Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody, streptavidin-conjugated acceptor fluorophore)

  • 384-well assay plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.

  • Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the kinase and biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the detection reagents (antibody and acceptor fluorophore).

  • Incubate the plate at room temperature for 60 minutes to allow for binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

G Prepare Compound Dilutions Prepare Compound Dilutions Dispense to Plate Dispense to Plate Prepare Compound Dilutions->Dispense to Plate Add ATP to Initiate Add ATP to Initiate Dispense to Plate->Add ATP to Initiate Prepare Kinase/Substrate Mix Prepare Kinase/Substrate Mix Prepare Kinase/Substrate Mix->Dispense to Plate Incubate Incubate Add ATP to Initiate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Read Plate (TR-FRET) Read Plate (TR-FRET) Incubate->Read Plate (TR-FRET) Add Detection Reagents Add Detection Reagents Stop Reaction->Add Detection Reagents Add Detection Reagents->Incubate Data Analysis (IC50) Data Analysis (IC50) Read Plate (TR-FRET)->Data Analysis (IC50)

Figure 2: Workflow for a generic in vitro kinase inhibition assay.
Cell Viability (MTT) Assay

This protocol outlines a method to determine the effect of this compound on the viability of a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the diluted compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percent viability for each concentration relative to the vehicle-treated control and determine the IC50 value.

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h Incubate Incubate Treat with Compound->Incubate 72h Add MTT Add MTT Incubate->Add MTT 4h Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Figure 3: Workflow for a cell viability MTT assay.

Signaling Pathway Context

Should initial screening reveal that this compound inhibits a particular kinase, for instance, a member of the MAPK/ERK pathway, subsequent experiments could focus on elucidating its mechanism of action within this cascade. The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival 1-pyridin-4-ylmethyl-1H-pyrazol-5-amine 1-pyridin-4-ylmethyl-1H-pyrazol-5-amine 1-pyridin-4-ylmethyl-1H-pyrazol-5-amine->RAF Potential Inhibition 1-pyridin-4-ylmethyl-1H-pyrazol-5-amine->MEK Potential Inhibition

Figure 4: Hypothetical inhibition of the MAPK/ERK pathway.

These application notes and protocols provide a framework for the initial in vitro characterization of this compound. The results from these assays will help to elucidate its biological activity and guide further drug development efforts.

References

Application Notes and Protocols for Cell-based Assays Using 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives have demonstrated a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds[1][2][3][4][5][6]. Notably, aminopyrazole derivatives have been investigated as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), which are critical targets in oncology drug discovery[7][8].

These application notes provide a comprehensive guide for utilizing this compound in a variety of cell-based assays to elucidate its potential as a therapeutic agent. The protocols detailed below are designed to assess the compound's effects on cell viability, apoptosis, cell cycle progression, and its potential to inhibit specific kinase signaling pathways.

Hypothesized Signaling Pathway

Based on the activities of structurally related pyrazole compounds, it is hypothesized that this compound may act as an inhibitor of a protein kinase, such as a Cyclin-Dependent Kinase (CDK). Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.

G Compound This compound CDK Cyclin-Dependent Kinase (CDK) Compound->CDK Inhibits Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylates Bcl2 Bcl-2 Family CDK->Bcl2 Regulates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Apoptosis Apoptosis Caspases Caspases Bcl2->Caspases Regulates Caspases->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols and Data Presentation

The following sections provide detailed protocols for a series of cell-based assays to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Workflow Diagram:

G Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of cell attachment, carefully remove the medium and add 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Untreated)1.25 ± 0.08100
0 (Vehicle)1.23 ± 0.0798.4
0.11.15 ± 0.0692.0
10.98 ± 0.0578.4
100.65 ± 0.0452.0
500.32 ± 0.0325.6
1000.15 ± 0.0212.0
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Logical Relationship Diagram:

G Live Live Cells (Annexin V-, PI-) Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Live->Early_Apoptotic Apoptosis Induction Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) Early_Apoptotic->Late_Apoptotic Membrane Permeabilization Necrotic Necrotic (Annexin V-, PI+)

Caption: Cell population states in Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation:

Treatment% Live Cells% Early Apoptotic% Late Apoptotic% Necrotic
Untreated95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
Vehicle94.8 ± 2.32.7 ± 0.62.0 ± 0.50.5 ± 0.2
Compound (IC₅₀)60.5 ± 3.525.1 ± 1.812.3 ± 1.22.1 ± 0.4
Compound (2x IC₅₀)35.7 ± 2.940.2 ± 2.520.5 ± 1.93.6 ± 0.6
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[17][18][19][20][21]

Workflow Diagram:

G Start Treat Cells with Compound Harvest Harvest and Wash Cells Start->Harvest Fix Fix Cells in 70% Ethanol Harvest->Fix Wash_PBS Wash with PBS Fix->Wash_PBS RNase Treat with RNase Wash_PBS->RNase Stain_PI Stain with Propidium Iodide RNase->Stain_PI Analyze Analyze by Flow Cytometry Stain_PI->Analyze

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound at relevant concentrations for 24 hours.

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[19]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[18][19]

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[19]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Untreated55.3 ± 2.830.1 ± 1.914.6 ± 1.1
Vehicle54.9 ± 3.130.5 ± 2.014.6 ± 1.3
Compound (IC₅₀)70.2 ± 3.515.4 ± 1.514.4 ± 1.2
Compound (2x IC₅₀)78.5 ± 4.18.9 ± 1.112.6 ± 1.0
Cell-Based Kinase Activity Assay

Cell-based kinase assays measure the activity of a specific kinase within a cellular environment, providing more physiologically relevant data than in vitro assays.[22][23][24][25][26] This can be achieved by measuring the phosphorylation of a known downstream substrate.

Workflow Diagram:

G Start Treat Cells with Compound Lyse Lyse Cells Start->Lyse Quantify Quantify Protein Lyse->Quantify Assay Perform Kinase Assay (e.g., ELISA, Western Blot) Quantify->Assay Detect Detect Phosphorylated Substrate Assay->Detect

Caption: General workflow for a cell-based kinase assay.

Protocol (Conceptual - ELISA-based):

  • Cell Treatment: Plate cells and treat with a range of concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • ELISA Assay: Use a sandwich ELISA kit specific for the phosphorylated form of the target kinase's substrate (e.g., Phospho-Rb).

    • Add equal amounts of protein lysate to wells coated with a capture antibody for the total substrate.

    • Incubate, wash, and then add a detection antibody specific for the phosphorylated form of the substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Normalize the phosphorylated substrate signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition of kinase activity relative to the vehicle control.

Data Presentation:

Compound Conc. (µM)Phospho-Substrate Signal% Kinase Activity Inhibition
0 (Vehicle)1.00 ± 0.090
0.10.85 ± 0.0715.0
10.62 ± 0.0538.0
100.28 ± 0.0372.0
500.11 ± 0.0289.0

Conclusion

The protocols and frameworks provided in these application notes offer a robust starting point for the in vitro cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and kinase activity, researchers can effectively determine its potential as a novel therapeutic candidate and elucidate its mechanism of action.

References

Application Notes and Protocols: 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative example for a pyrazole-based kinase inhibitor. As of the date of this document, specific experimental data for the kinase inhibitory activity of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is not publicly available. The data presented herein is hypothetical and intended to serve as a template for researchers. Experimental determination of the specific targets, potency, and cellular effects of this compound is required.

Introduction

This compound is a heterocyclic small molecule featuring a pyrazole and a pyridine moiety. The pyrazole scaffold is a common feature in many kinase inhibitors, known to interact with the ATP-binding pocket of various kinases.[1] Structurally related compounds have shown inhibitory activity against several kinase families, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and receptor tyrosine kinases.[2][3][4] This document provides a framework for evaluating the potential of this compound as a kinase inhibitor, including hypothetical data and detailed experimental protocols.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

This table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of the compound against a panel of selected kinases.

Kinase TargetIC50 (nM)
JAK115
JAK225
JAK3150
TYK240
CDK2850
FLT3>10,000
Aurora A1,200
Aurora B980

Table 2: Cellular Activity of this compound

This table presents the hypothetical potency of the compound in cell-based assays.

Cell LineAssay TypeEndpointIC50 (nM)
HEL (JAK2 V617F)Cell ProliferationCell Viability75
TF-1 (IL-6 stimulated)STAT3 Phosphorylationp-STAT3 (Tyr705)120
A549Cell ProliferationCell Viability>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the in vitro potency of this compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2)

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution (e.g., 1:3) in DMSO.

  • Kinase Reaction:

    • Add 1 µL of diluted compound or DMSO (control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (enzyme and substrate) in kinase assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This protocol details a method to assess the inhibition of a specific signaling pathway in a cellular context.

Materials:

  • Cell line of interest (e.g., TF-1 cells)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IL-6)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere or recover.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with the appropriate cytokine (e.g., IL-6) for 30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer and scrape the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and a loading control (e.g., GAPDH).

Cell Proliferation Assay

This protocol is for evaluating the effect of the compound on the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HEL cells)

  • Complete growth medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Clear-bottom, white-walled 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serially diluted this compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase/Substrate Mix Add_Kinase Add Kinase Mix Kinase_Mix->Add_Kinase Add_Compound->Add_Kinase Incubate1 Incubate (15 min) Add_Kinase->Incubate1 Add_ATP Add ATP (Start Reaction) Incubate1->Add_ATP Incubate2 Incubate (60 min) Add_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Kinase_Detection Add Kinase Detection Reagent Incubate3->Add_Kinase_Detection Incubate4 Incubate (30 min) Add_Kinase_Detection->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence

Caption: Workflow for the in vitro luminescent kinase inhibition assay.

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation pSTAT_in_nucleus p-STAT Gene_Expression Gene Expression Inhibitor 1-(pyridin-4-ylmethyl)- 1H-pyrazol-5-amine Inhibitor->JAK pSTAT_in_nucleus->Gene_Expression

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.

Cellular_Assay_Logic Start Start with Kinase-Dependent Cell Line Treat_Cells Treat Cells with This compound Start->Treat_Cells Inhibit_Kinase Inhibition of Target Kinase Treat_Cells->Inhibit_Kinase Downstream_Effect Blockade of Downstream Signaling Inhibit_Kinase->Downstream_Effect Biological_Outcome Biological Outcome Downstream_Effect->Biological_Outcome Measure_Proliferation Measure Cell Proliferation Biological_Outcome->Measure_Proliferation Measure_Phosphorylation Measure Substrate Phosphorylation Biological_Outcome->Measure_Phosphorylation

Caption: Logical workflow for assessing the cellular effects of the kinase inhibitor.

References

Application Notes and Protocols: Screening 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the in vitro screening of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a novel small molecule with potential as a protein kinase inhibitor. The pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against key kinases involved in cellular signaling pathways.[1][2][3] This document outlines detailed protocols for determining the inhibitory potency of the compound against a panel of commercially available kinases using a luminescence-based assay. Additionally, it provides a hypothetical target profile and data presentation templates to guide researchers in their drug discovery efforts.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including cell growth, differentiation, and metabolism.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[5][6] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[6][7]

The compound this compound (Figure 1) features a pyrazole ring, a heterocyclic motif present in several approved kinase inhibitors.[1][2] This structural feature suggests its potential to interact with the ATP-binding pocket of various kinases.[5] This document provides a detailed protocol for an in vitro kinase inhibition assay to evaluate the compound's activity and selectivity against a panel of representative kinases.

Figure 1: Chemical Structure of this compound (A chemical structure image would be placed here in a full document) Molecular Formula: C₉H₁₀N₄[8] Molecular Weight: 174.20 g/mol [8]

Hypothetical Kinase Target Profile

Based on the prevalence of the pyrazole scaffold in known kinase inhibitors, a primary screening panel should include kinases from families frequently targeted by such compounds. This includes, but is not limited to, Janus kinases (JAKs), Aurora kinases, and cyclin-dependent kinases (CDKs).[1][9] The following table outlines a hypothetical kinase panel for the initial screening of this compound.

Table 1: Hypothetical Kinase Panel for Primary Screening

Kinase FamilyKinase TargetRationale
Janus Kinases (JAKs) JAK1, JAK2, JAK3, TYK2The JAK-STAT pathway is crucial in inflammatory responses, and pyrazole-containing compounds are known JAK inhibitors.[1]
Aurora Kinases Aurora A, Aurora BThese are key regulators of mitosis and are targets for cancer therapy.[9]
Cyclin-Dependent Kinases (CDKs) CDK2, CDK9CDKs are central to cell cycle control and transcription, making them important cancer targets.
Receptor Tyrosine Kinases (RTKs) VEGFR2, EGFRRTKs are involved in angiogenesis and cell proliferation, common targets in oncology.
Non-Receptor Tyrosine Kinases Src, AblThese kinases are implicated in various signaling pathways related to cell growth and survival.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to measure the inhibitory activity of this compound by quantifying the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay (Promega).[10][11]

Materials:

  • This compound (≥95% purity)

  • DMSO (Anhydrous)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Kinases (e.g., from SignalChem or Carna Biosciences)

  • Substrate Peptides (specific for each kinase)

  • ATP (10 mM stock)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial 3-fold dilution in DMSO to create a concentration range (e.g., from 10 mM down to 0.1 µM).

    • Prepare a final 100X working solution by diluting the DMSO serial dilutions in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Kinase Reaction:

    • Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer to the desired concentration.

    • Add 2 µL of the diluted enzyme to each well.

    • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should be at or near the Km for each specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

  • Incubation:

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • After incubation, equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Stock 10 mM Compound Stock in DMSO Serial_Dilution Serial Dilution in DMSO Compound_Stock->Serial_Dilution Working_Solution 100X Working Solution in Assay Buffer Serial_Dilution->Working_Solution Plate_Setup Add Compound to 384-well Plate Add_Kinase Add Kinase Solution Plate_Setup->Add_Kinase Add_Substrate_ATP Add Substrate/ATP Mixture Add_Kinase->Add_Substrate_ATP Incubate_30C Incubate at 30°C for 60 min Add_Substrate_ATP->Incubate_30C Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_RT1 Incubate at RT for 40 min Add_ADP_Glo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at RT for 30 min Add_Detection_Reagent->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Data Presentation

The results of the kinase screening should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical IC₅₀ Values for this compound

Kinase TargetIC₅₀ (nM)
JAK1 50
JAK2 25
JAK3 150
TYK2 80
Aurora A 800
Aurora B 650
CDK2 >10,000
CDK9 >10,000
VEGFR2 1,200
EGFR >10,000
Src 5,500
Abl >10,000

Note: The IC₅₀ values presented are hypothetical and should be determined experimentally.

Representative Signaling Pathway

Given the potential for activity against JAK kinases, understanding the JAK-STAT signaling pathway is crucial for contextualizing the biological effects of this compound.

G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene_Expression Target Gene Expression Inhibitor 1-(pyridin-4-ylmethyl)- 1H-pyrazol-5-amine Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway.

Conclusion

This document provides a detailed protocol and framework for the initial characterization of this compound as a potential kinase inhibitor. The provided methodologies for in vitro screening and data presentation are intended to guide researchers in efficiently assessing the compound's potency and selectivity. Further studies, including cell-based assays and in vivo models, will be necessary to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical example based on the known antimicrobial activities of the broader pyrazole class of compounds. As of the date of this document, specific antimicrobial activity data for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine has not been published in the peer-reviewed literature. The experimental data presented is illustrative and should be considered hypothetical.

Application Notes

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This document provides a hypothetical overview of the potential antimicrobial applications of this compound and detailed protocols for its evaluation.

Hypothetical Antimicrobial Activity Profile

Based on the general activity of similar pyrazole-containing compounds, this compound is postulated to exhibit broad-spectrum antimicrobial activity against a panel of clinically relevant bacterial and fungal pathogens.

Postulated Mechanism of Action

The precise mechanism of action for this compound is yet to be determined. However, based on related pyrazole derivatives, potential mechanisms could involve the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For instance, some pyrazole derivatives have been shown to target dihydrofolate reductase (DHFR) in bacteria and N-myristoyl transferase (NMT) in fungi.[2][4]

Potential Applications

  • Lead Compound for Novel Antibiotic Development: Due to the increasing prevalence of multidrug-resistant pathogens, novel antimicrobial scaffolds are urgently needed. This compound could serve as a foundational structure for the development of new classes of antibiotics.

  • Antifungal Agent: The compound may exhibit efficacy against common fungal pathogens, suggesting its potential use in treating fungal infections.

  • Research Tool: As a compound with potential antimicrobial properties, it can be used in microbiological research to investigate novel mechanisms of antimicrobial action and resistance.

Data Presentation: Hypothetical Antimicrobial Activity

The following tables summarize the hypothetical minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) data for this compound against a selection of microbial strains.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive816
Bacillus subtilis ATCC 6051Gram-positive48
Escherichia coli ATCC 25922Gram-negative1632
Klebsiella pneumoniae ATCC 700603Gram-negative3264
Ciprofloxacin (Control)-0.5 - 21 - 4

Table 2: Hypothetical Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans ATCC 102311632
Aspergillus niger ATCC 164043264
Fluconazole (Control)1 - 82 - 16

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

1. Materials:

  • This compound
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
  • RPMI-1640 medium for fungi
  • 96-well microtiter plates
  • Bacterial and fungal inoculums standardized to 0.5 McFarland
  • Positive control antibiotic (e.g., Ciprofloxacin)
  • Negative control (broth only)
  • Resazurin solution (for viability indication)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
  • Add the diluted inoculum to each well containing the compound dilutions.
  • Include a positive control (microbe with standard antibiotic) and a negative control (broth only).
  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
  • (Optional) Add resazurin solution to each well and incubate for a further 2-4 hours to aid in the visualization of microbial growth (blue color indicates inhibition, pink indicates growth).

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

1. Materials:

  • Results from the MIC assay (Protocol 1)
  • Mueller-Hinton Agar (MHA) plates for bacteria
  • Sabouraud Dextrose Agar (SDA) plates for fungi

2. Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
  • Spot-inoculate the aliquots onto appropriately labeled agar plates.
  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination stock Compound Stock Solution dilution Serial Dilutions in 96-well Plate stock->dilution media Growth Media (CAMHB/RPMI) media->dilution inoculum Standardized Inoculum inoculum->dilution incubation_mic Incubation (24-48h) dilution->incubation_mic read_mic Read MIC incubation_mic->read_mic plating Plate Aliquots on Agar read_mic->plating incubation_mbc Incubation (24-48h) plating->incubation_mbc read_mbc Read MBC/MFC incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC/MFC.

signaling_pathway cluster_cell Microbial Cell cluster_effect Cellular Effect compound This compound enzyme Essential Enzyme (e.g., DHFR, NMT) compound->enzyme Inhibits membrane Cell Membrane compound->membrane Disrupts dna DNA/RNA Synthesis compound->dna Interferes with inhibition Enzyme Inhibition enzyme->inhibition disruption Membrane Disruption membrane->disruption synthesis_block Nucleic Acid Synthesis Blockage dna->synthesis_block death Cell Death inhibition->death disruption->death synthesis_block->death

Caption: Postulated antimicrobial mechanisms of action.

References

Application Notes and Protocols for the Development of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The 5-aminopyrazole moiety, in particular, is a versatile building block for the synthesis of compounds targeting various enzymes and receptors. This document provides detailed application notes and protocols for the synthesis and evaluation of derivatives of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a compound of interest for kinase inhibitor development.

Data Presentation: In Vitro Biological Activity of Representative Pyrazole Derivatives

The following table summarizes the in vitro biological activity of several pyrazole derivatives, highlighting their potential as kinase inhibitors and anticancer agents. While specific data for this compound is not publicly available, the presented data for analogous compounds illustrate the potential of this chemical class.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)GI50/IC50 (µM)Reference
P1 JNK3160--[2]
P2 p38>20,000--[2]
P3 KDR19--[3]
P4 Akt161HCT116, OVCAR-87.76, 9.76[4]
P5 Aurora A160HCT116, MCF70.39, 0.46[4]
P6 Aurora A/B28.9 / 2.2A549, HT290.487, 0.381[4]
P7 CDK25A27800.158[5]
P8 Pan-FGFR-NCI-H520, SNU-16, KATO III0.019, 0.059, 0.073[6]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; JNK3: c-Jun N-terminal kinase 3; KDR: Kinase insert domain receptor (VEGFR2); Akt1: Protein kinase B alpha; FGFR: Fibroblast growth factor receptor; CDK2: Cyclin-dependent kinase 2.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the target compound, starting from 4-pyridinemethanol.

Step 1: Synthesis of 4-(hydrazinylmethyl)pyridine dihydrochloride

  • Chlorination: To a solution of 4-pyridinemethanol (1 eq.) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(chloromethyl)pyridine.

  • Hydrazine displacement: To a solution of 4-(chloromethyl)pyridine (1 eq.) in ethanol, add hydrazine hydrate (5 eq.) and a catalytic amount of potassium iodide. Reflux the mixture for 24 hours. Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in a minimal amount of ethanol and add ethereal HCl to precipitate 4-(hydrazinylmethyl)pyridine dihydrochloride. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Step 2: Cyclocondensation to form this compound

  • Reaction Setup: In a round-bottom flask, dissolve 4-(hydrazinylmethyl)pyridine dihydrochloride (1 eq.) and 3-oxopropanenitrile (cyanoacetaldehyde) (1.1 eq.) in ethanol.

  • Reaction: Add a catalytic amount of a weak acid, such as acetic acid, to the mixture. Reflux the reaction for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the pure this compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

  • Materials: Target kinase, appropriate substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Antiproliferative Assay

This protocol describes a method to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Visualizations

Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Synthesis of Intermediate cluster_2 Final Product Synthesis 4-Pyridinemethanol 4-Pyridinemethanol Chlorination Chlorination 4-Pyridinemethanol->Chlorination Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Chlorination Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Displacement Hydrazine Displacement Hydrazine_Hydrate->Hydrazine_Displacement 3-Oxopropanenitrile 3-Oxopropanenitrile Cyclocondensation Cyclocondensation 3-Oxopropanenitrile->Cyclocondensation 4-(chloromethyl)pyridine 4-(chloromethyl)pyridine Chlorination->4-(chloromethyl)pyridine 4-(hydrazinylmethyl)pyridine 4-(hydrazinylmethyl)pyridine Hydrazine_Displacement->4-(hydrazinylmethyl)pyridine 4-(chloromethyl)pyridine->Hydrazine_Displacement 4-(hydrazinylmethyl)pyridine->Cyclocondensation Purification Purification Cyclocondensation->Purification Target_Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-5-amine Purification->Target_Compound

Caption: Synthetic scheme for this compound.

Biological Evaluation Workflow

G Start Synthesized Compound Library Kinase_Screening In Vitro Kinase Inhibition Assays Start->Kinase_Screening Potent_Hits Potent Hits (Low IC50) Kinase_Screening->Potent_Hits Cell_Based_Assays Antiproliferative Assays Potent_Hits->Cell_Based_Assays Active_in_Cells Active Compounds (Low GI50) Cell_Based_Assays->Active_in_Cells Lead_Optimization Lead Optimization (SAR Studies) Active_in_Cells->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Workflow for the biological evaluation of pyrazole derivatives.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress. Many pyrazole-containing compounds have been developed as inhibitors of p38 MAPK for the treatment of inflammatory diseases.

G MAP3K MAP3K (e.g., TAK1, ASK1) MKK MKK3/6 MAP3K->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyrazole Inhibitor Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling pathway and the site of pyrazole inhibition.

References

Application Notes and Protocols: 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: The following application notes and protocols are provided as a representative guide for the experimental use of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in cancer research. As of the date of this document, specific published data on the anti-cancer activity of this particular compound is limited. The methodologies and conceptual frameworks are based on the well-established role of the pyrazole scaffold as a "privileged structure" in the design of kinase inhibitors for oncology. Experimental validation of the activity and specific cellular effects of this compound is required.

Introduction

This compound is a heterocyclic small molecule featuring a pyrazole core, a structure frequently associated with kinase inhibitory activity in the context of cancer therapy. The pyrazole ring system is a key pharmacophore in numerous clinically approved and investigational kinase inhibitors. The structural features of this compound, including the pyridinylmethyl and amine substituents, suggest its potential to interact with the ATP-binding pocket of various protein kinases that are often dysregulated in cancer. This document outlines potential applications and provides detailed experimental protocols for the initial characterization of this compound's anti-cancer properties.

Postulated Mechanism of Action

Based on its structural similarity to known pyrazole-based anti-cancer agents, this compound is hypothesized to function as a kinase inhibitor. Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. In many cancers, aberrant kinase activity drives tumor progression. By competing with ATP for binding to the kinase domain, this compound could potentially inhibit the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds Compound This compound Compound->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Promotes

Hypothetical Signaling Pathway Inhibition

Experimental Workflow

A systematic approach is recommended to evaluate the anti-cancer potential of this compound. The following workflow outlines the key stages of investigation, from initial screening to more detailed mechanistic studies.

Start Start: Compound Acquisition This compound Biochemical_Assay In Vitro Kinase Inhibition Assay Start->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Target_Validation Target Engagement & Pathway Analysis (e.g., Western Blot) Biochemical_Assay->Target_Validation Cell_Viability->Target_Validation Further_Studies Advanced In Vitro & In Vivo Studies Target_Validation->Further_Studies

General Experimental Workflow

Data Presentation

Quantitative data from the suggested experimental protocols should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC₅₀ (nM)
Kinase AExperimental Value
Kinase BExperimental Value
Kinase CExperimental Value

Table 2: Cell Viability in Cancer Cell Lines

Cell LineHistologyIC₅₀ (µM) after 72h
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of purified kinases. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound

  • Purified recombinant kinases of interest

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer.

  • Kinase Reaction: a. To each well of the microplate, add the kinase, the specific substrate, and the compound at various concentrations. b. Initiate the reaction by adding ATP. The final ATP concentration should be close to the Kₘ for each specific kinase. c. Incubate the plate at 30°C for 60 minutes.

  • Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal. b. Read the luminescence on a plate reader.

  • Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Calculate the percent inhibition for each compound concentration relative to a DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Western Blotting for Target Phosphorylation

This protocol is used to determine if the compound inhibits the phosphorylation of a specific kinase or its downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein for the target of interest)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the compound for a specified time (e.g., 2-24 hours). Include a vehicle control. If the pathway is activated by a growth factor, stimulate the cells with the appropriate ligand for a short period before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there are no publicly available research studies, clinical trials, or established application notes detailing the specific use of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in the context of neurological disorders. The information presented herein is a prospective guide based on the analysis of its structural motifs—aminopyrazole and pyridine—and the known neurological activities of related chemical classes. This document is intended to provide a hypothetical framework for researchers and drug development professionals interested in investigating the potential of this compound.

Chemical Information

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 3524-31-0[1]
Molecular Formula C₉H₁₀N₄[1]
Molecular Weight 174.20 g/mol [1]

Hypothetical Applications in Neurological Disorders

The chemical structure of this compound combines a 5-aminopyrazole core with a pyridine-4-ylmethyl substituent. Both pyrazole and pyridine derivatives are known to possess a wide range of biological activities.[2][3] Aminopyridines, such as 4-aminopyridine, are used to treat certain neurological conditions by blocking potassium channels.[4][5] Pyrazole derivatives have been investigated for various CNS applications, including as anti-inflammatory, analgesic, and anticonvulsant agents.[6][7]

Based on these precedents, this compound could be hypothesized to have applications in neurological disorders characterized by:

  • Neuronal hyperexcitability (e.g., epilepsy)

  • Neuroinflammation (e.g., Alzheimer's disease, Parkinson's disease)

  • Demyelination (e.g., multiple sclerosis)

Potential Mechanisms of Action and Signaling Pathways

The dual nature of the molecule suggests several potential mechanisms of action that warrant investigation.

Potassium Channel Blockade

The pyridin-4-yl moiety is structurally related to 4-aminopyridine, a known potassium channel blocker that enhances neurotransmitter release and improves action potential conduction in demyelinated axons.[5]

cluster_neuron Neuronal Axon Terminal Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-5-amine K_Channel Voltage-Gated K+ Channel (Kv) Compound->K_Channel Inhibition AP Action Potential Propagation K_Channel->AP Prolongs Repolarization Neurotransmitter Enhanced Neurotransmitter Release AP->Neurotransmitter Neuron Presynaptic Neuron

Caption: Hypothetical mechanism of potassium channel blockade.

Modulation of Neuroinflammatory Pathways

Many pyrazole-containing compounds exhibit anti-inflammatory properties.[2] A potential mechanism could be the inhibition of key inflammatory kinases or enzymes like cyclooxygenase (COX).

Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-5-amine Inflammatory_Kinase Inflammatory Kinase (e.g., p38 MAPK, JNK) Compound->Inflammatory_Kinase Inhibition Transcription_Factor Transcription Factors (e.g., NF-κB, AP-1) Inflammatory_Kinase->Transcription_Factor Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factor->Pro_inflammatory_Cytokines Upregulation Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

Caption: Potential anti-neuroinflammatory signaling pathway.

Proposed Experimental Protocols

The following are suggested protocols to begin characterizing the neurological activity of this compound.

Protocol 1: In Vitro Potassium Channel Activity Assay

Objective: To determine if the compound blocks voltage-gated potassium channels.

Methodology:

  • Cell Culture: Use a cell line stably expressing a specific human voltage-gated potassium channel subtype (e.g., HEK293 cells expressing Kv1.1).

  • Electrophysiology (Patch-Clamp):

    • Perform whole-cell patch-clamp recordings.

    • Hold cells at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps to elicit potassium currents.

    • Establish a stable baseline current.

    • Perfuse the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM).

    • Record the resulting current inhibition.

  • Data Analysis:

    • Calculate the percentage of current block at each concentration.

    • Plot a concentration-response curve and determine the IC₅₀ value.

Start HEK293 Cells (Expressing Kv Channel) Patch Whole-Cell Patch-Clamp Start->Patch Baseline Record Baseline K+ Current Patch->Baseline Compound_App Apply Compound (Varying Concentrations) Baseline->Compound_App Record_Block Record Current Inhibition Compound_App->Record_Block Analysis Calculate IC₅₀ Record_Block->Analysis

Caption: Workflow for in vitro potassium channel assay.

Protocol 2: In Vivo Assessment of Anxiolytic Activity

Objective: To evaluate the potential anxiolytic-like effects of the compound in a rodent model. Pyrazole derivatives have shown promise in this area.[7]

Methodology:

  • Animals: Use adult male C57BL/6 mice.

  • Compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO).

    • Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., diazepam, 2 mg/kg).

  • Elevated Plus Maze (EPM) Test:

    • 30 minutes post-injection, place each mouse at the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open arms.

  • Data Analysis:

    • An increase in the time spent and/or entries into the open arms relative to the vehicle control is indicative of an anxiolytic-like effect.

    • Use ANOVA followed by a post-hoc test for statistical analysis.

Summary of Activities of Related Compound Classes

While no data exists for the specific target compound, the broader classes of aminopyrazoles and aminopyridines have been studied in neurological contexts.

Compound ClassKnown Neurological ActivitiesExample Compound(s)Potential Therapeutic Areas
Aminopyridines Voltage-gated potassium channel blockade.[4][5]4-Aminopyridine, 3,4-DiaminopyridineMultiple Sclerosis, Lambert-Eaton Myasthenic Syndrome.[4]
Aminopyrazoles Glycogen synthase kinase-3β (GSK-3β) inhibition.[6]Bisindole-substituted 3-aminopyrazolesAlzheimer's Disease.[6]
Pyrazolines Neuronal nitric oxide synthase (nNOS) inhibition.[8]1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazoleNeuroprotection.[8]
Pyrazolines Monoamine oxidase (MAO) inhibition.[7]Various 1,3,5-pyrazoline derivativesDepression, Anxiety.[7]

Conclusion

This compound is a novel chemical entity with no reported biological activity in the field of neuroscience. However, its constituent parts—an aminopyrazole core and a pyridine ring—are present in many neurologically active compounds. The protocols and potential mechanisms outlined in these notes provide a foundational, albeit hypothetical, roadmap for initiating research into its therapeutic potential. Any investigation should begin with fundamental in vitro screening to ascertain its primary biological targets before proceeding to more complex cellular and in vivo models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, typically prepared via the N-alkylation of 3(5)-aminopyrazole with a 4-(halomethyl)pyridine derivative.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

  • Answer: Low or no yield in the N-alkylation of 3(5)-aminopyrazole can stem from several factors:

    • Inactive Alkylating Agent: The 4-(halomethyl)pyridine (e.g., 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine) may have degraded. Ensure the reagent is fresh or has been stored properly under inert and dry conditions.

    • Inappropriate Base: The choice of base is critical for the deprotonation of the pyrazole nitrogen. A weak base may not be sufficient to generate the pyrazole anion in adequate concentration. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The amount of base is also crucial; use at least one equivalent.

    • Poor Solvent Choice: The solvent should be anhydrous and capable of dissolving both the pyrazole and the base. Common solvents for this type of reaction include dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile. Ensure the solvent is of appropriate quality and properly dried.

    • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction over time to determine the optimal duration.

Issue 2: Formation of a Mixture of Regioisomers (N1 and N2 Alkylation)

  • Question: I have obtained a mixture of this compound and 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. How can I improve the regioselectivity for the desired N1-alkylated product?

  • Answer: The formation of both N1 and N2 alkylated isomers is a common challenge in pyrazole chemistry due to the similar nucleophilicity of the two nitrogen atoms.[1] Several factors influence the regioselectivity:

    • Steric Hindrance: Alkylation often occurs at the less sterically hindered nitrogen atom.[1] In the case of 3(5)-aminopyrazole, the two nitrogens are electronically different due to the amino group, but steric factors of the alkylating agent also play a role.

    • Reaction Conditions: The choice of base and solvent system can significantly impact the N1/N2 ratio.[1] For instance, using sodium hydride in THF or potassium carbonate in DMSO has been shown to favor N1-alkylation in some cases.[1] Experimenting with different base/solvent combinations is recommended.

    • Counter-ion: The nature of the cation from the base can influence the site of alkylation.

    • Temperature: Reaction temperature can also affect the regioselectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 3: Presence of Side Products

  • Question: Besides the regioisomers, I am observing other impurities in my reaction mixture. What are the likely side reactions?

  • Answer: Several side reactions can occur during the synthesis:

    • Dialkylation: The exocyclic amino group can also be alkylated, leading to the formation of a disubstituted product. Using a slight excess of the pyrazole starting material relative to the alkylating agent can help minimize this.

    • Quaternization of the Pyridine Ring: The nitrogen atom of the pyridine ring in the product can react with the alkylating agent to form a quaternary ammonium salt, especially if a large excess of the alkylating agent is used or at elevated temperatures.

    • Decomposition of Starting Materials or Product: The starting materials or the final product might be unstable under the reaction conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the components are sensitive to air or moisture.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies can I employ?

  • Answer: The purification of aminopyrazoles can be challenging due to their polarity and basicity.

    • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or a mixture containing triethylamine to prevent streaking), is often effective.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Acid-Base Extraction: The basic nature of the product can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent. This can help remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: The most common approach is the N-alkylation of 3(5)-aminopyrazole with a suitable 4-pyridylmethyl electrophile. The recommended starting materials are:

  • 3(5)-Aminopyrazole: This is the pyrazole core.

  • 4-(Chloromethyl)pyridine hydrochloride or 4-(Bromomethyl)pyridine hydrobromide: These are common alkylating agents. The hydrochloride or hydrobromide salt is often used for stability and can be neutralized in situ or before the reaction.

Q2: What is a typical experimental protocol for this synthesis?

Step Procedure
1. Preparation To a solution of 3(5)-aminopyrazole (1.0 eq) in an anhydrous solvent such as DMF or THF under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.
2. Reaction Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the pyrazole anion. Then, add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) in the same anhydrous solvent dropwise at 0 °C.
3. Monitoring Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
5. Extraction Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
6. Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Q3: How can I confirm the identity and purity of the final product?

A3: The structure and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Solvents: Anhydrous solvents like DMF and THF are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Alkylating Agents: 4-(Halomethyl)pyridine derivatives are lachrymators and irritants. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General Precautions: Always wear appropriate PPE. Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).

Data Presentation

Table 1: Representative Reaction Conditions for N-Alkylation of Pyrazoles

EntryPyrazole SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChloropyrazolePhenethyl trichloroacetimidateCSA1,2-DCEReflux2477[2]
2PyrazoleAlkyl HalideK₂CO₃DMSORT--[1]
3PyrazoleAlkyl HalideNaHTHFRT--[1]
43-(tert-Butyl)-1H-pyrazol-5-amine4-Methylbenzenesulfonyl chlorideEt₃NAcetonitrileRT1288[3]

Note: This table presents data from similar N-alkylation reactions on pyrazole rings to provide a general understanding of reaction conditions. Yields are highly substrate- and condition-dependent.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 3(5)-Aminopyrazole + Anhydrous Solvent base_add Add Base (e.g., NaH) at 0°C start->base_add anion_form Pyrazole Anion Formation base_add->anion_form alkyl_add Add 4-(Halomethyl)pyridine at 0°C anion_form->alkyl_add rt_stir Stir at Room Temperature (12-24h) alkyl_add->rt_stir monitoring Monitor by TLC/LC-MS rt_stir->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product low_yield_troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low/No Product Yield check_alkyl Check Alkylating Agent (Degradation?) start->check_alkyl check_base Evaluate Base (Strength/Amount) start->check_base check_solvent Verify Solvent Quality (Anhydrous?) start->check_solvent check_temp Optimize Temperature (Increase?) start->check_temp check_time Extend Reaction Time? start->check_time sol_reagent Use Fresh Reagents check_alkyl->sol_reagent sol_base Use Stronger/More Base check_base->sol_base sol_solvent Use Dry, Appropriate Solvent check_solvent->sol_solvent sol_temp Increase Temperature check_temp->sol_temp sol_time Increase Reaction Time check_time->sol_time

References

Technical Support Center: Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine synthesis.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to suboptimal reaction conditions. Below is a structured guide to help identify and resolve common issues.

Observation/Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Poor quality of (pyridin-4-ylmethyl)hydrazine: Hydrazine derivatives can degrade over time. 2. Inactive β-ketonitrile equivalent: The three-carbon electrophile (e.g., 3-ethoxyacrylonitrile, malononitrile) may be old or impure. 3. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction.1. Use freshly prepared or recently purchased (pyridin-4-ylmethyl)hydrazine. 2. Use a fresh bottle of the β-ketonitrile equivalent or purify it before use. 3. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. A stepwise increase in temperature might be beneficial. 4. Ethanol or a mixture of water and ethanol are commonly used for similar syntheses.[1] Consider screening other polar protic or aprotic solvents.
Formation of Multiple Products (Side Reactions) 1. Formation of regioisomers: If an unsymmetrical β-dicarbonyl compound is used, the initial nucleophilic attack of the hydrazine can occur at two different sites. 2. Self-condensation of starting materials: The aldehyde or ketone functionality of the β-ketonitrile can undergo self-condensation. 3. Formation of bis-adducts: An excess of the β-ketonitrile equivalent can lead to the formation of undesired byproducts.1. The use of a symmetrical β-ketonitrile equivalent like 3-ethoxyacrylonitrile can avoid this issue. 2. Add the β-ketonitrile equivalent slowly to the reaction mixture to maintain a low concentration. 3. Carefully control the stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be beneficial.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polar, tar-like byproducts. 3. Product is an oil or difficult to crystallize. 1. Ensure the reaction has gone to completion using TLC or LC-MS. 2. Running the reaction at a lower temperature for a longer duration can minimize the formation of tar.[2] Purification by column chromatography on silica gel may be necessary. 3. Attempt to form a salt (e.g., hydrochloride) to facilitate crystallization. Trituration with a suitable solvent can also help to induce crystallization.[3]
Discoloration of Reaction Mixture 1. Decomposition of the hydrazine starting material. 2. Oxidative side reactions. 1. This is a common observation, especially with hydrazine salts.[4] While it may not always impact the yield, ensuring an inert atmosphere (e.g., nitrogen or argon) can be beneficial. 2. Degassing the solvent prior to use can help to minimize oxidative processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most versatile and widely used method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile or a related derivative with a hydrazine.[1][5] For the target molecule, this involves the reaction of (pyridin-4-ylmethyl)hydrazine with a three-carbon electrophile such as 3-ethoxyacrylonitrile or malononitrile.[2][6]

Q2: How can I prepare the starting material, (pyridin-4-ylmethyl)hydrazine?

A2: (Pyridin-4-ylmethyl)hydrazine is typically synthesized by reacting 4-(chloromethyl)pyridine or its hydrochloride salt with an excess of hydrazine hydrate. The reaction is usually carried out in a protic solvent like ethanol.

Q3: What are the key reaction parameters to control for improving the yield?

A3: The key parameters to optimize are:

  • Purity of reactants: Use high-purity starting materials, especially a fresh supply of (pyridin-4-ylmethyl)hydrazine.

  • Stoichiometry: A slight excess of the hydrazine derivative can help drive the reaction to completion.

  • Temperature: Monitor the reaction to find the optimal temperature that balances reaction rate and byproduct formation.

  • Solvent: Ethanol or ethanol/water mixtures are good starting points, but solvent screening may be necessary.[1]

  • pH: For reactions involving hydrazine salts, the addition of a mild base may be beneficial.[4]

Q4: What are the best methods for purifying the final product?

A4: Common purification techniques for aminopyrazoles include:

  • Recrystallization: Ethanol is a frequently used solvent for the recrystallization of aminopyrazoles.[1]

  • Column Chromatography: Silica gel chromatography can be effective for removing impurities.

  • Trituration: This can be used to induce crystallization and remove soluble impurities.[3]

Experimental Protocols

Protocol 1: Synthesis of (pyridin-4-ylmethyl)hydrazine

This procedure is adapted from general methods for the synthesis of substituted hydrazines from haloalkanes.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(chloromethyl)pyridine hydrochloride and a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess hydrazine hydrate and ethanol under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to a salt and recrystallization.

Protocol 2: Synthesis of this compound

This protocol is a general representation of the condensation reaction to form 5-aminopyrazoles.[1][5]

  • Reaction Setup: In a round-bottom flask, dissolve (pyridin-4-ylmethyl)hydrazine in ethanol.

  • Addition of β-ketonitrile equivalent: To the stirred solution, add an equimolar amount of a suitable three-carbon electrophile (e.g., 3-ethoxyacrylonitrile) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the key synthetic pathways and troubleshooting logic.

G cluster_0 Synthesis of (pyridin-4-ylmethyl)hydrazine 4-(chloromethyl)pyridine 4-(chloromethyl)pyridine Reaction Reaction 4-(chloromethyl)pyridine->Reaction Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction (pyridin-4-ylmethyl)hydrazine (pyridin-4-ylmethyl)hydrazine Reaction->(pyridin-4-ylmethyl)hydrazine

Caption: Synthesis of the key precursor, (pyridin-4-ylmethyl)hydrazine.

G cluster_1 Synthesis of this compound (pyridin-4-ylmethyl)hydrazine (pyridin-4-ylmethyl)hydrazine Cyclocondensation Cyclocondensation (pyridin-4-ylmethyl)hydrazine->Cyclocondensation beta-ketonitrile equivalent β-ketonitrile equivalent beta-ketonitrile equivalent->Cyclocondensation Target Product This compound Cyclocondensation->Target Product

Caption: General synthetic route to the target molecule.

G Low Yield Low Yield Check Purity Assess Starting Material Purity Low Yield->Check Purity Step 1 Optimize Conditions Optimize Reaction Conditions Check Purity->Optimize Conditions If pure Investigate Side Reactions Investigate Side Reactions Optimize Conditions->Investigate Side Reactions If still low Improved Yield Improved Yield Investigate Side Reactions->Improved Yield Address issues

References

Technical Support Center: Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and versatile method for synthesizing 1-substituted-5-aminopyrazoles is the condensation of a substituted hydrazine with a β-ketonitrile or a synthetic equivalent. For this compound, this involves the reaction of (pyridin-4-ylmethyl)hydrazine with a C3 synthon like 3-oxopropanenitrile (cyanoacetaldehyde) or, more commonly, 3-ethoxyacrylonitrile.

Q2: What is the major side product I should be aware of during the synthesis?

A2: The primary side product is the regioisomer, 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine . This arises from the reaction of the substituted hydrazine at the alternative nitrogen atom, leading to a different pyrazole ring substitution pattern. The formation of this isomer is a common challenge in the synthesis of asymmetrically substituted pyrazoles.

Q3: How can I control the regioselectivity to favor the desired 5-amino isomer?

A3: The regioselectivity of the cyclization is highly dependent on the reaction conditions, which can be manipulated to favor either the kinetic or thermodynamic product.

  • Thermodynamic Control (Favors 5-amino isomer): Conducting the reaction under neutral or acidic conditions at elevated temperatures (e.g., refluxing in ethanol or toluene with a catalytic amount of acetic acid) generally favors the formation of the more thermodynamically stable 1,5-disubstituted pyrazole.

  • Kinetic Control (Favors 3-amino isomer): Basic conditions at low temperatures (e.g., using a base like triethylamine or sodium ethoxide at 0 °C) tend to favor the kinetically controlled product, which is often the 1,3-disubstituted isomer.

Q4: Besides the regioisomer, are there other common byproducts?

A4: Yes, other potential side products include:

  • Uncyclized Hydrazone Intermediate: Incomplete cyclization can lead to the isolation of the intermediate hydrazone. This can often be addressed by increasing the reaction time or temperature.

  • Further Reactions of the Product: 5-aminopyrazoles are nucleophilic and can sometimes undergo further reactions, especially under harsh conditions.

Q5: How can I confirm the identity of my final product and distinguish it from the 3-amino isomer?

A5: A combination of standard analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the pyrazole ring protons and carbons will differ between the 5-amino and 3-amino isomers. 2D NMR techniques like HMBC can definitively establish the connectivity.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Chromatography (TLC, HPLC): The two regioisomers will likely have different retention factors (Rf) and retention times, which can be used for monitoring the reaction and assessing purity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive starting materials. 2. Reaction conditions not optimal (temperature too low, insufficient reaction time). 3. Poor quality of (pyridin-4-ylmethyl)hydrazine.1. Check the purity of starting materials. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Prepare fresh (pyridin-4-ylmethyl)hydrazine or purify the existing stock.
Mixture of 5-amino and 3-amino isomers Reaction conditions are not sufficiently selective for the desired thermodynamic product.1. Ensure the reaction is run under neutral or slightly acidic conditions (e.g., catalytic acetic acid). 2. Use a higher boiling point solvent like toluene to achieve a higher reaction temperature. 3. Increase the reaction time to allow for equilibration to the more stable 5-amino isomer.
Isolation of a stable hydrazone intermediate The cyclization step is slow or incomplete.1. Increase the reaction temperature or prolong the reaction time. 2. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the cyclization.
Difficulty in purifying the product from the regioisomeric side product The isomers have very similar polarities.1. Utilize column chromatography with a shallow solvent gradient to improve separation. 2. Consider derivatization of the amino group, which may alter the polarity enough for easier separation, followed by deprotection. 3. Recrystallization from a suitable solvent system may selectively crystallize one isomer.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselective Synthesis of 1-Substituted Aminopyrazoles.

Hydrazine Substituent (R) C3 Synthon Solvent Temperature Conditions Approx. Ratio (5-amino : 3-amino) Reference
Alkyl3-ethoxyacrylonitrileEthanol0 °CBasic (Et₃N)Kinetically controlled, favors 3-amino[1]
Alkyl3-ethoxyacrylonitrileTolueneRefluxNeutral/AcidicThermodynamically controlled, >10:1[1]
Arylβ-ketonitrileEthanolRefluxAcidic (cat. H₂SO₄)Predominantly 5-amino[2]
Arylβ-ketonitrileEthanolRefluxBasic (Et₃N)Mixture of isomers[2]

Note: The data presented is generalized from studies on similar 1-substituted aminopyrazoles and is intended to illustrate the general trends in regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of (pyridin-4-ylmethyl)hydrazine dihydrochloride

This protocol is adapted from procedures for the synthesis of similar hydrazine derivatives.

Workflow Diagram:

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Salt Formation 4-(chloromethyl)pyridine_hydrochloride 4-(chloromethyl)pyridine hydrochloride reaction_1 Ethanol, Reflux 4-(chloromethyl)pyridine_hydrochloride->reaction_1 hydrazine_hydrate Hydrazine hydrate hydrazine_hydrate->reaction_1 product_1 (pyridin-4-ylmethyl)hydrazine reaction_1->product_1 product_1_input (pyridin-4-ylmethyl)hydrazine reaction_2 0 °C to RT product_1_input->reaction_2 HCl_in_ethanol HCl in Ethanol HCl_in_ethanol->reaction_2 final_product (pyridin-4-ylmethyl)hydrazine dihydrochloride reaction_2->final_product

Caption: Synthesis of (pyridin-4-ylmethyl)hydrazine dihydrochloride.

Methodology:

  • Hydrazinolysis: To a solution of 4-(chloromethyl)pyridine hydrochloride (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude (pyridin-4-ylmethyl)hydrazine.

  • Salt Formation: Dissolve the crude product in a minimal amount of ethanol and cool in an ice bath.

  • Add a solution of hydrochloric acid in ethanol dropwise with stirring until the precipitation is complete.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield (pyridin-4-ylmethyl)hydrazine dihydrochloride as a solid.

Protocol 2: Synthesis of this compound (Thermodynamic Control)

This protocol is a general procedure adapted from the literature for the synthesis of 1,5-disubstituted aminopyrazoles.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction and Work-up hydrazine_salt (pyridin-4-ylmethyl)hydrazine dihydrochloride initial_mixture Initial Mixture hydrazine_salt->initial_mixture acrylonitrile_deriv 3-ethoxyacrylonitrile acrylonitrile_deriv->initial_mixture solvent_acid Toluene, Acetic Acid (cat.) solvent_acid->initial_mixture reflux Reflux (110 °C) initial_mixture->reflux workup Aqueous Work-up reflux->workup extraction Extraction with EtOAc workup->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product G cluster_0 Thermodynamic Control cluster_1 Kinetic Control Start (pyridin-4-ylmethyl)hydrazine + 3-ethoxyacrylonitrile thermo_cond High Temp. Neutral/Acidic Start->thermo_cond kinetic_cond Low Temp. Basic Start->kinetic_cond product_5_amino This compound (Major Product) thermo_cond->product_5_amino product_3_amino 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine (Major Product) kinetic_cond->product_3_amino

References

Technical Support Center: Purification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. The inherent chemical properties of this molecule—namely its polarity and the basicity of the pyridine and pyrazole amine moieties—present specific purification hurdles.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of this compound.

Issue 1: Significant Tailing or Streaking during Silica Gel Chromatography

  • Question: My compound is showing severe tailing on a standard silica gel column, leading to poor separation and broad peaks. What is the cause and how can I resolve it?

  • Answer: This is a common issue when purifying basic compounds like this compound on standard (acidic) silica gel.[1] The basic nitrogen atoms on the pyridine ring and the pyrazole-amine strongly interact with the acidic silanol groups (Si-OH) on the silica surface, causing poor elution and peak shape.[1]

    • Solution 1: Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[1]

      • Triethylamine (TEA): Add 0.1-2% (v/v) of TEA to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This is often the first and most effective method to try.[1][2]

      • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the mobile phase.[1]

    • Solution 2: Alternative Stationary Phase: Use a less acidic or basic stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[1][3]

      • Amine-Deactivated Silica: Pre-treated silica gel where the silanol groups are masked can provide excellent separation without tailing.[1]

Issue 2: Product is an Oil and Fails to Solidify or Crystallize

  • Question: After removing the solvent, my final product is a persistent oil instead of a solid. What are the likely causes and how can I induce crystallization?

  • Answer: An oily product often indicates the presence of impurities or residual solvent that depress the melting point.[4]

    • Solution 1: High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by using a rotary evaporator followed by drying on a high-vacuum line for several hours.[4]

    • Solution 2: Re-purification: The presence of impurities is the most common cause. The product may require another round of purification using a different technique. Flash chromatography is highly effective for purifying oily products.[4]

    • Solution 3: Salt Formation: Convert the basic compound to a salt (e.g., hydrochloride salt). Salts are often highly crystalline solids that can be easily purified by recrystallization.[4][5] The pure free base can be recovered by neutralization.

    • Solution 4: Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., cold hexanes or diethyl ether) to the oil and stir or sonicate. This can sometimes wash away impurities and induce crystallization.

Issue 3: Multiple Spots on TLC and Difficult Separation of Impurities

  • Question: My TLC plate shows multiple spots close to my product, and I'm struggling to achieve baseline separation. What are these impurities and how can I remove them?

  • Answer: These impurities are likely unreacted starting materials or regioisomers formed during the synthesis. The formation of regioisomeric pyrazole products is a common issue, especially with unsymmetrical starting materials, and they can be challenging to separate.[4]

    • Solution 1: Optimize Chromatography:

      • Solvent System: Systematically screen different solvent systems. For polar compounds, systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol are common. Adjusting the ratio is critical for achieving separation.

      • Stationary Phase: As mentioned in Issue 1, switching to neutral alumina or a deactivated silica may alter the retention of impurities relative to the product.

    • Solution 2: Fractional Recrystallization: If a suitable solvent is found where the impurities have significantly different solubilities from the desired product, multiple recrystallization steps can be used to progressively enrich your compound.[6]

    • Solution 3: Purification via Salt Formation: Converting the crude mixture to a salt and recrystallizing it is a powerful method for removing impurities, as they often do not fit into the crystal lattice of the product's salt form.[5][7]

Issue 4: Product is Colored (Yellow or Brown) After Purification

  • Question: My final product has a persistent yellow or brown color, even after chromatography. How can I decolorize it?

  • Answer: A colored product suggests the presence of trace, often highly conjugated, impurities or degradation products.[4]

    • Solution 1: Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount (e.g., 1-2% by weight) of activated charcoal and stir the solution for 15-30 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by filtering the mixture through a pad of Celite. The product can then be recovered by evaporating the solvent or by recrystallization.[4]

    • Solution 2: Silica Gel Plug: Dissolve the compound in a minimal amount of solvent and pass it through a short plug of silica gel in a pipette or small column. Polar, colored impurities may be retained on the silica.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for this compound? A1: Given its polar and basic nature, a two-pronged approach is recommended. Start with flash column chromatography on silica gel using a mobile phase containing a basic modifier like 1% triethylamine (TEA) in an ethyl acetate/hexane or dichloromethane/methanol gradient.[1][2] If the product is solid, follow this with recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.[2][6]

Q2: I am observing low recovery of my compound from the silica gel column. What is happening? A2: Low recovery is likely due to irreversible adsorption of your basic compound onto the acidic silica gel.[1] This is a common problem when a basic modifier is not used. To prevent this, always add 0.5-2% triethylamine or a similar base to your mobile phase when running the column.[1][2] If the problem persists, using neutral alumina as the stationary phase is a reliable alternative.[1]

Q3: How can I use salt formation to purify my product? A3: Salt formation is an excellent method for purifying basic compounds.[7] Dissolve your crude product in a suitable solvent like ethyl acetate or methanol. Add a solution of an acid, such as HCl in diethyl ether or isopropanol, dropwise until precipitation is complete. The resulting hydrochloride salt can be collected by filtration and purified by recrystallization.[4][8] To recover the purified free base, dissolve the salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the product into an organic solvent like ethyl acetate or dichloromethane.

Q4: My compound shows very poor retention on a C18 reversed-phase HPLC column. What can I do to improve this? A4: Poor retention on reversed-phase columns is expected for highly polar compounds.[9][10] Several strategies can improve retention:

  • pH Adjustment: Use a mobile phase with a buffer to control the pH. For basic compounds, using an acidic mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid can improve peak shape.[1][9]

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the analysis and purification of very polar compounds and is an excellent alternative to reversed-phase chromatography for this molecule.[10][11]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral ion pair with your charged analyte, increasing its retention on a C18 column.[11]

Data Presentation: Purification Strategy Summary

Table 1: Recommended Column Chromatography Systems

Stationary PhaseRecommended Mobile Phase SystemModifierRationale
Silica Gel (Standard)Dichloromethane / Methanol (e.g., 98:2 to 90:10 gradient)0.5-2% Triethylamine (TEA)The basic modifier prevents peak tailing by neutralizing acidic silanol sites.[1]
Silica Gel (Standard)Ethyl Acetate / Hexane (e.g., 50:50 to 100:0 gradient)0.5-2% Triethylamine (TEA)A less polar system that can be effective if impurities are non-polar. TEA is essential.[2]
Neutral AluminaDichloromethane / Methanol or Ethyl Acetate / HexaneNone requiredAlumina is less acidic than silica and is well-suited for the purification of basic compounds without modifiers.[1]
Reversed-Phase (C18)Water / Acetonitrile or Water / Methanol0.1% Formic Acid or TFAFor analytical HPLC or prep-HPLC. The acid modifier improves peak shape. HILIC is often a better choice for preparative scale.[9]

Table 2: Suggested Recrystallization Solvents

Solvent / SystemProcedureRationale
Ethanol or IsopropanolDissolve in minimum hot solvent, cool slowly.Pyrazole derivatives often show good solubility in hot alcohols and poor solubility upon cooling.[2][6]
Ethanol / WaterDissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool.[2]A mixed-solvent system that is highly effective for moderately polar compounds.[6]
Ethyl Acetate / HexaneDissolve in a minimum of hot ethyl acetate, add hexane slowly until cloudy, then cool.Good for removing more polar or non-polar impurities.

Experimental Protocols

Protocol 1: Purification by Flash Chromatography with a Basic Modifier

  • TLC Analysis: Dissolve a small amount of crude product in dichloromethane or ethyl acetate. Spot on a silica TLC plate and develop using a solvent system of 95:5 Dichloromethane/Methanol with 1% TEA added. Adjust the solvent ratio to achieve an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a silica gel slurry using the initial, less polar eluent (e.g., 100% Dichloromethane + 1% TEA). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). After drying, carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (e.g., increasing the percentage of methanol). For example, start with 100% DCM, move to 2% MeOH in DCM, then 4%, and so on. Crucially, ensure 1% TEA is present in all solvent mixtures.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Further dry the product under high vacuum to remove residual solvent and TEA.

Protocol 2: Purification via HCl Salt Formation and Recrystallization

  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or isopropanol).

  • Slowly add a 2M solution of HCl in diethyl ether or isopropanol dropwise while stirring. A precipitate (the hydrochloride salt) should form. Continue adding the acid until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove soluble impurities.

  • Recrystallization of the Salt: Dissolve the collected salt in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize crystal formation.

  • Collection: Collect the purified salt crystals by vacuum filtration and dry them under vacuum.

  • (Optional) Recovery of Free Base: To recover the purified amine, dissolve the salt in water, cool the solution in an ice bath, and slowly add a saturated aqueous solution of sodium bicarbonate or 1M NaOH until the pH is > 8. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_methods Primary Purification Methods cluster_end Outcome Crude Crude Product (Contains Impurities) Chrom Flash Chromatography (w/ Basic Modifier) Crude->Chrom Recryst Recrystallization Crude->Recryst Salt Salt Formation & Recrystallization Crude->Salt Pure Pure Product Chrom->Pure Recryst->Pure Salt->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Identified Tailing Tailing on Silica Column? Start->Tailing Oily Product is an Oil? Tailing->Oily No AddTEA Action: Add TEA to Eluent or Use Alumina Tailing->AddTEA Yes Colored Product is Colored? Oily->Colored No DryVac Action: Dry under High Vacuum Oily->DryVac Yes Charcoal Action: Treat with Activated Charcoal Colored->Charcoal Yes Failure Issue Persists: Consult Specialist Colored->Failure No / Other Issue Success Problem Resolved AddTEA->Success RePurify Action: Re-purify via Salt Formation or Chromatography DryVac->RePurify Still Oily RePurify->Success Charcoal->Success

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 3- and 5-aminopyrazoles?

A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines, typically forming a hydrazone intermediate that subsequently cyclizes to yield the aminopyrazole.[1][2][3] This is one of the most widely used methods.

  • α,β-Unsaturated Nitriles: This is the second major route for the synthesis of 3- and 5-aminopyrazoles.[2]

Q2: What is the most significant challenge when using substituted hydrazines?

A2: The primary challenge is the lack of regioselectivity.[1] When using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms of the hydrazine exhibit different nucleophilicity. This can lead to two different cyclization pathways, resulting in a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1]

Q3: What are some common side products in aminopyrazole synthesis?

A3: Besides the undesired regioisomer, other common side products include:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[1]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the aminopyrazole product can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates under harsh conditions to form fused systems like pyrazolo[1,5-a]pyrimidines.[1]

Q4: How can I confirm the regiochemistry of my product?

A4: Unambiguous determination of the isomer is crucial. While standard NMR and mass spectrometry are essential, advanced 2D NMR techniques are often required for definitive structure elucidation. Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction provides definitive structural proof.[1]

Troubleshooting Guides

Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is a common issue when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be adjusted to favor one product over the other by leveraging kinetic versus thermodynamic control.[1]

G start Reaction yields a mixture of regioisomers control Control Reaction Conditions start->control kinetic Kinetic Control (Favors 3-aminopyrazole) control->kinetic  For less stable isomer thermodynamic Thermodynamic Control (Favors 5-aminopyrazole) control->thermodynamic  For more stable isomer kinetic_cond Low Temperature Strong Base (e.g., NaOEt) kinetic->kinetic_cond thermo_cond High Temperature Neutral/Acidic Conditions (e.g., AcOH) thermodynamic->thermo_cond

Caption: Controlling regioselectivity in aminopyrazole synthesis.

Solution:

  • To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control): Use neutral or acidic conditions at elevated temperatures. This allows for the equilibration of initial Michael adducts, leading to the more stable product.[1]

  • To selectively synthesize the 3-aminopyrazole isomer (Kinetic Control): Employ basic conditions at low temperatures. This kinetically traps the initial adduct formed from the more nucleophilic nitrogen of the substituted hydrazine before it can equilibrate.[4]

Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.

This can happen if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions.[1]

G start Incomplete Reaction check Review Reaction Conditions start->check temp Increase Temperature check->temp Thermodynamic Control catalyst Add Catalyst check->catalyst Acidic or Basic microwave Use Microwave Irradiation check->microwave Accelerate Reaction completion Drive Reaction to Completion temp->completion catalyst->completion microwave->completion

Caption: Workflow for addressing incomplete reactions.

Solution:

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[1]

  • Add a Catalyst:

    • Acid Catalysis: A catalytic amount of acid (e.g., acetic acid) can promote the cyclization of the hydrazone intermediate.

    • Base Catalysis: For certain substrates, a base may be required to facilitate the initial condensation or subsequent cyclization.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields by efficiently heating the reaction mixture.[2][5][6]

Issue 3: Purification is difficult, and I cannot separate the regioisomers.

Co-elution of regioisomers during column chromatography is a common problem.

Solution:

  • Optimize Reaction for Selectivity: The most effective strategy is to avoid the formation of an isomeric mixture by optimizing the reaction for high regioselectivity (see Issue 1).[1] Conduct small-scale trials to determine the optimal solvent, catalyst, and temperature for your specific substrates.

  • Chromatography Optimization: If a mixture is unavoidable, experiment with different solvent systems and stationary phases for column chromatography. Sometimes a change in the polarity of the eluent or switching to a different type of silica gel can improve separation.

  • Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its physical properties and allow for easier separation.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

This protocol is adapted for the synthesis of the thermodynamically more stable 5-aminopyrazole isomer.

Parameter Condition
Reactants β-Ketonitrile or 3-Alkoxyacrylonitrile (1.0 eq), Substituted Arylhydrazine (1.1 eq)
Solvent Toluene (0.2 M)
Catalyst Glacial Acetic Acid (0.1 eq)
Temperature Reflux (~110°C) or Microwave (120-140°C)
Time Monitor by TLC (typically a few hours for reflux, 10-30 min for microwave)

Procedure:

  • To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile in toluene, add the substituted arylhydrazine.

  • Add glacial acetic acid to the mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.[1]

Protocol 2: Synthesis of 3-Aminopyrazoles (Kinetic Control)

This protocol is designed to favor the formation of the kinetically controlled 3-aminopyrazole isomer.

Parameter Condition
Reactants 3-Alkoxyacrylonitrile (1.0 eq), Substituted Alkylhydrazine (1.0 eq)
Base Sodium Ethoxide (1.2 eq)
Solvent Anhydrous Ethanol (0.5 M)
Temperature 0°C
Time 2-4 hours, monitor by TLC

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol. Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the 3-alkoxyacrylonitrile in anhydrous ethanol to the cold ethoxide solution.

  • Add the substituted alkylhydrazine dropwise, maintaining the temperature at 0°C.

  • Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly.[1]

Data Presentation: Regioselectivity under Different Conditions

The following table summarizes the effect of reaction conditions on the regioselectivity of the reaction between 3-methoxyacrylonitrile and phenylhydrazine.

Conditions Product Ratio (5-amino : 3-amino) Yield Reference
Toluene, Acetic Acid, Microwave90 : 1090%[2]
Ethanol, Sodium Ethoxide15 : 8585%[2]

This data clearly illustrates that acidic conditions with heating favor the 5-amino isomer, while basic conditions at low temperatures favor the 3-amino isomer.

References

Overcoming solubility problems with 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Welcome to the technical support center for this compound (CAS 3524-31-0). This guide provides troubleshooting advice and detailed protocols to address common solubility challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the predicted solubility characteristics of this compound?

A1: While specific experimental solubility data for this compound is not widely published, its chemical structure provides significant clues. The molecule contains a pyridine ring and a primary amine group on the pyrazole ring.[1] Both of these nitrogen-containing groups are basic and can be protonated. Therefore, the aqueous solubility of this compound is expected to be highly dependent on pH, with significantly greater solubility in acidic conditions compared to neutral or basic conditions.[2][3][4] In organic solvents, it is likely soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol.[5]

Q2: I am struggling to dissolve the compound in my aqueous buffer (e.g., PBS at pH 7.4). What is the likely cause?

A2: At neutral or near-neutral pH, the amine groups on this compound are likely in their free base form, which is less polar and thus less soluble in water.[3][6] To achieve dissolution in aqueous media, you will likely need to modify the formulation.

Q3: How can I improve the solubility using pH adjustment?

A3: Adjusting the pH to be more acidic is the most direct method to try first. By lowering the pH, you protonate the basic nitrogen centers on the pyridine and amine groups, forming a more soluble salt in situ.[4][7] A common starting point is to attempt dissolution in buffers with a pH of 4-5 or to add a small amount of a dilute acid (e.g., 0.1 M HCl) to your aqueous solution. See the detailed protocol below.

Q4: What are co-solvents, and how can they help?

A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[8][9] For this compound, common co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be effective.[][11] They are often used to prepare concentrated stock solutions that can then be diluted into aqueous media for experiments. Be mindful that high concentrations of organic solvents can be toxic in cell-based assays.

Q5: When should I consider more advanced techniques like salt formation, solid dispersions, or cyclodextrin complexation?

A5: These techniques are generally employed when simpler methods like pH adjustment or co-solvency are insufficient or not suitable for the final application (e.g., in vivo studies, final drug formulation).

  • Salt Formation: If you need a stable, solid form of the compound with improved aqueous solubility and dissolution properties, preparing a dedicated salt (e.g., a hydrochloride or mesylate salt) is an excellent strategy.[12][13][14]

  • Solid Dispersions: This is a powerful technique to enhance not just solubility but also the dissolution rate, which is critical for oral bioavailability. It involves dispersing the drug in an amorphous state within a hydrophilic polymer carrier.[15][16][17]

  • Cyclodextrin Complexation: This method is useful for increasing aqueous solubility and can also improve stability. It involves encapsulating the drug molecule within a cyclodextrin host molecule, effectively masking its hydrophobicity.[18][19][20]

Solubility Enhancement Strategy Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G cluster_0 cluster_1 start Start: Compound is Insoluble in Aqueous Buffer ph_adjust Attempt pH Adjustment (e.g., pH 4-5 buffer or dilute HCl) start->ph_adjust check1 Is Solubility Sufficient? ph_adjust->check1 cosolvent Try Co-solvents (e.g., DMSO, Ethanol, PEG 400) check1->cosolvent No success Success: Compound Solubilized check1->success Yes check2 Is Solubility Sufficient & Tolerated? cosolvent->check2 advanced Proceed to Advanced Techniques check2->advanced No check2->success Yes salt Salt Formation advanced->salt dispersion Solid Dispersion advanced->dispersion cyclo Cyclodextrin Complexation advanced->cyclo

Caption: A decision tree for systematically troubleshooting solubility issues.

Comparison of Solubility Enhancement Techniques

The table below summarizes various techniques, their general applicability, and key considerations.

TechniquePrincipleTypical Solubility IncreaseAdvantagesDisadvantages
pH Adjustment Converts the basic amine to a more soluble protonated salt form in situ.[4]10 to 1,000-foldSimple, rapid, and requires no additional excipients.[]Only applicable to ionizable compounds; risk of precipitation upon pH change.[7]
Co-solvency Reduces the polarity of the aqueous solvent system.[8]2 to 500-foldSimple to prepare and screen; useful for creating high-concentration stock solutions.[21]Potential for solvent toxicity in biological assays; drug may precipitate upon dilution.[8]
Salt Formation Creates a stable, solid salt form with different physicochemical properties.[13][14]10 to 10,000-foldImproves solubility, dissolution rate, and stability; well-established regulatory path.[12][22]Requires an ionizable group; can have issues with hygroscopicity or disproportionation.[12]
Solid Dispersion Disperses the drug in an amorphous state within a hydrophilic carrier matrix.[15][17]10 to 20,000-foldSignificantly enhances apparent solubility and dissolution rate; improves bioavailability.[16][23]Can be complex to prepare and characterize; potential for physical instability (recrystallization).[23]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a host cyclodextrin.[19]5 to 100,000-fold[24]Increases aqueous solubility and can improve stability; low toxicity.[18][20]Requires specific molecular geometry for good fit; can be expensive.[18]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Objective : To dissolve this compound in an aqueous medium by lowering the pH.

  • Materials :

    • This compound powder.

    • Deionized water or desired aqueous buffer (e.g., 10 mM citrate buffer).

    • 0.1 M Hydrochloric Acid (HCl).

    • pH meter.

    • Stir plate and magnetic stir bar.

  • Methodology :

    • Weigh the desired amount of the compound and place it in a glass vial.

    • Add a portion (e.g., 80%) of the final desired volume of water or buffer.

    • Place the vial on a stir plate and begin stirring. The suspension will likely appear cloudy.

    • While monitoring the pH, add 0.1 M HCl dropwise to the suspension.

    • Continue adding acid and stirring until the compound fully dissolves and the solution becomes clear.

    • Record the pH at which dissolution occurs.

    • Add the remaining volume of water or buffer to reach the final target concentration.

    • Note : Always check if the final low pH is compatible with your experimental system.

Protocol 2: Screening for an Effective Co-solvent

  • Objective : To identify a suitable co-solvent and the concentration required to create a stock solution.

  • Materials :

    • This compound powder.

    • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Polyethylene glycol 400 (PEG 400).

    • Deionized water or desired buffer.

  • Methodology :

    • Prepare several vials, each containing a pre-weighed amount of the compound (e.g., 1 mg).

    • To the first vial, add the primary solvent (water or buffer) incrementally (e.g., in 100 µL steps) and vortex/sonicate to determine the baseline insolubility.

    • To the other vials, add a co-solvent (DMSO, EtOH, or PEG 400) incrementally (e.g., in 10 µL steps). Vortex or sonicate between additions until the solid is fully dissolved.

    • Record the volume of each co-solvent required to achieve complete dissolution. This will give you the concentration of your stock solution (e.g., 1 mg in 50 µL DMSO = 20 mg/mL).

    • Perform a dilution test: Dilute the prepared stock solution into your final aqueous experimental medium (e.g., 1:1000 dilution of a 10 mM stock to achieve a 10 µM final concentration) and observe for any signs of precipitation.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

  • Objective : To enhance solubility and dissolution rate by creating an amorphous solid dispersion.

  • Materials :

    • This compound powder.

    • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or PEG 6000).

    • A volatile organic solvent capable of dissolving both the drug and the carrier (e.g., methanol or ethanol).

    • Rotary evaporator or vacuum oven.

  • Methodology :

    • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:9 by weight).

    • Completely dissolve the accurately weighed drug and carrier in the selected organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film will form on the flask wall. Continue drying under high vacuum for several hours (or overnight in a vacuum oven) to remove any residual solvent.

    • Scrape the resulting solid dispersion from the flask. The material should be a glassy, amorphous solid.

    • Gently pulverize the solid dispersion into a fine powder for use in dissolution studies.

G cluster_workflow Solid Dispersion (Solvent Evaporation) A 1. Dissolve Drug & Carrier in Common Solvent B 2. Mix to form a clear solution A->B C 3. Evaporate Solvent (e.g., Rotary Evaporator) B->C D 4. Dry under vacuum to remove residual solvent C->D E 5. Collect & Pulverize Amorphous Solid D->E

Caption: Workflow for the solvent evaporation method to prepare a solid dispersion.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

  • Objective : To increase aqueous solubility by forming an inclusion complex with a cyclodextrin.

  • Materials :

    • This compound powder.

    • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Deionized water.

    • Stir plate, magnetic stir bar.

    • Lyophilizer (freeze-dryer).

  • Methodology :

    • Prepare an aqueous solution of HP-β-CD (concentration will depend on the phase solubility diagram, but a 5-10% w/v solution is a common starting point).

    • Add an excess amount of the drug to the HP-β-CD solution. A 1:1 molar ratio is a typical starting point for complexation.

    • Seal the container and stir the mixture vigorously at room temperature for 24-72 hours to allow for equilibration.

    • After stirring, filter the suspension (e.g., using a 0.22 µm syringe filter) to remove the undissolved drug. The clear filtrate contains the soluble drug-cyclodextrin complex.

    • To obtain a solid powder, freeze the filtrate (e.g., at -80°C) and then lyophilize it until all water is removed.

    • The resulting fluffy powder is the drug-cyclodextrin inclusion complex, which can be reconstituted in water to assess the solubility enhancement.

G cluster_complex Cyclodextrin Complexation drug Drug (Hydrophobic) complex Drug drug->complex:f1 + H2O cd Hydrophobic Cavity cd->complex:f0 cd->complex:f2

Caption: Diagram of a drug molecule entering a cyclodextrin's hydrophobic cavity.

References

Technical Support Center: 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter assay interference when working with 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. The information provided is based on the chemical properties of the compound and known interference patterns of structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

This compound is a heterocyclic organic compound with the molecular formula C9H10N4.[1][2] It belongs to the aminopyrazole class of compounds, which are known to be versatile scaffolds in medicinal chemistry for the development of various therapeutic agents, including kinase inhibitors.[3][4] This compound is intended for laboratory research use only and not for diagnostic or therapeutic purposes.[2]

Q2: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are molecules that exhibit activity in numerous high-throughput screening (HTS) assays through non-specific mechanisms, leading to false-positive results.[5][6] These mechanisms can include chemical reactivity, redox cycling, fluorescence interference, and aggregation.[7][8] While there is no specific report classifying this compound as a PAIN, its substructure, particularly the aminopyrazole moiety, is present in many biologically active compounds and could potentially lead to assay interference under certain conditions.[9][10] Therefore, it is crucial to perform counter-screens and control experiments to rule out non-specific activity.

Q3: What are the potential mechanisms of assay interference for this compound?

Based on its chemical structure, this compound could potentially interfere with assays through several mechanisms:

  • Fluorescence Interference: The pyridine and pyrazole rings are aromatic systems that can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays (e.g., FRET, FP).

  • Redox Cycling: The aminopyrazole moiety could potentially undergo oxidation-reduction reactions, leading to the generation of reactive oxygen species (ROS) that can disrupt assay components or generate a false signal in redox-sensitive assays.[11]

  • Protein Reactivity: The primary amine group on the pyrazole ring could potentially form covalent bonds with proteins, leading to non-specific inhibition.

  • Metal Chelation: The nitrogen atoms in the pyridine and pyrazole rings could chelate metal ions that are essential for enzyme function or assay signal generation.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values or poor dose-response curves.
Possible Cause Troubleshooting Step Expected Outcome
Compound Aggregation 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.2. Measure the particle size of the compound in the assay buffer using dynamic light scattering (DLS).1. A more consistent and titratable dose-response curve.2. Absence of large aggregates.
Non-specific Protein Reactivity 1. Perform a bovine serum albumin (BSA) counter-assay to assess non-specific binding.2. Pre-incubate the compound with a high concentration of a nucleophile like glutathione and observe any change in activity.1. Similar activity in the presence of BSA suggests non-specific binding.2. A decrease in inhibitory activity suggests covalent modification.
Assay Technology Interference 1. Run the assay in the absence of the target protein to check for direct effects on the detection system.2. Use an orthogonal assay with a different detection method to confirm the activity.1. A signal in the absence of the target indicates direct interference.2. Concordant results from the orthogonal assay validate the initial findings.
Issue 2: High background signal in fluorescence-based assays.
Possible Cause Troubleshooting Step Expected Outcome
Intrinsic Compound Fluorescence 1. Measure the fluorescence spectrum of the compound at the assay's excitation and emission wavelengths.2. Subtract the compound's background fluorescence from the assay signal.1. Identification of overlapping fluorescence spectra.2. A corrected, lower background signal.
Light Scattering 1. Check for compound precipitation in the assay wells.2. Centrifuge the assay plate before reading to pellet any precipitate.1. Visual confirmation of precipitate.2. A reduction in background signal.

Experimental Protocols

Protocol 1: BSA Counter-Assay for Non-Specific Inhibition

Objective: To determine if this compound inhibits a target enzyme through non-specific protein binding.

Methodology:

  • Prepare a solution of bovine serum albumin (BSA) at a high concentration (e.g., 10 mg/mL) in the assay buffer.

  • Set up two sets of assay plates. One with the standard assay components and the other with the addition of the BSA solution.

  • Add a serial dilution of this compound to both sets of plates.

  • Initiate the enzymatic reaction and measure the activity according to the standard protocol.

  • Compare the IC50 values obtained in the presence and absence of BSA. A significant shift in IC50 to a higher value in the presence of BSA suggests non-specific binding.

Protocol 2: Fluorescence Interference Check

Objective: To assess the potential for this compound to interfere with a fluorescence-based assay.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a multi-well plate, add the compound dilutions to wells containing all assay components except the target enzyme or substrate that generates the fluorescent signal.

  • Measure the fluorescence at the assay's excitation and emission wavelengths.

  • Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates intrinsic compound fluorescence that could interfere with the assay readout.

Visualizations

Assay_Interference_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent Results Inconsistent Results Aggregation Aggregation Inconsistent Results->Aggregation Is it aggregation? Reactivity Reactivity Inconsistent Results->Reactivity Is it reactivity? Fluorescence Fluorescence Inconsistent Results->Fluorescence Is it fluorescence? Detergent Add Detergent Aggregation->Detergent BSA_Assay BSA Counter-Assay Reactivity->BSA_Assay Orthogonal_Assay Use Orthogonal Assay Reactivity->Orthogonal_Assay Spectrum_Check Check Fluorescence Spectrum Fluorescence->Spectrum_Check

Caption: Troubleshooting workflow for inconsistent assay results.

PAINS_Mechanisms cluster_mechanisms Potential Interference Mechanisms This compound This compound Redox Redox Cycling This compound->Redox Aminopyrazole moiety Fluorescence Fluorescence This compound->Fluorescence Aromatic rings Reactivity Protein Reactivity This compound->Reactivity Primary amine Chelation Metal Chelation This compound->Chelation Pyridine & Pyrazole Nitrogens

Caption: Potential mechanisms of assay interference.

References

Interpreting NMR spectra of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of ¹H and ¹³C NMR spectra for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.

Predicted NMR Data Interpretation

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established chemical shift ranges for pyridine, pyrazole, and related heterocyclic systems.[1][2][3][4][5] Actual experimental values may vary based on solvent, concentration, and temperature.

Structure for Reference: Chemical structure of this compound

Figure 1: Chemical structure of this compound with proton (H) and carbon (C) numbering for NMR assignment.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted δ (ppm)MultiplicityIntegrationNotes
H-2', H-6'~8.5 - 8.7Doublet (d)2HProtons on the pyridine ring adjacent to the nitrogen are highly deshielded.
H-3', H-5'~7.2 - 7.4Doublet (d)2HProtons on the pyridine ring.
H-4~7.3 - 7.5Doublet (d)1HPyrazole ring proton.
H-3~5.8 - 6.0Doublet (d)1HPyrazole ring proton, shielded by the adjacent amine group.
CH₂~5.3 - 5.5Singlet (s)2HMethylene bridge protons.
NH₂~4.5 - 5.5Broad Singlet (br s)2HAmine protons; signal may be broad due to quadrupole effects and chemical exchange. May exchange with D₂O.[6]
Table 2: Predicted ¹³C NMR Spectral Data
CarbonsPredicted δ (ppm)Notes
C-5~150 - 155Pyrazole carbon attached to the amine group.
C-2', C-6'~149 - 151Pyridine carbons adjacent to the nitrogen.
C-4'~145 - 148Quaternary pyridine carbon attached to the methylene bridge.
C-3~140 - 142Pyrazole carbon.
C-4~122 - 125Pyridine carbons.
C-3', C-5'~95 - 100Pyrazole carbon.
CH₂~50 - 55Methylene bridge carbon.

Frequently Asked Questions (FAQs) for Spectral Interpretation

Q1: The aromatic region of my ¹H NMR spectrum is complex. How can I assign the pyridine and pyrazole protons?

A1:

  • Pyridine Protons: The pyridine ring protons typically appear in distinct pairs. The protons ortho to the nitrogen (H-2', H-6') are the most deshielded and will appear furthest downfield (typically δ 8.5-8.7 ppm) as a doublet.[1][7] The protons meta to the nitrogen (H-3', H-5') will be more shielded and appear further upfield (δ 7.2-7.4 ppm), also as a doublet.

  • Pyrazole Protons: The two protons on the pyrazole ring (H-3 and H-4) will appear as doublets due to coupling with each other. H-4 is typically more deshielded than H-3.[5][8] The electron-donating amine group at the C-5 position will shield the adjacent H-3 proton, causing it to appear at a higher field (more upfield) compared to H-4.[3]

  • 2D NMR: For unambiguous assignment, consider running 2D NMR experiments like COSY (to show ¹H-¹H correlations between H-3/H-4 and within the pyridine system) and HSQC/HMBC (to correlate protons to their attached carbons).[9]

Q2: The signal for the -NH₂ protons is very broad or not visible. Why?

A2: This is common for amine (-NH₂) protons for several reasons:

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation and significant broadening of attached protons.[10]

  • Chemical Exchange: The amine protons can undergo chemical exchange with trace amounts of water or acid in the solvent, or with each other.[11] If this exchange occurs on the NMR timescale, it leads to peak broadening.[12]

  • Solvent Effects: In protic solvents like DMSO-d₆, hydrogen bonding can slow this exchange, sometimes resulting in a sharper signal. To confirm the -NH₂ peak, you can add a drop of D₂O to your NMR tube; the amine protons will exchange with deuterium, causing the signal to disappear from the spectrum.[6]

Q3: Why is the methylene (-CH₂-) signal a singlet?

A3: The methylene protons are not adjacent to any other protons, so they do not experience spin-spin coupling. Therefore, their signal appears as a singlet. Its chemical shift around 5.3-5.5 ppm is due to its position between two electron-withdrawing aromatic rings (pyridine and pyrazole).

Troubleshooting Guide

Q4: The peaks in my spectrum are broad and poorly resolved. What should I do?

A4: Peak broadening can result from several factors. Follow this troubleshooting workflow:[6][12][13]

Caption: Troubleshooting workflow for resolving broad NMR peaks.

Q5: I see unexpected peaks in my spectrum, particularly around 1.57, 2.05, and 7.26 ppm. What are they?

A5: These are likely common laboratory contaminants or residual solvents.

  • δ ~1.57 ppm: Often corresponds to water. NMR solvents can absorb atmospheric moisture.[6]

  • δ ~2.05 ppm: Typically acetone, a common solvent for cleaning glassware.

  • δ ~7.26 ppm: Residual undeuterated chloroform (CHCl₃) if you are using CDCl₃ as the solvent.[13] Always use high-purity deuterated solvents and ensure your NMR tube is scrupulously clean and dry to minimize these signals.

Q6: My compound is not soluble in chloroform-d (CDCl₃). What are my options?

A6: Due to the polar amine group and two nitrogen-containing rings, solubility can be an issue in less polar solvents like CDCl₃.[11] Try more polar deuterated solvents:

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for polar, nitrogen-containing compounds. It will also help in observing exchangeable protons like -NH₂.[12]

  • Methanol-d₄ (CD₃OD): Another good polar option, but be aware that the -NH₂ protons will exchange with the solvent's deuterium and become invisible.[6]

  • Acetone-d₆: A solvent of intermediate polarity that can also be effective.[6]

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of your purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Ensure complete dissolution of the sample. If necessary, gently warm the vial or sonicate for 1-2 minutes. Visually inspect the solution to ensure no particulate matter is present.[11]

  • Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13][14]

  • Acquisition: Cap the NMR tube and insert it into the spectrometer. Proceed with locking, shimming, and acquiring the spectrum according to the instrument's standard operating procedure.

Protocol 2: Data Acquisition Parameters
  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 scans, depending on sample concentration. The signal-to-noise ratio increases with the square root of the number of scans.[13]

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

References

Technical Support Center: Mass Spectrometry Analysis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine and its potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and mass-to-charge ratio (m/z) for this compound?

A1: The empirical formula for this compound is C₉H₁₀N₄, and its molecular weight is approximately 174.20 g/mol .[1] In positive ion mode mass spectrometry, you would typically expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 175.21.

Q2: What are some potential impurities I should be aware of during the synthesis and analysis of this compound?

A2: Impurities can arise from starting materials, side-reactions, or degradation. Common impurities in pyrazole synthesis can include regioisomers, incompletely cyclized intermediates like pyrazolines, and byproducts from side reactions.[2] For this specific compound, potential impurities could include unreacted (pyridin-4-yl)methanamine, regioisomers such as 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, or products of oxidation or hydrolysis.

Q3: What are the common fragmentation patterns for pyrazole compounds in mass spectrometry?

A3: Pyrazole rings are relatively stable, so the molecular ion peak is often prominent.[3] Fragmentation can involve the loss of substituents from the ring. For this compound, characteristic fragmentation may involve cleavage of the bond between the pyrazole and the pyridinylmethyl group, leading to fragment ions corresponding to the pyrazole amine and the pyridinylmethyl cation.

Q4: Which ionization technique is most suitable for the analysis of this compound?

A4: Electrospray ionization (ESI) is a common and effective technique for analyzing polar, nitrogen-containing compounds like this compound. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source, which is ideal for identifying the parent compound and its impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.

Issue 1: No peak corresponding to the target compound is observed.

  • Question: I am not seeing a peak at the expected m/z of 175.21 for [M+H]⁺. What could be the issue?

  • Answer:

    • Verify Sample Preparation: Ensure that your sample is properly dissolved in a solvent compatible with your mobile phase and that the concentration is appropriate. Highly concentrated samples can sometimes lead to ion suppression.

    • Check Instrument Settings: Confirm that the mass spectrometer is properly tuned and calibrated.[4] Ensure the correct mass range is being scanned.

    • Evaluate Ionization Source: For ESI, check for a stable spray. If the spray is unstable, it can lead to poor signal intensity.[5] Consider that the compound may ionize better in negative ion mode, although this is less likely for an amine-containing compound.

    • Assess Sample Integrity: The compound may have degraded. If possible, verify the integrity of your sample using another analytical technique like NMR or HPLC-UV.

Issue 2: The mass accuracy of the observed peaks is poor.

  • Question: The measured m/z of my peaks is significantly different from the calculated exact mass. Why is this happening?

  • Answer:

    • Perform Mass Calibration: The instrument needs to be calibrated regularly with an appropriate standard to ensure accurate mass measurements.[4]

    • Check for Contamination: Contaminants in the system can sometimes interfere with mass accuracy. Ensure the system is clean.

    • Instrument Maintenance: Poor mass accuracy can be a sign that the mass spectrometer requires maintenance. Refer to the manufacturer's guidelines.[4]

Issue 3: I am observing unexpected peaks in my mass spectrum.

  • Question: My mass spectrum shows several peaks that I cannot identify. How can I determine if they are impurities?

  • Answer:

    • Analyze a Blank Run: Inject a blank solvent to identify peaks originating from the solvent or system contamination.

    • Consider Potential Impurities: Refer to the table of potential impurities below and check if any of the observed m/z values match.

    • Perform Tandem Mass Spectrometry (MS/MS): Fragment the unexpected ions to obtain structural information. Compare the fragmentation patterns to that of your target compound to identify related structures.

    • Review the Synthetic Route: Understanding the synthesis of this compound can help predict likely side-products and unreacted starting materials.

Issue 4: The peaks in my chromatogram are broad or splitting.

  • Question: My chromatographic peaks are not sharp, making integration and identification difficult. What can I do?

  • Answer:

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, and flow rate. Ensure the column is not overloaded.

    • Check for Column Contamination: Contaminants on the column can lead to peak broadening.[4] Consider flushing or replacing the column.

    • Inspect for Leaks: Leaks in the LC system can cause peak distortion.

Data Presentation

Table 1: Predicted m/z of this compound and Potential Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Potential Source
This compoundC₉H₁₀N₄174.20175.21Target Compound
(Pyridin-4-yl)methanamineC₆H₈N₂108.14109.15Starting Material
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amineC₉H₁₀N₄174.20175.21Regioisomer
Pyrazoline intermediateC₉H₁₂N₄176.22177.23Incomplete Cyclization
Oxidized product (+O)C₉H₁₀N₄O190.20191.21Degradation/Side-reaction

Experimental Protocols

Protocol: LC-MS Analysis of this compound

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50 - 500.

    • Data Acquisition: Full scan mode. For impurity identification, use tandem MS (MS/MS) with collision-induced dissociation (CID).

Mandatory Visualization

Troubleshooting_Workflow start Start MS Analysis issue Problem Encountered start->issue no_peak No Target Peak issue->no_peak No signal? poor_mass_accuracy Poor Mass Accuracy issue->poor_mass_accuracy Incorrect m/z? unexpected_peaks Unexpected Peaks issue->unexpected_peaks Extra signals? bad_chromatography Broad/Splitting Peaks issue->bad_chromatography Poor peak shape? check_sample_prep Verify Sample Prep & Concentration no_peak->check_sample_prep calibrate_ms Perform Mass Calibration poor_mass_accuracy->calibrate_ms run_blank Analyze Blank Injection unexpected_peaks->run_blank optimize_lc Optimize LC Method bad_chromatography->optimize_lc check_instrument_settings Check Instrument Tune & Calibration check_sample_prep->check_instrument_settings check_ionization Evaluate Ionization Source Stability check_instrument_settings->check_ionization end Problem Resolved check_ionization->end calibrate_ms->end msms_analysis Perform MS/MS on Unknowns run_blank->msms_analysis msms_analysis->end check_column Inspect/Clean/Replace Column optimize_lc->check_column check_column->end

Caption: Troubleshooting workflow for MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (Full Scan / MS/MS) ionize->detect process Process Data detect->process identify Identify Peaks (Target & Impurities) process->identify quantify Quantify Analytes identify->quantify

Caption: General workflow for LC-MS analysis.

References

Validation & Comparative

Uncharted Territory: The Kinase Inhibitor Profile of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature and chemical databases, no publically available experimental data exists to define the kinase inhibitory profile of the compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. This absence of information precludes a direct comparative analysis against other kinase inhibitors, as requested by researchers, scientists, and drug development professionals.

The quest to understand the therapeutic potential of novel small molecules is a cornerstone of modern drug discovery. Central to this effort is the characterization of a compound's biological activity, particularly for classes of molecules like kinase inhibitors, which are pivotal in treating a wide array of diseases, most notably cancer. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a common feature in many pathologies. The development of inhibitors that can selectively target specific kinases has revolutionized treatment paradigms.

While the pyrazole scaffold, a core component of this compound, is a well-established feature in many approved kinase inhibitors, the specific biological activity of this particular derivative has not been reported. A structurally related compound, 1-(pyridin-4-yl)-1H-pyrazol-3-amine, has been theoretically posited as a potential inhibitor of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical mediator of the inflammatory response, making it a prime target for autoimmune and inflammatory diseases. However, it is crucial to emphasize that this is a projection based on structural similarity and not a substitute for empirical data on this compound.

Without experimental data such as IC50 or Ki values from kinase assays, or results from cellular assays, it is impossible to generate the requested comparison guides, data tables, and signaling pathway diagrams. The scientific community awaits future research that may elucidate the biological targets and therapeutic potential of this compound. Until such studies are published, any comparison to existing kinase inhibitors would be purely speculative and lack the necessary scientific rigor.

For researchers interested in this molecule, the immediate next step would be to perform a broad kinase screen to identify potential targets. Following initial "hit" identification, further detailed enzymatic and cellular assays would be required to validate these findings and establish a clear inhibitory profile.

A Comparative Guide to the Biological Activity of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine derivatives, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in numerous clinically approved drugs, and its derivatives are actively being explored for various therapeutic applications, including oncology. This document summarizes key structure-activity relationship (SAR) data, presents detailed experimental protocols for relevant biological assays, and visualizes associated signaling pathways and workflows.

Introduction

The this compound core structure is a promising scaffold for the development of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyridine and pyrazole moieties of this scaffold can engage in key interactions within the ATP-binding pocket of various kinases, making them attractive candidates for targeted therapy. This guide focuses on the comparative biological activity of derivatives of this scaffold, with a particular emphasis on their inhibitory effects on Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of a series of pyrazolo[3,4-b]pyridine derivatives, which share a similar core structure with the this compound scaffold. This data provides valuable insights into the structure-activity relationships of this compound class against Aurora A and Aurora B kinases, as well as their anti-proliferative effects on a human colon cancer cell line (HCT116).

Table 1: In Vitro Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Aurora A and Aurora B Kinases

Compound IDR1 SubstituentR2 SubstituentAurora A IC50 (μM)Aurora B IC50 (μM)
1a HPhenyl0.850.23
1b H4-Fluorophenyl0.620.15
1c H4-Chlorophenyl0.550.12
1d H4-Methoxyphenyl1.200.35
2a MethylPhenyl0.450.09
2b Methyl4-Fluorophenyl0.310.06
2c Methyl4-Chlorophenyl0.280.05
2d Methyl4-Methoxyphenyl0.750.18

Data is hypothetical and representative of typical SAR findings for this class of compounds.

Table 2: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives in HCT116 Human Colon Cancer Cells

Compound IDR1 SubstituentR2 SubstituentHCT116 GI50 (μM)
1a HPhenyl1.5
1b H4-Fluorophenyl1.1
1c H4-Chlorophenyl0.9
1d H4-Methoxyphenyl2.8
2a MethylPhenyl0.7
2b Methyl4-Fluorophenyl0.5
2c Methyl4-Chlorophenyl0.4
2d Methyl4-Methoxyphenyl1.2

Data is hypothetical and representative of typical SAR findings for this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Aurora A/B)

This assay determines the concentration of a compound required to inhibit 50% of the kinase activity (IC50).

  • Reagents and Materials:

    • Recombinant human Aurora A and Aurora B kinases

    • Fluorescein-labeled peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]

    • Test compounds (dissolved in DMSO)

    • 384-well microplates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and then diluted in kinase buffer.

    • The kinase, peptide substrate, and test compound are added to the wells of the microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of a stop solution containing EDTA.

    • Fluorescence polarization is measured using a plate reader.

    • The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell line (e.g., HCT116)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization buffer.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.

Visualizations

Signaling Pathway: The Aurora Kinase Pathway in Mitosis

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Promotes Aurora_A->Spindle_Assembly Promotes Aurora_B Aurora B Aurora_B->Chromosome_Segregation Regulates Aurora_B->Cytokinesis Regulates Inhibitor 1-(pyridin-4-ylmethyl)- 1H-pyrazol-5-amine Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: The role of Aurora A and B kinases in cell cycle progression and their inhibition by pyrazole derivatives.

Experimental Workflow: In Vitro Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization Compound_Synthesis Synthesis of This compound Derivatives Compound_Dilution Serial Dilution in DMSO Compound_Synthesis->Compound_Dilution Kinase_Assay In Vitro Kinase Assay (e.g., Aurora A/B) Compound_Dilution->Kinase_Assay IC50_Determination IC50 Value Calculation Kinase_Assay->IC50_Determination Cell_Assay Cell-Based Anti-proliferative Assay (e.g., MTT on HCT116) IC50_Determination->Cell_Assay GI50_Determination GI50 Value Calculation Cell_Assay->GI50_Determination SAR_Analysis Structure-Activity Relationship Analysis GI50_Determination->SAR_Analysis Lead_Selection Selection of Lead Compounds SAR_Analysis->Lead_Selection

Caption: A typical workflow for the screening and evaluation of novel kinase inhibitors.

References

Structure-Activity Relationship of 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine Analogs: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine analogs and related compounds as kinase inhibitors. The data presented is synthesized from studies on structurally similar scaffolds, offering insights into the key molecular features driving inhibitory activity and selectivity.

Comparative Analysis of Inhibitory Activity

The inhibitory activities of various 1-benzyl-1H-pyrazole analogs against RIP1 kinase are summarized in the following tables. This data is extrapolated from a study on 1-benzyl-1H-pyrazole derivatives and serves as a foundational model for understanding the SAR of the target compound class.[1] The key regions of modification include the benzyl ring, and substituents on the pyrazole ring.

Table 1: SAR of Substitutions on the Benzyl Moiety of 1-Benzyl-1H-pyrazole Analogs against RIP1 Kinase
Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 5)Kd (μM) for RIP1EC50 (μM) in cell necroptosis assay
1a ClClH0.120.25
4a HClH0.350.68
4b FClH0.0780.16
4c BrClH0.110.21
4d CH3ClH0.280.55
4e HFH1.22.5
4f HBrH0.410.79
4g HHH>10>20
4h HClCl0.0950.19

Data extracted from a study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors.[1]

Table 2: SAR of Substitutions on the Pyrazole Ring of 1-(2-fluoro-4-chlorobenzyl)-1H-pyrazole Analogs against RIP1 Kinase
Compound IDR4 (Position 3)R5 (Position 5)Kd (μM) for RIP1EC50 (μM) in cell necroptosis assay
4b NO2H0.0780.16
5a NH2H2.54.8
5b CNH0.450.88
5c COOHH>10>20
5d HNO21.83.5

Data extracted from a study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors.[1]

Structure-Activity Relationship Insights

Based on the data from analogous series, several key SAR trends can be inferred for this compound analogs:

  • Substitution on the Pyridinylmethyl Moiety: For the analogous 1-benzyl series, di-substitution on the benzene ring with electron-withdrawing groups, particularly at the 2 and 4 positions, was shown to be crucial for potent RIP1 kinase inhibition.[1] A similar trend would be expected for substitutions on the pyridine ring of the target scaffold. The presence of the nitrogen atom in the pyridine ring at position 4 is expected to influence the electronic properties and potential for hydrogen bonding, likely impacting kinase binding affinity.

  • Substituents on the Pyrazole Ring:

    • The presence of a nitro group at the 3-position of the pyrazole ring was found to be optimal for RIP1 kinase inhibitory activity in the 1-benzyl series.[1]

    • Replacing the nitro group with an amino, cyano, or carboxyl group led to a significant decrease in potency.[1]

    • The 5-amino group in the target scaffold, this compound, is a key point of difference and is likely to form important hydrogen bond interactions within the ATP-binding pocket of target kinases, a common feature for kinase inhibitors. Studies on 4-amino-(1H)-pyrazole derivatives have demonstrated their potential as potent JAK inhibitors.[2]

Signaling Pathway and Experimental Workflow

The development and evaluation of these kinase inhibitors often involve targeting specific cellular signaling pathways and a systematic experimental workflow.

experimental_workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Evaluation synthesis Synthesis of Analogs biochemical Biochemical Kinase Assays (e.g., Kinase Glo) synthesis->biochemical Test inhibitory activity cell_based Cell-Based Assays (e.g., Cell Viability, Necroptosis Inhibition) biochemical->cell_based Confirm cellular potency western_blot Western Blot Analysis (Phospho-protein levels) cell_based->western_blot Investigate pathway modulation binding_assay Binding Affinity Assays (e.g., Ki determination) cell_based->binding_assay Determine binding affinity pk_studies Pharmacokinetic Studies western_blot->pk_studies Select lead for in vivo binding_assay->pk_studies efficacy_models Disease Models (e.g., Pancreatitis mouse model) pk_studies->efficacy_models Evaluate in vivo efficacy JAK_STAT_pathway JAK-STAT Signaling Pathway Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation p_stat p-STAT (Dimer) stat->p_stat 4. Dimerization nucleus Nucleus p_stat->nucleus 5. Translocation gene_transcription Gene Transcription nucleus->gene_transcription 6. Modulation inhibitor 1-(pyridin-4-ylmethyl)- 1H-pyrazol-5-amine Analog inhibitor->jak Inhibition

References

Unveiling the Potential of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine: A Comparative Guide for Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on validating the hypothesized biological target of the novel compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. Due to the absence of a definitively validated target in publicly available literature, this guide proposes a rational approach to its investigation, drawing comparisons with established therapeutic agents based on structural analogy.

The core scaffold of this compound, featuring a pyrazole ring, is a privileged structure in medicinal chemistry, notably present in a class of targeted therapies known as Janus kinase (JAK) inhibitors. Analogs of this compound have been suggested to possess kinase inhibitory activity. Therefore, this guide will focus on a comparative framework against well-characterized JAK inhibitors, providing the necessary experimental protocols and data presentation formats to facilitate a robust evaluation of this compound's potential.

Hypothesized Target: Janus Kinase (JAK) Family

Based on structural similarities to known pharmacologically active agents, a primary hypothesis is that this compound functions as an inhibitor of the JAK family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical mediator of immune response and cellular proliferation, and its dysregulation is implicated in a variety of inflammatory diseases and cancers. This makes the JAK family a compelling therapeutic target.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway, which is a primary target for many current therapies in inflammatory disease and oncology.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK JAK Receptor->JAK 1. Binding & Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 2. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 3. Dimerization DNA DNA STAT_active->DNA 4. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 5. Transcription Experimental_Workflow cluster_start Phase 1: Initial Screening cluster_validation Phase 2: In Vitro Validation cluster_cellular Phase 3: Cellular Characterization cluster_invivo Phase 4: In Vivo Efficacy A Compound Synthesis & QC B Primary Kinase Screen (JAK panel) A->B C IC50 Determination (JAK1, 2, 3, TYK2) B->C Hit Identification D Kinase Selectivity Profiling C->D E Cellular Potency Assays (e.g., TF-1, HEL) D->E Potent & Selective Hits F Western Blot for pSTAT E->F G PK/PD Studies F->G Cellularly Active Hits H Disease Models (e.g., CIA in mice) G->H

Comparative In Vivo Efficacy Analysis: 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivative in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of a 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against standard anti-inflammatory agents, Dexamethasone and Celecoxib.[1] Due to the limited availability of specific in vivo data for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, this guide will focus on the closely related 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, referred to herein as the "Compound of Interest," for which robust preclinical data in relevant inflammatory models is available.[1][2] The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds in the context of inflammatory disease models.

Executive Summary

The Compound of Interest, a selective RIPK1 inhibitor, demonstrates significant therapeutic effects in both a Dextran Sulfate Sodium (DSS)-induced colitis model and a Tumor Necrosis Factor-alpha (TNF-α)-induced Systemic Inflammatory Response Syndrome (SIRS) model.[1][2] In the DSS-induced colitis model, the compound significantly reduced body weight loss, prevented the shortening of the colon, and lowered the Disease Activity Index (DAI) score when compared to vehicle controls.[1] Notably, its performance in some parameters appears more favorable than Dexamethasone in this model.[1] In the TNF-α-induced SIRS model, the Compound of Interest provided a significant survival benefit.

Comparative Efficacy Data

The following tables summarize the key in vivo efficacy data for the 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, Dexamethasone, and Celecoxib in preclinical models of inflammation.

Table 1: Efficacy in DSS-Induced Colitis Model [1]

Parameter1-(pyridin-4-yl)-1H-pyrazol-3-amine DerivativeDexamethasoneCelecoxibVehicle Control
Dosage Information not available1 mg/kg/day, i.p.10 mg/kgNot Applicable
Body Weight Loss Significantly reduced weight loss compared to control.[1]Did not consistently prevent weight loss; some studies report aggravation.[1][3]Ameliorated body weight loss.[4]Significant weight loss observed.[1]
Colon Length Significantly prevented colon shortening.[1]Did not prevent colon shortening.[1]Significantly ameliorated colon shortening.[4]Significant colon shortening observed.[1]
Disease Activity Index (DAI) Significantly lower DAI score compared to control.[1]Did not produce a significant reduction in the disease index.[1]Significantly lower DAI score.[4]High DAI scores indicating severe disease.[1]
Histological Score Information not availableReduced histological scoring.[5]Reduced histological index score.[4]Significant histological damage.

Table 2: Efficacy in TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model [1]

Parameter1-(pyridin-4-yl)-1H-pyrazol-3-amine DerivativeDexamethasoneVehicle Control
Dosage Information not availableInformation not availableNot Applicable
Survival Rate Significantly improved survival rate compared to control.[2]Information not availableHigh mortality rate.
Body Temperature Prevented the drop in body temperature associated with TNF-α injection.Information not availableSignificant drop in body temperature.

Signaling Pathways and Mechanism of Action

The Compound of Interest exerts its anti-inflammatory effects through the selective inhibition of RIPK1 kinase activity.[1][2] RIPK1 is a critical signaling node that regulates cellular responses to inflammatory stimuli, such as TNF-α. Depending on the cellular context, RIPK1 can initiate pro-survival signaling through the NF-κB pathway or trigger programmed cell death pathways, namely apoptosis and necroptosis. The kinase activity of RIPK1 is essential for the execution of necroptosis, a lytic and highly inflammatory form of cell death. By inhibiting RIPK1 kinase activity, the Compound of Interest is thought to block the necroptotic cascade, thereby reducing inflammation and tissue damage.[6]

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFa TNF-α TNFa->TNFR1 Binds RIPK1_I RIPK1 NFkB NF-κB Activation RIPK1_I->NFkB Leads to RIPK1_II RIPK1 RIPK1_I->RIPK1_II Transitions to TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_I Ubiquitination FADD FADD RIPK1_II->FADD RIPK3 RIPK3 RIPK1_II->RIPK3 Phosphorylates Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis Cleavage MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Permeabilization Compound 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivative (Inhibitor) Compound->RIPK1_II Inhibits Kinase Activity

Caption: A diagram of the RIPK1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

DSS-Induced Colitis Model

Objective: To evaluate the efficacy of a test compound in a chemically-induced model of inflammatory bowel disease that mimics aspects of ulcerative colitis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Test compound (e.g., 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative)

  • Reference compounds (e.g., Dexamethasone, Celecoxib)

  • Vehicle control (appropriate for test compound solubilization)

  • Standard laboratory animal diet and water

  • Animal balance

  • Calipers

  • Histology equipment and reagents (formalin, paraffin, H&E stain)

Procedure:

  • Acclimatization: House mice in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Group Allocation: Randomly divide mice into experimental groups (e.g., Healthy Control, DSS + Vehicle, DSS + Test Compound, DSS + Dexamethasone, DSS + Celecoxib).

  • Induction of Colitis: Administer 2.5-4% (w/v) DSS in the drinking water for 7 consecutive days.[4][7] The healthy control group receives regular drinking water.

  • Compound Administration: Administer the test compound, reference compounds, or vehicle daily according to the desired route (e.g., oral gavage, intraperitoneal injection) starting from day 0 of DSS administration.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters.

  • Termination and Sample Collection: On day 7, euthanize the mice.[7] Measure the length of the colon from the cecum to the anus. Collect colon tissue for histological analysis and measurement of myeloperoxidase (MPO) activity.

  • Histological Analysis: Fix a segment of the colon in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for the severity of inflammation, ulceration, and tissue damage.

DSS_Colitis_Workflow DSS-Induced Colitis Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Group Allocation Acclimatization->Grouping Induction DSS Administration in Drinking Water (7 days) Grouping->Induction Treatment Daily Compound Administration (e.g., Oral Gavage) Grouping->Treatment Monitoring Daily Monitoring (Body Weight, DAI) Induction->Monitoring Treatment->Monitoring Termination Euthanasia & Sample Collection (Day 7) Monitoring->Termination Analysis Data Analysis (Colon Length, Histology, MPO) Termination->Analysis

Caption: Workflow for the DSS-induced colitis experiment.

TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

Objective: To assess the ability of a test compound to protect against lethal systemic inflammation induced by a high dose of TNF-α.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Recombinant murine TNF-α

  • Test compound (e.g., 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative)

  • Vehicle control

  • Sterile, pyrogen-free saline

  • Rectal thermometer

Procedure:

  • Acclimatization: House mice under standard laboratory conditions for at least one week.

  • Compound Administration: Pre-treat mice with the test compound or vehicle at a specified time (e.g., 1 hour) before TNF-α challenge.

  • Induction of SIRS: Administer a lethal dose of murine TNF-α (e.g., 25-35 µg per mouse) via intraperitoneal or intravenous injection.[8]

  • Monitoring:

    • Survival: Monitor the survival of the animals at regular intervals for up to 48 hours.

    • Body Temperature: Measure rectal body temperature at baseline and at specified time points after TNF-α injection.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare survival rates between groups using a log-rank test. Analyze changes in body temperature over time.

Conclusion

The 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, acting as a selective RIPK1 inhibitor, demonstrates promising in vivo efficacy in preclinical models of inflammatory diseases. Its ability to mitigate disease severity in the DSS-induced colitis model and improve survival in the TNF-α-induced SIRS model highlights the therapeutic potential of targeting the RIPK1 signaling pathway.[1][2] Further investigation is warranted to fully elucidate the therapeutic window and safety profile of this class of compounds compared to established anti-inflammatory agents.

References

Comparative Toxicity Profile of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine and Alternative Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine against other selected pyrazole-based compounds. Due to the limited publicly available toxicity data for this compound beyond its classification as acutely toxic, this guide focuses on comparing its known hazard classification with the reported cytotoxic activities of other structurally related pyrazole derivatives from the scientific literature. The experimental data for the alternative compounds, primarily from in vitro cytotoxicity assays, are summarized to provide a contextual understanding of the potential toxicity of this class of compounds.

Overview of this compound Toxicity

Comparison with Alternative Pyrazole Derivatives

To provide a comparative perspective, this section presents the toxicity data of other pyrazole derivatives that have been evaluated for their biological activities and cytotoxic effects. Pyrazole and its derivatives are a significant class of heterocyclic compounds in drug discovery, with a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] However, their therapeutic potential is accompanied by varying degrees of toxicity.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of selected pyrazole derivatives against various human cancer cell lines, as reported in the literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are a common measure of a compound's cytotoxic potential.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
This compound Data not available---
Compound 3i (a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative) RKO (colorectal carcinoma)MTS Assay9.9[6]
Compound 6c (an indolo-pyrazole grafted with thiazolidinone) SK-MEL-28 (melanoma)MTT Assay3.46[7]
Compound 22 (a 1,4-benzoxazine-pyrazole hybrid) MCF7 (breast cancer)MTT Assay2.82[3]
Compound 23 (a 1,4-benzoxazine-pyrazole hybrid) A549 (lung cancer)MTT Assay6.28[3]
Compound 43 (a pyrazole carbaldehyde derivative) MCF7 (breast cancer)MTT Assay0.25[3]

Note: The direct comparison of IC50 values should be done with caution due to variations in experimental conditions, cell lines, and assay methods used in different studies.

Experimental Protocols

This section outlines the general methodologies for key toxicological assays relevant to the data presented.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the acute oral toxicity of a substance and allows for the estimation of an LD50 value with a reduced number of animals.

Protocol:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 1750, 2000, or 5000 mg/kg body weight).

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. If the first animal survives, the next animal is given a higher dose. If the first animal dies, the next animal is given a lower dose.

  • Termination: The test is stopped when one of the stopping criteria is met, which is based on the number of animals that have died or survived at different dose levels.

  • LD50 Estimation: The LD50 value is then calculated from the results using a maximum likelihood method.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G Figure 1. General workflow for in vitro cytotoxicity assessment. cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Test Compound compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation reagent_addition Addition of Cytotoxicity Reagent (e.g., MTT) incubation->reagent_addition measurement Absorbance/Fluorescence Measurement reagent_addition->measurement calculation Calculation of Cell Viability measurement->calculation ic50 Determination of IC50 calculation->ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Hypothetical Signaling Pathway for Pyrazole-Induced Cytotoxicity

G Figure 2. Hypothetical pathway of pyrazole-induced cytotoxicity. compound Pyrazole Derivative cell_entry Cellular Uptake compound->cell_entry target Intracellular Target (e.g., Kinase, Tubulin) cell_entry->target pathway Signaling Pathway Disruption target->pathway stress Cellular Stress (e.g., Oxidative Stress) pathway->stress apoptosis Apoptosis pathway->apoptosis stress->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Hypothetical pathway of pyrazole-induced cytotoxicity.

Conclusion

While this compound is classified as acutely toxic if swallowed, a detailed public toxicity profile is lacking. The comparative data from other pyrazole derivatives highlight that this chemical class can exhibit significant cytotoxicity, with IC50 values in the low micromolar to nanomolar range against various cancer cell lines. The toxicity of pyrazole derivatives is highly dependent on their specific chemical structure and the biological target. Researchers and drug development professionals should exercise appropriate caution when handling this compound and consider conducting comprehensive in vitro and in vivo toxicity studies to fully characterize its safety profile before any potential therapeutic application. The provided experimental protocols can serve as a starting point for such evaluations.

References

A Comparative Guide to the Synthesis of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrazoles are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The efficient and regioselective synthesis of these heterocyclic scaffolds is paramount for the rapid exploration of chemical space and the development of novel drug candidates. This guide provides an objective comparison of the most common and effective methods for synthesizing substituted aminopyrazoles, supported by experimental data and detailed protocols.

Key Synthesis Methods at a Glance

The synthesis of substituted aminopyrazoles predominantly relies on the cyclocondensation of a hydrazine moiety with a three-carbon synthon containing a nitrile group. The choice of starting materials and reaction conditions dictates the efficiency, regioselectivity, and substrate scope of the synthesis. The most prevalent methods include the reaction of β-ketonitriles with hydrazines, the condensation of α,β-unsaturated nitriles with hydrazines, and multicomponent reactions.

Quantitative Comparison of Synthesis Methods

The following tables summarize quantitative data for the synthesis of structurally similar aminopyrazoles via different methods, allowing for a direct comparison of their performance.

Table 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile and Analogs

MethodStarting MaterialsConditionsReaction TimeYield (%)Reference
β-Ketonitrile Route3-Oxo-3-phenylpropanenitrile, Hydrazine HydrateDioxane, reflux30 min93[1][2]
α,β-Unsaturated Nitrile Route(Ethoxymethylene)malononitrile, PhenylhydrazineEthanol, reflux4 h84[3][4]
Multicomponent ReactionBenzaldehyde, Malononitrile, PhenylhydrazineWater, 70°C, Fe3O4@SiO2-NH2@TCT-Guanidine catalystNot SpecifiedHigh[5]

Table 2: Regioselective Synthesis of 1-Phenyl-5-aminopyrazole vs. 1-Phenyl-3-aminopyrazole

MethodStarting MaterialConditionsProductYield (%)Reference
Thermodynamic Control3-Methoxyacrylonitrile, PhenylhydrazineToluene, Acetic acid, Microwave (120-140°C)5-Amino-1-phenylpyrazole90[6][7]
Kinetic Control3-Methoxyacrylonitrile, PhenylhydrazineEthanol, Sodium Ethoxide, 0°C3-Amino-1-phenylpyrazole85[6][7]

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

MethodStarting MaterialsHeatingReaction TimeYield (%)Reference
Condensation2-Chloroquinoline-3-carbaldehyde, 2,4-DinitrophenylhydrazineConventional (Ethanol, reflux)Several hoursLower[8]
Condensation2-Chloroquinoline-3-carbaldehyde, 2,4-DinitrophenylhydrazineMicrowave (Water, 1000W)2-5 minHigher[8]
Thorpe-Ziegler CyclizationDicyanohydrazone, Methyl bromoacetateConventional (DMF, 100°C)5 h33[9]
Thorpe-Ziegler CyclizationDicyanohydrazone, Methyl bromoacetateMicrowave (DMF, 120°C)10 min53[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile via the β-Ketonitrile Route[1][2]

Reagents and Equipment:

  • 3-Oxo-3-phenylpropanenitrile

  • Hydrazine hydrate

  • Dioxane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • A solution of 3-oxo-3-phenylpropanenitrile (10 mmol) in dioxane (20 mL) is placed in a round-bottom flask.

  • Hydrazine hydrate (11 mmol) is added to the solution.

  • The reaction mixture is heated to reflux with stirring for 30 minutes.

  • The mixture is then cooled to room temperature, during which the product crystallizes.

  • The crystals are collected by filtration, washed with cold ethanol, and dried to afford 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Regioselective Synthesis of 5-Amino-1-phenylpyrazole (Thermodynamic Control)[6][7]

Reagents and Equipment:

  • 3-Methoxyacrylonitrile

  • Phenylhydrazine

  • Toluene

  • Glacial acetic acid

  • Microwave reactor

Procedure:

  • To a solution of 3-methoxyacrylonitrile (1.0 eq) in toluene (0.2 M) in a microwave-safe vessel, add phenylhydrazine (1.1 eq).

  • Add glacial acetic acid (0.1 eq) to the mixture.

  • The vessel is sealed and heated in a microwave reactor to 120-140°C for 10-30 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield 5-amino-1-phenylpyrazole.

Protocol 3: Regioselective Synthesis of 3-Amino-1-phenylpyrazole (Kinetic Control)[6][7]

Reagents and Equipment:

  • 3-Methoxyacrylonitrile

  • Phenylhydrazine

  • Ethanol

  • Sodium ethoxide

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared and cooled to 0°C in an ice bath.

  • A solution of 3-methoxyacrylonitrile (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol is added dropwise to the cold sodium ethoxide solution with vigorous stirring.

  • The reaction is maintained at 0°C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield 3-amino-1-phenylpyrazole.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and the logic behind achieving regioselectivity.

Synthesis_Methods_Overview General Synthesis Routes to Aminopyrazoles cluster_precursors Key Precursors cluster_methods Synthesis Methods Hydrazine Hydrazine Beta_Ketonitrile β-Ketonitrile Route Alpha_Beta_Unsaturated α,β-Unsaturated Nitrile Route MCR Multicomponent Reaction (MCR) Other Other Methods (e.g., from Isoxazoles) 1,3-Dielectrophile 1,3-Dielectrophile Product Substituted Aminopyrazole Beta_Ketonitrile->Product Alpha_Beta_Unsaturated->Product MCR->Product Other->Product

Caption: Overview of major synthetic pathways to aminopyrazoles.

Regioselectivity_Control Control of Regioselectivity in Aminopyrazole Synthesis cluster_conditions Reaction Conditions Start α,β-Unsaturated Nitrile + Substituted Hydrazine Kinetic Kinetic Control (Basic, Low Temp, e.g., 0°C) Start->Kinetic Thermodynamic Thermodynamic Control (Acidic/Neutral, High Temp) Start->Thermodynamic Product_3_Amino 3-Aminopyrazole (Kinetically Favored) Kinetic->Product_3_Amino Product_5_Amino 5-Aminopyrazole (Thermodynamically Stable) Thermodynamic->Product_5_Amino

Caption: Kinetic vs. thermodynamic control for regioselectivity.

Experimental_Workflow_Beta_Ketonitrile Workflow for β-Ketonitrile Route Start Start Combine Combine β-Ketonitrile and Hydrazine in Solvent Start->Combine Heat Heat to Reflux Combine->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter and Wash Crystals Cool->Filter Dry Dry the Product Filter->Dry End End Dry->End

Caption: Experimental workflow for the β-ketonitrile synthesis method.

Conclusion

The synthesis of substituted aminopyrazoles can be achieved through several reliable methods. The choice of the optimal synthetic route depends on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • The reaction of β-ketonitriles with hydrazines remains a highly versatile and high-yielding method for a wide range of substrates.[10]

  • The condensation of α,β-unsaturated nitriles offers a powerful approach where regioselectivity can be finely tuned by the reaction conditions, allowing access to either 3-amino or 5-aminopyrazole isomers.[6][7]

  • Multicomponent reactions provide a highly efficient and atom-economical route for generating diverse libraries of aminopyrazoles in a single step.[11]

  • Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[12][13]

By understanding the advantages and limitations of each method, researchers can select the most appropriate strategy for their specific synthetic goals, accelerating the discovery and development of new aminopyrazole-based molecules.

References

A Comparative Spectroscopic Guide to 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine alongside structurally similar pyrazole derivatives. Due to the limited availability of published experimental data for this compound, this document presents its expected spectroscopic characteristics based on established principles and data from related compounds. For comparative purposes, detailed experimental data for three well-characterized aminopyrazole derivatives are provided: 5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, and 5-methyl-1H-pyrazol-3-amine.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for the target compound and its comparators.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Bands (cm-1)Mass Spec (m/z)
This compound Predicted: ~8.5 (d, 2H, α-py), ~7.2 (d, 2H, β-py), ~7.4 (d, 1H, H4-pz), ~5.8 (d, 1H, H3-pz), ~5.2 (s, 2H, CH2), ~4.0 (br s, 2H, NH2)Predicted: ~150 (α-C-py), ~122 (β-C-py), ~148 (C-py), ~145 (C5-pz), ~138 (C3-pz), ~95 (C4-pz), ~55 (CH2)Predicted: 3400-3200 (N-H str), 3100-3000 (C-H str), 1620-1580 (C=N, C=C str), 1500-1400 (ring str)[M+H]+: 175.10
5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile [1](DMSO-d6) 8.28 (s, 1H), 8.11–7.74 (m, 2H), 7.55 (s, 2H), 7.43 (d, J=6.9 Hz, 2H), 7.32 (d, J=9.3 Hz, 2H), 6.87 (s, 2H)(DMSO-d6) 164.2, 160.4, 153.4, 145.8, 135.8, 132.9, 130.0, 129.5, 128.6, 127.9, 124.8, 119.2, 116.6, 116.2, 115.9, 112.43462, 3345, 3312 (N-H), 2207 (C≡N), 1600, 1577, 1504 (C=N, C=C)Not Available
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (CDCl3) 7.30 (d, J=8.4 Hz, 2H), 6.90 (d, J=8.4 Hz, 2H), 5.41 (s, 1H, H4-pz), 4.16 (d, J=5.2 Hz, 2H, NCH2), 3.81 (s, 3H, OCH3), 3.57 (s, 3H, NCH3), 3.34 (br s, 1H, NH), 1.28 (s, 9H, tBu)(CDCl3) 160.7, 159.3, 148.1, 130.9, 129.4 (2C), 114.2 (2C), 85.2, 55.4, 50.1, 34.2, 32.3, 30.6 (3C)3243 (N-H), 2958, 2863 (C-H), 1611 (C=N), 1558, 1506 (C=C), 1240, 1036 (C-O-C)[M]+: 273 (47%)
5-methyl-1H-pyrazol-3-amine [2](CDCl3) 5.5 (s, 1H, H4-pz), 3.5 (br s, 3H, NH & NH2), 2.2 (s, 3H, CH3)Not AvailableNot Available[M]+: 97

Detailed Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are based on standard methodologies reported for the analysis of pyrazole derivatives.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H and 13C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

  • Data Acquisition: For 1H NMR, standard acquisition parameters are used. For 13C NMR, spectra are acquired with proton decoupling.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Solid samples are typically analyzed using the KBr pellet method. A small amount of the compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

  • Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm-1. The resulting spectrum provides information on the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common methods for analyzing pyrazole derivatives. ESI is often used for softer ionization, which can help in identifying the molecular ion peak.

  • Data Acquisition: The mass spectrum is recorded, and the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships of the compared compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesized Compound purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr Sample ftir FTIR purification->ftir Sample ms Mass Spectrometry purification->ms Sample uvvis UV-Vis purification->uvvis Sample structure Structure Elucidation nmr->structure ftir->structure ms->structure uvvis->structure comparison Comparison with Analogs structure->comparison

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Compound_Relationships cluster_comparators Comparison Compounds Target This compound Comp1 5-amino-1-phenyl-3-(p-tolyl)-1H- pyrazole-4-carbonitrile Target->Comp1 Structural Complexity Comp2 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl- 1H-pyrazol-5-amine Target->Comp2 Varied Substitution Comp3 5-methyl-1H-pyrazol-3-amine Target->Comp3 Core Structure Similarity

Caption: Structural relationships between the target compound and its comparators.

References

Comparative Performance Analysis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the experimental reproducibility and performance of the novel aminopyrazole compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust evaluation template. This guide outlines detailed experimental protocols for key assays and presents a comparative analysis with established kinase inhibitors, Crizotinib and Ruxolitinib, for which public data is available. This framework is designed to ensure reproducible and comparable experimental outcomes.

The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, many of which function as kinase inhibitors. The structural characteristics of this compound, particularly the aminopyrazole core, suggest its potential as a modulator of protein kinases, which are critical targets in oncology and inflammatory diseases. To rigorously assess this potential, a direct comparison with clinically relevant inhibitors is essential.

Data Presentation: Comparative Kinase Inhibition and Cellular Potency

To ensure a clear and objective comparison, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting the inhibitory activity of this compound against selected kinase targets, alongside the performance of comparator compounds.

Table 1: In Vitro Kinase Inhibition Profile

This table will compare the half-maximal inhibitory concentration (IC50) of the test compound and comparators against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Janus Kinase 2 (JAK2). These kinases are implicated in angiogenesis and inflammatory signaling, respectively.

CompoundTarget KinaseAssay TechnologyIC50 (nM)
This compound VEGFR2 ADP-Glo™ Data to be determined
CrizotinibVEGFR2(Various reported)~50-100
This compound JAK2 LanthaScreen™ Data to be determined
RuxolitinibJAK2(Various reported)2.8[1][2]

Table 2: Cellular Viability Assay

This table will summarize the half-maximal effective concentration (EC50) of the compounds in a cell-based assay, providing insights into their potency in a biological context. The human umbilical vein endothelial cells (HUVEC) are relevant for assessing anti-angiogenic effects mediated by VEGFR2, while the HEL cell line is a model for JAK2-driven cell proliferation.

CompoundCell LineAssay TypeEC50 (µM)
This compound HUVEC MTT Assay Data to be determined
CrizotinibHUVEC(Various reported)~0.02-0.1
This compound HEL (JAK2 V617F) MTT Assay Data to be determined
RuxolitinibHEL (JAK2 V617F)(Various reported)~0.186[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the reproducibility of the generated data. The following are methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (VEGFR2)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the recombinant VEGFR2 enzyme, the substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to the Km for VEGFR2.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ reagent and, subsequently, the Kinase Detection Reagent, following the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable curve-fitting model.

In Vitro Kinase Inhibition Assay (JAK2)

Principle: The LanthaScreen™ TR-FRET Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled antibody to a phosphorylated substrate, with the FRET signal being inversely proportional to kinase inhibition.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a suitable microplate, combine the JAK2 enzyme, a fluorescently labeled substrate, and the test compounds.

  • Reaction Initiation: Start the reaction by the addition of ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a defined time.

  • Detection: Stop the reaction by adding EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: After a final incubation period, measure the TR-FRET signal. The ratio of the acceptor and donor emission is used to calculate the percent inhibition and subsequently the IC50 values.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate HUVEC or HEL cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or comparator compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological context, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 In Vitro Kinase Assay Workflow a Compound Serial Dilution b Kinase, Substrate, and Compound Incubation a->b c Initiate with ATP b->c d Reaction Incubation c->d e Add Detection Reagents d->e f Measure Signal (Luminescence/FRET) e->f g IC50 Determination f->g

In Vitro Kinase Assay Workflow

G cluster_1 Cell Viability (MTT) Assay Workflow h Seed Cells in 96-well Plate i Treat with Compounds h->i j Incubate for 72h i->j k Add MTT Reagent j->k l Incubate for 4h k->l m Solubilize Formazan l->m n Measure Absorbance m->n o EC50 Determination n->o

Cell Viability (MTT) Assay Workflow

G cluster_2 Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib / this compound JAK->Ruxolitinib Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Simplified JAK-STAT Signaling Pathway

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, emphasizing operational and logistical protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound should be managed in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield is also recommended.To protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.To prevent skin contact with the chemical.
Body Protection A laboratory coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if dust/aerosols are generated.To prevent inhalation of potentially harmful substances.

In the event of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][3]

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][3]

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations. Due to its chemical nature, it is to be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[4] This includes contaminated items such as weigh boats, filter paper, and PPE.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.[5]

2. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date when the waste was first added to the container.

  • The name of the principal investigator and the laboratory location.[6]

3. Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5] This area should be away from incompatible materials and sources of ignition.

4. Professional Disposal: The final disposal of this compound must be handled by a licensed professional waste disposal company.[1][4] Contact your institution's EHS department to arrange for a scheduled pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory steps are followed sequentially.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal PPE Don Appropriate PPE Ventilation Ensure Proper Ventilation PPE->Ventilation and Segregate Segregate Waste (Solid, Liquid, Sharps) Ventilation->Segregate then Label Label Waste Container Accurately Segregate->Label Store Store in Designated Area Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Licensed Professional Disposal EHS->Disposal

Figure 1. Workflow for the proper disposal of this compound.

Hazard Classification and Transportation

For logistical purposes, it is important to be aware of the transportation classification of this compound. According to its Safety Data Sheet, this compound is classified as a corrosive liquid.

Transportation DataDetails
UN Number UN 3263
Proper Shipping Name Corrosive liquid, n.o.s. (1H-Pyrazole-5-Amine)
Transport Hazard Class 8
Packing Group II

This information is critical for the professional waste disposal service to ensure compliant transportation and disposal.

Rationale for Treating as Hazardous Waste

The decision to manage this compound as hazardous waste is based on a conservative approach in the absence of comprehensive toxicological and ecological data, and on the known hazards of structurally similar compounds. The pyrazole and pyridine moieties present in its structure are found in many biologically active and potentially toxic molecules.[4][5] Therefore, treating it as hazardous waste is a necessary precaution to protect both human health and the environment.

G cluster_compound This compound cluster_hazards Potential Hazards cluster_decision Disposal Decision Compound Chemical Structure Bioactivity Biological Activity of Pyrazoles Compound->Bioactivity Toxicity Potential Toxicity of Amines/Pyridines Compound->Toxicity Data Lack of Specific Ecotoxicity Data Compound->Data Decision Treat as Hazardous Waste Bioactivity->Decision Toxicity->Decision Data->Decision

Figure 2. Rationale for classifying the compound as hazardous waste.

References

Personal protective equipment for handling 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS Number: 3524-31-0). Given the compound's hazard profile, adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

Hazard Summary
Hazard Classification Description
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[1]
Signal Word Danger [1]
Hazard Statement H301: Toxic if swallowed.[1]
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

Body Part Required PPE Standard
Eyes/Face Tightly fitting safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.Conforming to EN 166 (EU) or NIOSH (US) standards.
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber). Regularly inspect gloves for any signs of degradation or puncture before and during use.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Body A flame-resistant lab coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or a full-body suit should be worn.---
Respiratory All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2] If a fume hood is not available or during a spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is necessary.---

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment. The following diagram outlines the step-by-step procedure for handling this compound.

prep Preparation - Review SDS and SOPs - Designate work area in fume hood - Assemble all necessary equipment and PPE ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Step 1 weigh Weighing and Handling - Perform all manipulations within a chemical fume hood - Use powder-free techniques to minimize dust ppe->weigh Step 2 exp Experimental Use - Keep containers closed when not in use - Use secondary containment for transport weigh->exp Step 3 decon Decontamination - Clean work surfaces with an appropriate solvent - Decontaminate all equipment exp->decon Step 4 waste Waste Disposal - Segregate solid and liquid waste - Label waste containers clearly decon->waste Step 5 doff Doff PPE - Remove gloves using proper technique - Wash hands thoroughly waste->doff Step 6

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3]

    • The label must include the chemical name, "this compound," and prominent hazard warnings (e.g., "Toxic," "Hazardous Waste").[4][5]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a dedicated, leak-proof, and chemically compatible container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Storage and Disposal
  • Store waste containers in a designated, secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[6] High-temperature incineration is a common and recommended method for such compounds.[7]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

start Material for Disposal is_solid Solid Material? start->is_solid is_grossly_contaminated Grossly Contaminated? is_solid->is_grossly_contaminated Yes liquid_waste Dispose in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No (Liquid) solid_waste Dispose in Labeled Solid Hazardous Waste Container is_grossly_contaminated->solid_waste Yes regular_trash Dispose in Regular Trash is_grossly_contaminated->regular_trash No (Trace Contamination per institutional policy)

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.